Acetylserine
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-acetamido-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHLJJYMXLCOY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167615 | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16354-58-8 | |
| Record name | Acetylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-Serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.6 °C | |
| Record name | N-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Acetylserine Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetylserine biosynthesis pathway, leading to the formation of L-cysteine, is a critical metabolic route in bacteria, essential for protein synthesis, redox homeostasis, and the production of various sulfur-containing metabolites. This pathway is absent in humans, making its enzymatic components attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core components of this pathway, including detailed enzymatic mechanisms, quantitative kinetic data, and robust experimental protocols for its study. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.
Introduction
The synthesis of L-cysteine in bacteria is a two-step process initiated from L-serine. The pathway is tightly regulated at both the genetic and enzymatic levels to ensure a sufficient supply of cysteine while avoiding its potential toxicity at high concentrations. The core of this pathway consists of two key enzymes: Serine Acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM). The intermediate, O-acetylserine (OAS), not only serves as a precursor for cysteine but also functions as a signaling molecule in the regulation of the cys regulon.[1][2] Given its essentiality in bacteria and its absence in mammals, the this compound biosynthesis pathway presents a promising avenue for the development of new therapeutics to combat antibiotic resistance.
The Core Biosynthetic Pathway
The conversion of L-serine to L-cysteine proceeds through two sequential enzymatic reactions:
-
Acetylation of L-serine: Serine Acetyltransferase (SAT), the product of the cysE gene, catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetylserine (OAS) and coenzyme A (CoA).[3][4]
-
Sulfhydrylation of O-acetylserine: O-acetylserine sulfhydrylase (OASS), encoded by the cysK (OASS-A) or cysM (OASS-B) gene, then incorporates sulfide (B99878) (H₂S) into OAS to produce L-cysteine and acetate.[5][6] CysK is the primary isoform under aerobic conditions, while CysM is often utilized under anaerobic or stress conditions.[7]
Quantitative Enzymatic Data
The kinetic parameters of CysE and CysK have been characterized in several bacterial species. This data is crucial for understanding the efficiency of the pathway and for the design of enzyme inhibitors.
Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)
| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Escherichia coli | L-Serine | 1.3 | - | [7] |
| Acetyl-CoA | - | - | [7] | |
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | - | [8] |
| Acetyl-CoA | 0.0513 ± 0.0050 | - | [8] | |
| Neisseria gonorrhoeae | L-Serine | 1.5 ± 0.2 | 11.2 ± 0.4 | [9] |
| Acetyl-CoA | 0.15 ± 0.02 | 10.3 ± 0.3 | [9] |
Note: Vmax for M. tuberculosis CysE was reported as 0.0073 ± 0.0005 mM/min.[8]
Table 2: Kinetic Parameters of O-acetylserine sulfhydrylase (CysK)
| Bacterial Species | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Escherichia coli | O-Acetylserine | - | - | [10] |
| Sulfide | - | - | [10] | |
| Neisseria gonorrhoeae | O-Acetylserine | 1.541 | 1.17 x 10⁶ | [11] |
| Sodium Sulfide | 23.620 | 1.35 x 10⁶ | [11] | |
| Staphylococcus aureus | O-Acetylserine | 1.378 | 7.16 x 10⁵ | [11] |
| Sodium Sulfide | 2.306 | 3.08 x 10⁵ | [11] | |
| Lactobacillus casei | O-Acetylserine | 0.6 | - | [12] |
| Sulfide | 6.7 | - | [12] |
Regulation of the this compound Pathway
The biosynthesis of cysteine is meticulously regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates and the final product.
Feedback Inhibition of CysE
The final product of the pathway, L-cysteine, acts as a feedback inhibitor of CysE.[13] L-cysteine binds to CysE, reducing its catalytic activity and thereby downregulating the entire pathway when cysteine levels are sufficient. The IC₅₀ for L-cysteine inhibition of E. coli CysE is approximately 180 nM.[2]
The Cysteine Synthase Complex (CSC)
CysE and CysK can associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[13][14] In this complex, the C-terminal tail of CysE inserts into the active site of CysK, leading to the inhibition of CysK activity.[13] Conversely, the formation of the CSC can enhance the activity of CysE and relieve the feedback inhibition by L-cysteine.[2] The dissociation of this complex is regulated by the concentration of OAS. High levels of OAS, indicative of sulfur limitation, promote the dissociation of the CSC, releasing active CysK to synthesize cysteine.[15]
Table 3: Dissociation Constants (Kd) for the Cysteine Synthase Complex
| Interacting Proteins | Bacterial Species | Kd | Reference |
| CysE - CysK | Escherichia coli | 2.3 ± 0.1 nM | [3] |
| CysE - CysK | Salmonella Typhimurium | 2.3 ± 0.6 nM | [3] |
| CysE C-terminal peptide - CysK | Escherichia coli | 0.32 ± 0.02 µM | [16] |
| SAT - OASS | Soybean | 0.3 nM, 7.5 nM, 78 nM | [16] |
Transcriptional Regulation of the cys Regulon
The expression of the genes involved in sulfate (B86663) assimilation and cysteine biosynthesis (cys genes) is controlled by the LysR-type transcriptional regulator, CysB.[17] The activity of CysB is modulated by the inducer molecule, N-acetylserine (NAS), which is an isomer of OAS.[2] Under conditions of sulfur starvation, OAS accumulates and is isomerized to NAS. NAS then binds to CysB, causing a conformational change that allows CysB to bind to the promoter regions of the cys genes and activate their transcription.[5]
Experimental Protocols
Recombinant Expression and Purification of His-tagged CysE and CysK from E. coli
This protocol describes the expression and purification of N-terminally His-tagged CysE and CysK using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for His-tagged CysE or CysK.
-
Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose (B213101) resin.
-
Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.
Procedure:
-
Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated Ni-NTA column.[18][19]
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Enzymatic Assay for Serine Acetyltransferase (CysE)
This colorimetric assay measures the production of CoA, a product of the CysE reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[8] DTNB reacts with the free sulfhydryl group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[20][21]
Materials:
-
Purified CysE enzyme.
-
Assay Buffer: 100 mM Tris-HCl pH 7.5.
-
L-serine solution.
-
Acetyl-CoA solution.
-
DTNB solution (in Assay Buffer).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-serine, and DTNB in a microplate well.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA to the mixture.
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The initial rate of the reaction is proportional to the CysE activity.
-
A standard curve using known concentrations of CoA can be used to quantify the amount of product formed.
Enzymatic Assay for O-acetylserine sulfhydrylase (CysK)
This continuous spectrophotometric assay measures the production of L-cysteine by CysK. The assay is based on the reaction of the produced cysteine with DTNB, leading to an increase in absorbance at 412 nm.[22]
Materials:
-
Purified CysK enzyme.
-
Assay Buffer: 100 mM Tris-HCl pH 8.0.
-
O-acetylserine (OAS) solution.
-
Sodium sulfide (Na₂S) solution (prepare fresh).
-
DTNB solution (in Assay Buffer).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, OAS, and DTNB in a cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Na₂S solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the CysK activity.
Assay for L-cysteine Feedback Inhibition of CysE
This assay determines the inhibitory effect of L-cysteine on CysE activity.[23]
Materials:
-
All materials from the CysE enzymatic assay (Section 5.2).
-
L-cysteine solutions of varying concentrations.
Procedure:
-
Set up a series of reaction mixtures as described in the CysE assay protocol.
-
To each reaction mixture (except for the control), add a different concentration of L-cysteine.
-
Pre-incubate the mixtures with L-cysteine and the enzyme for 10 minutes at room temperature.
-
Initiate the reactions by adding acetyl-CoA.
-
Measure the initial reaction rates for each L-cysteine concentration.
-
Plot the percentage of CysE activity versus the L-cysteine concentration to determine the IC₅₀ value.
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic process in bacteria with significant potential as a target for novel antimicrobial drug development. This guide has provided a detailed overview of the pathway's core components, its intricate regulatory mechanisms, and comprehensive experimental protocols for its investigation. The quantitative data and visual representations aim to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to further explore this promising area of research and contribute to the development of next-generation antibiotics.
References
- 1. Characterization of serine acetyltransferase (CysE) from methicillin-resistant Staphylococcus aureus and inhibitory effect of two natural products on CysE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. scispace.com [scispace.com]
- 13. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three-stage Assembly of the Cysteine Synthase Complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A CysB regulator positively regulates cysteine synthesis, expression of type III secretion system genes, and pathogenicity in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. bio-rad.com [bio-rad.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. broadpharm.com [broadpharm.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Acetylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylserine, an acetylated derivative of the amino acid serine, exists as two primary isomers: N-acetylserine (NAS) and O-acetylserine (OAS). While structurally similar, these isomers exhibit distinct chemical properties and play significantly different roles in biological systems. N-acetylserine is recognized for its role as a physiological inducer of cysteine biosynthesis and an activator of the CysB protein.[1] O-acetylserine is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants and functions as a key signaling molecule in the regulation of sulfur metabolism.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of both N- and O-acetylserine, with a focus on experimental protocols and signaling pathways relevant to researchers in the life sciences and drug development.
Chemical Structure and Physicochemical Properties
The fundamental difference between N-acetylserine and O-acetylserine lies in the position of the acetyl group. In N-acetylserine, the acetyl group is attached to the nitrogen atom of the amino group, whereas in O-acetylserine, it is ester-linked to the oxygen atom of the hydroxyl group on the side chain.
N-Acetylserine (NAS)
-
IUPAC Name: (2S)-2-acetamido-3-hydroxypropanoic acid
-
Chemical Formula: C₅H₉NO₄
-
Molecular Weight: 147.13 g/mol
O-Acetylserine (OAS)
-
IUPAC Name: (2S)-3-(acetyloxy)-2-aminopropanoic acid
-
Chemical Formula: C₅H₉NO₄
-
Molecular Weight: 147.13 g/mol
The physicochemical properties of N-acetylserine and O-acetylserine are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of N-Acetylserine
| Property | Value | Source |
| Molecular Weight | 147.13 g/mol | PubChem |
| Melting Point | 207.6 °C | Human Metabolome Database |
| pKa (strongest acidic) | 3.61 | ChemAxon |
| pKa (strongest basic) | -2 | ChemAxon |
| Water Solubility | 84.6 g/L | ALOGPS |
| LogP | -1.8 | ChemAxon |
| Polar Surface Area | 86.63 Ų | ChemAxon |
Table 2: Physicochemical Properties of O-Acetylserine
| Property | Value | Source |
| Molecular Weight | 147.13 g/mol | PubChem |
| pKa (strongest acidic) | 1.86 | ChemAxon |
| pKa (strongest basic) | 8.6 | ChemAxon |
| Water Solubility | 32 mg/mL (in H₂O) | TargetMol |
| LogP | -3.4 | ChemAxon |
| Polar Surface Area | 89.62 Ų | ChemAxon |
Experimental Protocols
Chemical Synthesis of N-Acetyl-L-serine
This protocol describes the synthesis of N-acetyl-L-serine from L-serine methyl ester hydrochloride and acetic acid.[8]
Materials:
-
L-Serine methyl ester hydrochloride
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Methylene (B1212753) chloride
-
Tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for chromatography
-
Methanol
-
Ethyl acetate (B1210297)
-
Ice bath
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
To a solution of L-serine methyl ester hydrochloride, acetic acid, and triethylamine in methylene chloride, cooled in an ice bath, add N,N'-dicyclohexylcarbodiimide.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the residue with tetrahydrofuran and filter.
-
Evaporate the filtrate in vacuo.
-
Purify the resulting residue by silica gel chromatography using a mobile phase of methanol/ethyl acetate (1:12 to 1:9) to yield the target compound as a colorless oil.
Chemical Synthesis of O-Acetyl-L-serine
While the enzymatic synthesis of O-acetylserine is well-documented, a detailed protocol for its chemical synthesis can be adapted from standard acetylation procedures for amino acids. This protocol is based on the acetylation of the hydroxyl group of serine using acetic anhydride (B1165640).
Materials:
-
L-Serine
-
Acetic anhydride
-
Glacial acetic acid
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve L-serine in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Purification of this compound by Chromatography
This protocol provides a general workflow for the purification of a synthesized this compound product using column chromatography.
Materials:
-
Crude this compound product
-
Silica gel (for normal-phase chromatography) or C18 resin (for reversed-phase chromatography)
-
Appropriate solvent system (e.g., ethyl acetate/methanol for normal-phase, water/acetonitrile for reversed-phase)
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization (if applicable)
Procedure:
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of the mobile phase or a compatible solvent.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (silica gel or C18 resin), ensuring it is well-packed and equilibrated with the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen mobile phase. A gradient elution (gradually changing the solvent composition) may be necessary to achieve optimal separation.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Signaling Pathways and Biological Roles
O-Acetylserine Signaling in Plant Sulfur Metabolism
In plants, O-acetylserine plays a pivotal role as a signaling molecule in response to sulfur availability. Under conditions of sulfur deprivation, the concentration of O-acetylserine increases, triggering a cascade of transcriptional changes to enhance sulfur uptake and assimilation.[9][10] This signaling pathway is primarily regulated by the cysteine synthase complex (CSC), which is composed of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL).[11][12]
Under sulfur-sufficient conditions, SAT and OAS-TL are associated in the CSC. In this complex, SAT activity is enhanced, while OAS-TL is inactive.[12] When sulfur is limited, the availability of sulfide (B99878) decreases, leading to an accumulation of O-acetylserine.[12] This accumulation of OAS promotes the dissociation of the CSC, releasing active OAS-TL and free SAT. The increased levels of OAS then act as a signal to induce the expression of a set of genes known as the "OAS cluster" genes.[10][13] A key transcriptional regulator in this pathway is SULFUR LIMITATION 1 (SLIM1), an EIN3-like transcription factor.[9][11][14] SLIM1 is essential for the induction of many sulfur-responsive genes.[14]
Caption: O-Acetylserine signaling pathway in plants under varying sulfur conditions.
Experimental Workflow for Measuring O-Acetylserine (thiol) Lyase (OAS-TL) Activity
This workflow outlines the key steps for determining the enzymatic activity of OAS-TL, a critical enzyme in cysteine biosynthesis.
Caption: A typical experimental workflow for the determination of OAS-TL enzyme activity.
Conclusion
N-acetylserine and O-acetylserine, while sharing the same chemical formula, are distinct molecules with unique properties and biological functions. A thorough understanding of their chemistry, synthesis, and roles in cellular processes is essential for researchers in biochemistry, plant science, and drug development. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for the scientific community, facilitating further research into the multifaceted nature of these important biomolecules. The continued investigation of this compound isomers holds promise for advancements in agricultural biotechnology and the development of novel therapeutic agents.
References
- 1. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 3. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-Acetylserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 9. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The SLIM1 transcription factor affects sugar signaling during sulfur deficiency in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Arabidopsis SLIM1 Is a Central Transcriptional Regulator of Plant Sulfur Response and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of O-Acetylserine in Cysteine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine, a sulfur-containing amino acid, is pivotal for numerous biological processes, including protein structure, catalysis, and cellular redox homeostasis. In bacteria and plants, the primary route to cysteine synthesis proceeds through the intermediate, O-acetylserine (OAS). This technical guide provides an in-depth exploration of the biochemical pathway converting OAS to cysteine, detailing the key enzymes, regulatory mechanisms, and its function as a critical signaling molecule. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visualizations of the core signaling and metabolic networks.
Introduction
The synthesis of L-cysteine is a fundamental metabolic process that incorporates inorganic sulfur into an organic framework. This pathway is initiated by the acetylation of L-serine to form O-acetylserine (OAS), a reaction catalyzed by the enzyme serine acetyltransferase (SAT). Subsequently, O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the replacement of the acetyl group of OAS with sulfide (B99878) to yield L-cysteine.[1][2] The availability of OAS is often the rate-limiting step in cysteine biosynthesis.[2] Beyond its role as a metabolic precursor, OAS has emerged as a crucial signaling molecule, particularly in plants, where it orchestrates the response to sulfur availability.[3][4]
The Cysteine Biosynthesis Pathway from O-Acetylserine
The conversion of O-acetylserine to cysteine is a two-step enzymatic process central to sulfur assimilation in a wide range of organisms.
Step 1: Formation of O-Acetylserine
The initial step is the acetylation of L-serine, utilizing acetyl-CoA as the acetyl group donor. This reaction is catalyzed by serine acetyltransferase (SAT; EC 2.3.1.30).[5]
L-Serine + Acetyl-CoA → O-Acetyl-L-serine + CoA
Step 2: Sulfhydrylation of O-Acetylserine
The second and final step involves the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), which incorporates sulfide into OAS to produce L-cysteine and acetate.[5][6]
O-Acetyl-L-serine + H₂S → L-Cysteine + Acetate
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes and intermediates of the OAS-dependent cysteine biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Serine Acetyltransferase (SAT) | Neisseria gonorrhoeae | L-Serine | 1070 ± 150 | - | 63.55 ± 2.82 | [7] |
| Acetyl-CoA | 170 ± 40 | - | 52.13 ± 3.1 | [7] | ||
| O-Acetylserine Sulfhydrylase (OASS) | Methanosarcina thermophila | Sulfide | 500 ± 80 | 129 | - | [8] |
| Salmonella typhimurium | O-acetyl-L-serine | - | - | - | [9] |
Table 2: Cysteine Synthase Complex (CSC) Dissociation Constants
| Organism | Method | K_d_ (nM) | Reference(s) |
| Soybean (Glycine max) | Isothermal Titration Calorimetry | 0.3, 7.5, 78 (three binding events) | [10][11] |
| Surface Plasmon Resonance | 0.2, 5.1, 72 (three binding events) | [10] |
Table 3: Metabolite Concentrations
| Metabolite | Organism/Tissue | Condition | Concentration | Reference(s) |
| Cysteine | E. coli | Cytoplasm | 100 - 200 µM | |
| Glutathione | Arabidopsis thaliana | Leaves | - | [12] |
Regulatory Mechanisms
The biosynthesis of cysteine from OAS is tightly regulated at multiple levels to maintain cellular homeostasis and respond to environmental cues.
The Cysteine Synthase Complex (CSC)
In many organisms, SAT and OASS associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[10] The formation of this complex has profound regulatory implications. When associated in the CSC, SAT activity is enhanced, while OASS activity is inhibited.[10] The stability of the CSC is sensitive to the intracellular concentration of OAS. Under sulfur-limiting conditions, OAS levels rise, leading to the dissociation of the CSC. This dissociation releases active OASS to scavenge any available sulfide and simultaneously down-regulates SAT activity to prevent the accumulation of potentially toxic OAS.[3][10]
Feedback Inhibition
The final product of the pathway, L-cysteine, acts as a feedback inhibitor of SAT, thus regulating its own synthesis.[11] This inhibition is a crucial mechanism to prevent the over-accumulation of cysteine, which can be toxic to the cell.
O-Acetylserine as a Signaling Molecule
In plants, OAS has a well-established role as a signaling molecule that indicates sulfur starvation.[3][4] Accumulation of OAS under sulfur-deficient conditions triggers the transcriptional upregulation of genes involved in sulfate (B86663) uptake and assimilation, thereby increasing the cellular capacity to acquire and reduce sulfur for cysteine synthesis.[13]
Signaling and Metabolic Pathways
Cysteine Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. An O-Acetylserine(thiol)lyase Homolog with l-Cysteine Desulfhydrase Activity Regulates Cysteine Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular analysis and control of cysteine biosynthesis: integration of nitrogen and sulphur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Serine Acetyltransferase and O-Acetylserine Sulfhydrylase [shareok.org]
- 6. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of O-acetylserine Sulfhydrylase: A Technical Guide
Abstract
O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of L-cysteine in bacteria, plants, and archaea. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and structural biology of OASS. It is intended for researchers, scientists, and drug development professionals interested in sulfur metabolism and novel antimicrobial targets. The guide details the key enzymatic reactions, kinetic parameters, and the regulatory mechanisms involving the cysteine synthase complex. Furthermore, it outlines detailed experimental protocols for OASS activity assays and crystallization, and explores its potential as a target for the development of new therapeutic agents.
Introduction: The Central Role of O-acetylserine Sulfhydrylase in Cysteine Biosynthesis
Cysteine is a semi-essential amino acid crucial for protein structure and function, and serves as a precursor for numerous vital sulfur-containing compounds, including methionine, glutathione, and iron-sulfur clusters.[1] In bacteria and plants, the de novo synthesis of cysteine is predominantly carried out through a two-step pathway.[2] The first step involves the acetylation of L-serine by serine acetyltransferase (SAT) to produce O-acetylserine (OAS).[3] The final and committing step is catalyzed by O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), which facilitates a β-replacement reaction, substituting the acetyl group of OAS with sulfide (B99878) to yield L-cysteine and acetate (B1210297).[4]
This pathway is absent in mammals, who synthesize cysteine from methionine, making the enzymes of the bacterial and plant pathway, particularly OASS, attractive targets for the development of novel antimicrobial agents.[5] OASS exists in two main isoforms, OASS-A (encoded by the cysK gene) and OASS-B (encoded by the cysM gene), which exhibit differences in substrate specificity and regulation.[5][6]
A Historical Perspective: The Unraveling of the Cysteine Synthase Complex
The discovery of O-acetylserine sulfhydrylase is intrinsically linked to the study of the "cysteine synthase" complex. In the late 1960s, Nicholas Kredich and his colleagues were instrumental in elucidating the cysteine biosynthetic pathway in Salmonella enterica serovar Typhimurium and Escherichia coli. Their seminal work in 1969 led to the purification and characterization of a bifunctional protein complex, which they termed "cysteine synthetase," that contained both serine transacetylase and O-acetylserine sulfhydrylase activities.[7] This complex was found to be crucial for the coordinated synthesis of cysteine.
Subsequent research revealed that OASS and SAT are distinct enzymes that form a tight, regulatory complex.[2] The formation of this cysteine synthase complex (CSC) is a key regulatory mechanism; the binding of the C-terminal tail of SAT to the active site of OASS inhibits OASS activity, while the dissociation of the complex, promoted by the substrate OAS, releases active OASS.[2][8] This intricate interplay ensures a fine-tuned regulation of cysteine production in response to the cellular availability of sulfur.
Biochemical and Structural Properties of O-acetylserine Sulfhydrylase
Enzymatic Reaction and Mechanism
O-acetylserine sulfhydrylase catalyzes the following reaction:
O-acetyl-L-serine + sulfide ⇌ L-cysteine + acetate
The kinetic mechanism of OASS has been characterized as a Ping Pong Bi Bi mechanism.[4] This involves the binding of the first substrate, O-acetylserine, to the PLP cofactor in the active site, followed by the elimination of acetate to form a stable α-aminoacrylate intermediate.[4] Subsequently, the second substrate, sulfide, attacks the intermediate, leading to the formation of L-cysteine and the regeneration of the internal aldimine.[4]
Isoforms and Substrate Specificity
Most bacteria possess two isoforms of OASS:
-
OASS-A (CysK): This is the primary isoform responsible for cysteine biosynthesis under aerobic conditions and exclusively utilizes sulfide as the sulfur source.[5][6]
-
OASS-B (CysM): This isoform is typically expressed under anaerobic conditions and exhibits broader substrate specificity, being able to utilize both sulfide and thiosulfate (B1220275) as sulfur donors.[5][9] OASS-B does not typically interact with SAT.[9]
Structural Insights
The three-dimensional structure of OASS has been determined for several organisms, including Salmonella typhimurium (PDB ID: 1OAS) and Arabidopsis thaliana.[10][11] The enzyme is a homodimer, with each monomer comprising an N-terminal and a C-terminal domain. The active site is located in a cleft between these two domains and contains a covalently bound pyridoxal-5'-phosphate (PLP) cofactor.[4] Key active site residues involved in substrate binding and catalysis have been identified through structural and mutagenesis studies.[11] For instance, in A. thaliana OASS, Asn77 and Gln147 are crucial for O-acetylserine binding, while Thr74 and Ser75 are involved in sulfur incorporation.[11]
The crystal structure of OASS in complex with the C-terminal peptide of SAT has provided a molecular basis for the regulatory interaction within the cysteine synthase complex, showing that the C-terminal isoleucine of SAT binds directly in the OASS active site, mimicking the substrate.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for O-acetylserine sulfhydrylase from various organisms.
Table 1: Kinetic Parameters of O-acetylserine Sulfhydrylase (OASS-A/CysK)
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |
| Lactobacillus casei | O-acetyl-L-serine | 0.6 | - | [12] |
| Sulfide | 6.7 | - | [12] | |
| Neisseria gonorrhoeae | O-acetyl-L-serine | 1.541 ± 0.306 | (1.166 ± 0.091) x 106 | [13][14] |
| Sodium Sulfide | 23.620 ± 10.780 | (1.345 ± 0.625) x 106 | [13][14] | |
| Staphylococcus aureus | O-acetyl-L-serine | 1.378 | - | [14] |
| Sodium Sulfide | 2.306 | - | [14] | |
| Methanosarcina thermophila | Sulfide | 0.500 ± 0.080 | - | [15] |
| Aeropyrum pernix K1 | O-acetyl-L-serine | 28 | 202 | [16] |
| Sulfide | < 0.2 | - | [16] |
Table 2: Structural Data for O-acetylserine Sulfhydrylase
| Organism | PDB ID | Resolution (Å) | Method | Reference(s) |
| Salmonella typhimurium (OASS-A) | 1OAS | 2.2 | X-ray Diffraction | [10] |
| Salmonella typhimurium (OASS-B) | 2JC3 | 2.3 | X-ray Diffraction | [17][18] |
| Thermotoga maritima | 1O58 | 1.80 | X-ray Diffraction | [19] |
| Haemophilus influenzae (in complex with SAT peptide) | 3IQH | 1.90 | X-ray Diffraction | [20] |
| Arabidopsis thaliana | 1Z7W | 2.2 | X-ray Diffraction | [11] |
Table 3: Inhibition Constants for OASS Inhibitors
| Inhibitor | Organism (Isoform) | Kd / Ki | Reference(s) |
| UPAR415 | S. Typhimurium (OASS-A) | 97.3 ± 6.3 nM | [7] |
| UPAR415 | E. coli (OASS-A) | 55.8 ± 8.0 nM | [7] |
| Compound 4a | S. Typhimurium (OASS-A & B) | 50% inhibition at 1 mM | [9] |
| Cyclopropane derivatives | H. influenzae (OASS-A) | low micromolar range | [21] |
Experimental Protocols
O-acetylserine Sulfhydrylase Activity Assay (Colorimetric Method)
This protocol is adapted from a method used for microalgae and is based on the reaction of cysteine with ninhydrin (B49086).[22]
Reagents:
-
Extraction Buffer: 50 mM Phosphate buffer (pH 7.5), 10 µM Pyridoxal-5'-phosphate (PLP), 1 mM Dithiothreitol (DTT). Prepare fresh.[22]
-
Reaction Mixture Components:
-
Ninhydrin Reagent: (Commercially available or prepared as described in Gaitonde, 1967)
-
L-cysteine standards: (0.1 - 3.0 mM) for calibration curve.[22]
Procedure:
-
Prepare the cell extract by homogenizing cells in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract (CE).
-
Set up the reaction mixture in a microcentrifuge tube as follows (final volume 100 µl):
-
Milli-Q water: to final volume
-
1 M HEPES/KOH, pH 7.20: 10 µl
-
100 mM OAS: 10 µl
-
100 mM DTT: 5 µl
-
Crude Extract (CE): 5-10 µl
-
50 mM Na2S: 10 µl (to start the reaction)[22]
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic bacteria).
-
Stop the reaction at various time points by adding the ninhydrin reagent.
-
Develop the color by heating as per the ninhydrin reagent protocol.
-
Measure the absorbance at 560 nm.[13]
-
Quantify the amount of cysteine produced using a standard curve prepared with known concentrations of L-cysteine.[22]
-
Calculate the specific activity of the enzyme (µmol of cysteine produced per minute per mg of protein).
Crystallization of O-acetylserine Sulfhydrylase
The following is a general protocol for the crystallization of OASS, which may require optimization for specific isoforms and organisms.
Materials:
-
Purified and concentrated OASS protein solution.
-
Crystallization screening kits (various buffers, precipitants, and salts).
-
Hanging-drop or sitting-drop vapor diffusion plates.
-
Microscope for crystal visualization.
Procedure:
-
Protein Preparation: Purify OASS to homogeneity using standard chromatographic techniques. Concentrate the protein to a suitable concentration (e.g., 5-15 mg/ml) in a low ionic strength buffer.
-
Crystallization Screening:
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.
-
Mix a small volume (e.g., 1 µl) of the concentrated protein solution with an equal volume of the reservoir solution from a crystallization screen on a coverslip or in the drop well.
-
Seal the reservoir and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the drops regularly for crystal formation over several days to weeks.
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a small loop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.[23]
-
Visualizing Key Pathways and Mechanisms
Cysteine Biosynthesis Pathway
Caption: The two-step pathway for L-cysteine biosynthesis in bacteria and plants.
O-acetylserine Sulfhydrylase Catalytic Cycle
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of a Cysteine Synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CysK from Lactobacillus casei encodes a protein with O-acetylserine sulfhydrylase and cysteine desulfurization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. PDB-2jc3: Structure of O-Acetylserine Sulfhydrylase B from Salmonella Typhi... - Yorodumi [pdbj.org]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. iris.unina.it [iris.unina.it]
- 23. science.uct.ac.za [science.uct.ac.za]
N-Acetylserine in Metabolic Regulation and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylserine (NAS) is an N-acetylated derivative of the amino acid L-serine. While its isomer, O-acetylserine (OAS), is a well-established intermediate in cysteine biosynthesis, NAS itself is emerging as a significant molecule in metabolic regulation and cellular signaling. This technical guide provides an in-depth overview of the current understanding of NAS, focusing on its biosynthesis, degradation, and roles in signaling pathways. Particular attention is given to its function in microbial systems, and parallels are drawn to the signaling roles of other N-acetylated amino acids, such as N-acetylcysteine (NAC), in mammalian systems, highlighting potential therapeutic avenues. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a majority of human proteins.[1] This process is crucial for protein stability, folding, and subcellular localization.[2] Beyond its role in protein modification, the acetylation of free amino acids is gaining recognition as a vital aspect of cellular metabolism and signaling. N-acetylserine (NAS) is one such molecule, primarily known for its role as a physiological inducer of the cysteine regulon in bacteria.[3][4] In these organisms, NAS, formed from the isomerization of O-acetylserine (OAS), binds to the transcriptional regulator CysB, leading to the expression of genes involved in sulfur assimilation and cysteine biosynthesis.[3][4][5][6][7]
In mammalian systems, the signaling roles of NAS are less well-defined. However, the extensive research on the therapeutic effects of a related compound, N-acetylcysteine (NAC), offers valuable insights into the potential of acetylated amino acids to modulate cellular pathways. NAC is a potent antioxidant and has been shown to influence inflammatory signaling, neuroprotection, and cancer cell biology.[8][9][10][11][12][13][14][15][16][17][18] This guide will explore the known functions of NAS and use the well-documented activities of NAC to infer potential roles and therapeutic applications for NAS in mammalian systems.
Biosynthesis and Metabolism of N-Acetylserine
The primary route for the formation of N-acetylated amino acids is through the action of N-acetyltransferases (NATs).[19][20] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a substrate. While many NATs are known to acetylate the N-terminus of proteins, some can also acetylate free amino acids.[1][21]
The synthesis of NAS can occur through the direct acetylation of L-serine by a specific N-acetyltransferase.[19] Additionally, in bacteria, NAS is formed through the isomerization of O-acetylserine, an intermediate in cysteine biosynthesis.[22]
The degradation of N-acetylated amino acids is carried out by acylases, such as aminoacylase (B1246476) I (ACY1).[23] This enzyme catalyzes the deacetylation of N-acetylated amino acids, releasing the free amino acid and acetate.
Quantitative Data
Table 1: Kinetic Parameters of N-Acetyltransferases and Related Enzymes
| Enzyme/Complex | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism/System | Reference |
| hNaa10 (catalytic subunit of NatA) | EEEI-peptide | 1.6 (Ki) | - | - | Human | [23] |
| NatA complex | SES-peptide | 15.1 (IC50) | - | - | Human | [23] |
| hNaa50 (NatE) | MLG-peptide | 8 (Ki*) | - | - | Human | [23] |
| N-acetylornithine aminotransferase | AcOrn | 140 | 0.14 | 1000 | Synechocystis sp. | [24] |
| N-acetylornithine aminotransferase | α-KG | 25 | 0.14 | 5600 | Synechocystis sp. | [24] |
Note: Data for hNaa10, NatA, and hNaa50 are for peptide substrates, not free serine. Data for N-acetylornithine aminotransferase is provided as an example of kinetic parameters for an enzyme acting on an N-acetylated amino acid.
Table 2: Effects of N-Acetylcysteine (NAC) Supplementation on Inflammatory Biomarkers in Humans
| Biomarker | Effect of NAC Supplementation | Dosage | Duration | Study Population | Reference |
| C-Reactive Protein (CRP) | Reduced | - | - | Adults | [25] |
| Interleukin-6 (IL-6) | Reduced | 600 mg/day | 10 weeks | COPD patients | [8] |
| Interleukin-8 (IL-8) | Reduced | 600 mg/day | - | COPD patients | [8] |
| Tumor Necrosis Factor-α (TNF-α) | Reduced | - | - | Sepsis patients | [8] |
Note: This table summarizes the effects of N-acetylcysteine (NAC), a related N-acetylated amino acid, on inflammatory markers. The effects of N-acetylserine on these markers require further investigation.
Table 3: Intracellular Concentrations of Related Metabolites
| Metabolite | Concentration | Tissue/Cell Type | Condition | Reference |
| L-Serine | Decreased | Plasma | Type 1 and Type 2 Diabetes | [26] |
| Glycine | - | Mouse Liver | Molar ratio to L-serine is 6.6 | [27] |
| Glycine | - | Mouse Kidney | Molar ratio to L-serine is 18.6 | [27] |
| Acetyl-CoA | 10-2 to 10-9 mol/L | Brain | - | [20] |
Note: Specific intracellular concentrations for N-acetylserine in mammalian tissues are not well-documented. The data presented here for related metabolites provides context for the metabolic environment in which NAS exists.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of N-acetylserine.
Protocol for N-Acetyltransferase (NAT) Activity Assay using L-Serine
This protocol is adapted from methods used for general N-acetyltransferase activity assays.[24][28][29]
Objective: To measure the N-acetyltransferase activity using L-serine as a substrate by detecting the production of Coenzyme A (CoA-SH) using a colorimetric or fluorometric method.
Materials:
-
Purified N-acetyltransferase enzyme
-
L-serine solution (substrate)
-
Acetyl-Coenzyme A (Ac-CoA) solution (acetyl donor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for colorimetric detection, or a thiol-reactive fluorescent probe (e.g., ThioGlo4) for fluorometric detection
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
L-serine (final concentration to be optimized, e.g., 20 mM)
-
Ac-CoA (final concentration to be optimized, e.g., 0.1 mM)
-
-
Enzyme Addition: Add the purified N-acetyltransferase enzyme to the reaction mixture to initiate the reaction. The amount of enzyme should be optimized to ensure a linear reaction rate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30 minutes).
-
Detection of CoA-SH (Colorimetric):
-
Stop the reaction by adding a quenching solution if necessary.
-
Add DTNB solution (e.g., 1 mM in assay buffer) to the reaction mixture.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at 412 nm. The amount of CoA-SH produced is proportional to the absorbance.
-
-
Detection of CoA-SH (Fluorometric):
-
For a continuous assay, include the fluorescent probe in the initial reaction mixture.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Standard Curve: Prepare a standard curve using known concentrations of CoA-SH to quantify the amount of product formed.
-
Calculation: Calculate the enzyme activity based on the amount of CoA-SH produced per unit time per amount of enzyme.
Protocol for Quantification of N-Acetylserine in Biological Samples by LC-MS/MS
This protocol is a generalized procedure based on established methods for amino acid analysis in biological fluids.[30][31][32][33][34]
Objective: To accurately quantify the concentration of N-acetylserine in plasma or cell culture media.
Materials:
-
Plasma or cell culture supernatant sample
-
Internal Standard (IS): Stable isotope-labeled N-acetylserine (e.g., N-acetyl-L-[13C3,15N]serine)
-
Protein Precipitation Reagent: Acetonitrile or 30% sulfosalicylic acid
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add a known amount of the internal standard solution.
-
Add 3 volumes of ice-cold protein precipitation reagent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be dried down and reconstituted in mobile phase A or directly diluted for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatography: Separate the analytes using a gradient elution with mobile phases A and B. The gradient will depend on the column used and should be optimized for the separation of N-acetylserine from other components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify N-acetylserine and its internal standard. The specific precursor-to-product ion transitions for N-acetylserine will need to be determined and optimized.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of N-acetylserine with a fixed amount of the internal standard.
-
Calculate the concentration of N-acetylserine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Regulatory Networks
N-acetylserine and related N-acetylated amino acids are involved in a variety of signaling pathways, from transcriptional regulation in bacteria to the modulation of complex inflammatory and survival pathways in mammals.
The CysB Regulon in Bacteria
In enteric bacteria, N-acetylserine is a key signaling molecule that activates the CysB transcriptional regulator.[3][4][6][7][35] CysB, in turn, controls the expression of a suite of genes involved in sulfur uptake and cysteine biosynthesis. This regulatory circuit allows the cell to respond to sulfur availability.
Modulation of Inflammatory Signaling by N-Acetylcysteine
N-acetylcysteine (NAC) has been extensively studied for its anti-inflammatory properties.[8][10][12][36] One of the key pathways it modulates is the NF-κB signaling cascade.[14][25][37][38][39] By inhibiting the activation of IκB kinases (IKKs), NAC prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. This leads to a reduction in the expression of pro-inflammatory cytokines.
Neuroprotective Signaling of N-Acetylserotonin
N-acetylserotonin (NAS), another acetylated amine, has demonstrated significant neuroprotective effects.[40][41][42] It can inhibit mitochondrial death pathways and activate survival signals, partly through its interaction with TrkB receptors, the same receptors activated by brain-derived neurotrophic factor (BDNF). This highlights a potential avenue for the neuroprotective actions of N-acetylserine.
Role of N-Acetylcysteine in Cancer Signaling
NAC has been shown to affect multiple signaling pathways in cancer cells, often in an antioxidant-independent manner.[13][15][18][43][44] For instance, NAC can inhibit the EGFR/Akt signaling pathway, leading to the upregulation of the transcription suppressor HBP1 and subsequent suppression of cell growth.[18] It has also been implicated in the inhibition of Notch2 signaling in glioblastoma.[13]
Therapeutic Potential and Drug Development
The diverse biological activities of N-acetylated amino acids, particularly NAC, suggest that targeting the metabolism and signaling of these molecules holds significant therapeutic promise.
-
Neurodegenerative Diseases: The neuroprotective effects of NAC and N-acetylserotonin suggest that N-acetylserine could be a valuable therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.[9][11][40][41][42] Its potential to cross the blood-brain barrier and modulate oxidative stress and cell survival pathways makes it an attractive candidate for further investigation.
-
Inflammatory Disorders: The potent anti-inflammatory effects of NAC, mediated through the inhibition of NF-κB and other pro-inflammatory pathways, indicate that N-acetylserine could be beneficial in the treatment of chronic inflammatory diseases.[8][10][12][36]
-
Cancer Therapy: The ability of NAC to modulate key signaling pathways in cancer cells, such as EGFR/Akt and Notch, suggests that N-acetylserine or its derivatives could be developed as anti-cancer agents, potentially in combination with existing therapies.[13][15][18][43][44]
-
Pharmaceutical Synthesis: N-acetyl-L-serine is also utilized as a fine chemical and intermediate in the synthesis of active pharmaceutical ingredients (APIs), highlighting its importance in the drug development pipeline.[45]
Conclusion and Future Directions
N-acetylserine is a multifaceted molecule with established roles in bacterial metabolic regulation and emerging potential in mammalian signaling. While our understanding of its functions in higher organisms is still in its infancy, the extensive research on the closely related compound N-acetylcysteine provides a strong rationale for the continued investigation of N-acetylserine as a bioactive molecule and potential therapeutic agent.
Future research should focus on:
-
Quantitative Analysis: Establishing robust methods for the quantification of endogenous N-acetylserine levels in various tissues and disease states.
-
Enzyme Characterization: Detailed kinetic analysis of the N-acetyltransferases and deacetylases that regulate N-acetylserine levels.
-
Mammalian Signaling: Elucidating the specific signaling pathways in mammalian cells that are directly modulated by N-acetylserine.
-
Therapeutic Evaluation: Preclinical and clinical studies to evaluate the therapeutic efficacy of N-acetylserine in models of neurodegenerative diseases, inflammation, and cancer.
By addressing these key areas, the scientific and medical communities can unlock the full potential of N-acetylserine in metabolic regulation, signaling, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective | MDPI [mdpi.com]
- 9. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine acts as a potent anti-inflammatory agent altering the eicosanoid profile in the development of simple steatosis and its progression to hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of N-acetyltransferases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine (NAC) inhibits cell growth by mediating the EGFR/Akt/HMG box-containing protein 1 (HBP1) signaling pathway in invasive oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 20. altmeyers.org [altmeyers.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new substrate for the measurement of N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]
- 27. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. imrpress.com [imrpress.com]
- 36. The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management [mdpi.com]
- 37. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 40. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 41. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. N-acetyl cysteine inhibits human signet ring cell gastric cancer cell line (SJ-89) cell growth by inducing apoptosis and DNA synthesis arrest | Semantic Scholar [semanticscholar.org]
- 45. nbinno.com [nbinno.com]
The Enzymatic Core of Cysteine Biosynthesis: A Technical Guide to Acetylserine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of O-acetylserine (OAS) is the committed and rate-limiting step in the de novo biosynthesis of L-cysteine in bacteria and plants, a pathway absent in mammals, making its components attractive targets for antimicrobial drug development. This technical guide provides an in-depth exploration of the core enzyme responsible for OAS synthesis, Serine Acetyltransferase (SAT), and its crucial interaction with O-acetylserine sulfhydrylase (OASS) to form the cysteine synthase complex (CSC). We present a comprehensive overview of the enzymatic mechanism, regulation, and key structural features of SAT. This guide includes a compilation of kinetic parameters from various organisms, detailed experimental protocols for enzyme characterization, and visual representations of the regulatory pathways and experimental workflows to facilitate a deeper understanding and further research in this field.
Introduction
Cysteine is a semi-essential amino acid with a pivotal role in protein structure, catalysis, and cellular redox homeostasis. In bacteria and plants, its biosynthesis is a two-step process initiated by the acetylation of L-serine to form O-acetylserine (OAS), catalyzed by the enzyme Serine Acetyltransferase (SAT; EC 2.3.1.30), also known as CysE.[1][2] The second step involves the sulfhydrylation of OAS with sulfide (B99878) to produce L-cysteine, a reaction catalyzed by O-acetylserine sulfhydrylase (OASS).[3] SAT is a key regulatory point in the pathway, primarily through feedback inhibition by the final product, L-cysteine.[4][5] Furthermore, SAT forms a multi-enzyme complex with OASS, known as the cysteine synthase complex (CSC), which modulates the activity of both enzymes and plays a crucial role in regulating sulfur flux.[6] Understanding the intricacies of SAT function and its regulation is paramount for developing novel antimicrobial agents and for engineering plants with enhanced nutritional value and stress tolerance.[7]
Serine Acetyltransferase (SAT): The Key Enzyme
Serine Acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to L-serine, yielding O-acetylserine and Coenzyme A (CoA).[2]
Reaction: Acetyl-CoA + L-Serine ⇌ O-Acetyl-L-Serine + CoA
Structure and Catalytic Mechanism
SAT belongs to the left-handed parallel β-helix family of acyltransferases.[3] The enzyme typically exists as a homotetramer or a dimer of trimers (hexamer).[6][8] The active site contains a conserved catalytic dyad, typically composed of a histidine and an aspartate residue, which facilitates the acetyl transfer.[2] For instance, in Escherichia coli SAT, His158 and Asp143 are essential for catalysis.[2] The proposed mechanism is a general acid-base catalysis.[9]
The kinetic mechanism of SAT has been determined to be an ordered sequential Bi-Bi reaction, where acetyl-CoA binds to the enzyme first, followed by L-serine.[3][5] After the acetyl transfer, O-acetyl-L-serine is released, followed by CoA.[3][5] The rate-limiting step is the nucleophilic attack of the serine hydroxyl group on the thioester carbonyl of acetyl-CoA.[3][5]
Regulation of Serine Acetyltransferase Activity
The activity of SAT is tightly regulated to control the flux of cysteine biosynthesis. The primary regulatory mechanisms are:
-
Feedback Inhibition: SAT is allosterically inhibited by the end-product of the pathway, L-cysteine.[4][5] Cysteine binds to the L-serine binding site, inducing a conformational change that prevents substrate binding.[3][5]
-
Formation of the Cysteine Synthase Complex (CSC): SAT associates with OASS to form the CSC. This interaction stabilizes SAT and can modulate its activity.[3][6] In some organisms, the formation of the CSC enhances SAT activity by increasing its affinity for substrates or relieving substrate inhibition.[6]
-
Transcriptional Regulation: The expression of the cysE gene, which encodes SAT, is regulated as part of the cysteine regulon in bacteria.[10] In plants, the expression of SAT genes is influenced by factors such as sulfur availability and exposure to heavy metals.[11][12]
Quantitative Data on Serine Acetyltransferase
The kinetic parameters of SAT vary between different organisms. A summary of these parameters is presented below to facilitate comparison.
| Organism | Substrate | KM (mM) | kcat (s-1) | Ki (L-cysteine) (µM) | Reference |
| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 (hexamer) | Competitive | [9] |
| Acetyl-CoA | 0.149 | 1176 (hexamer) | Competitive | [9] | |
| Haemophilus influenzae | L-Serine | - | - | Competitive | [13] |
| Acetyl-CoA | - | - | Competitive | [13] | |
| Escherichia coli (in CSC) | L-Serine | - | - | - | [6] |
| Acetyl-CoA | - | - | - | [6] | |
| Arabidopsis thaliana (Serat3;2) | L-Serine | - | - | Strong Inhibition | [12] |
| Arabidopsis thaliana (Serat3;1) | L-Serine | - | - | No Inhibition | [12] |
Note: A dash (-) indicates that the specific value was not provided in the cited reference.
Experimental Protocols
Recombinant Production and Purification of Serine Acetyltransferase
This protocol describes the overexpression and purification of SAT from E. coli.
Workflow:
References
- 1. WikiGenes - cysE - serine acetyltransferase [wikigenes.org]
- 2. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The serine acetyltransferase from Escherichia coli. Over-expression, purification and preliminary crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CysE in Production of an Extracellular Signaling Molecule in Providencia stuartii and Escherichia coli: Loss of cysE Enhances Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The serine acetyltransferase gene family in Arabidopsis thaliana and the regulation of its expression by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and expression analysis of a serine acetyltransferase gene family involved in a key step of the sulfur assimilation pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical characteristics of acetylserine"
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Acetylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylserine is an N-acetylated derivative of the amino acid L-serine.[1] It belongs to the class of organic compounds known as N-acyl-alpha amino acids.[1][2] This modification, where an acetyl group is attached to the terminal nitrogen atom, makes it a biologically available form of L-serine.[1] N-acetylated amino acids are produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.[1] In eukaryotes, N-terminal acetylation is a widespread and highly conserved protein modification that plays a crucial role in protein stability and protection.[1]
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-acetylserine, its biological significance, and detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
N-Acetylserine is typically a white to off-white solid powder.[3][4] It is hygroscopic and should be stored in a dry environment.[3][5] For long-term storage, a temperature of 2°C - 8°C or -20°C is recommended.[4][6][7]
Quantitative Physicochemical Data
The key quantitative physical and chemical properties of N-acetyl-L-serine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₄ | [8] |
| Molecular Weight | 147.13 g/mol | [6][8] |
| Melting Point | 207.6 °C | [6][8] |
| Boiling Point | 468.4 °C (Predicted) | [3] |
| Density | 1.343 g/cm³ (Predicted) | [3] |
| Water Solubility | Very soluble (1000 g/L at 25 °C, Calculated) | [9] |
| Other Solubilities | Sparingly soluble in Methanol (B129727) and DMSO | [3][5] |
| pKa (Strongest Acidic) | 3.27 - 3.61 | [1][2][3] |
| pKa (Strongest Basic) | -2.0 - -1.5 | [1][2] |
| Polar Surface Area | 86.63 Ų | [1][2] |
| XLogP3 | -1.2 | [8][10] |
| Hydrogen Bond Donors | 3 | [1][2] |
| Hydrogen Bond Acceptors | 4 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-acetylserine. The following table summarizes its key spectroscopic data.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | (500 MHz, D₂O): Chemical shifts (δ) at approximately 4.51 ppm (α-CH), 3.94 ppm & 3.87 ppm (β-CH₂), and 2.08 ppm (acetyl CH₃). | [8][11] |
| ¹³C NMR | Expected chemical shifts (δ) include ~175 ppm (carboxyl C=O), ~174 ppm (acetyl C=O), ~62 ppm (β-CH₂), ~55 ppm (α-CH), and ~22 ppm (acetyl CH₃). | [12] |
| Mass Spectrometry | GC-MS: Shows characteristic fragments. For example, a prominent peak may be observed at m/z 116, corresponding to the loss of the carboxyl group. | [8][10] |
| Infrared (IR) | Expected characteristic absorption bands include a broad peak around 3300 cm⁻¹ (O-H and N-H stretching), a strong peak around 1700-1740 cm⁻¹ (C=O stretching of the carboxylic acid), and another strong peak around 1640 cm⁻¹ (amide I band, C=O stretching). | [13] |
Biological Role and Signaling Pathways
N-Acetylserine plays a significant role as a signaling molecule, particularly in bacteria like E. coli, where it functions as a physiological inducer of the cysteine regulon.[7][14][15]
Cysteine Biosynthesis Regulation
In bacteria, the synthesis of cysteine is tightly regulated in response to sulfur availability. N-acetylserine acts as an activator for this pathway.[15] It binds to the CysB protein, a transcriptional regulator of the LysR-type family.[7][14] The N-acetylserine-CysB complex then activates the transcription of the cys regulon genes, which are responsible for sulfate (B86663) transport, reduction, and the synthesis of cysteine.[14] This ensures that the carbon backbone for cysteine synthesis (provided by serine) is coordinated with the availability of reduced sulfur.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-acetylserine, essential for researchers in drug development and related scientific fields.
Synthesis of N-Acetyl-L-serine
A common method for synthesizing N-acetyl-L-serine is through the acetylation of L-serine using acetic anhydride (B1165640).[16][17]
Protocol: Acetylation in Acetic Acid
-
Dissolution: Dissolve L-serine (1.0 equivalent) in glacial acetic acid.
-
Reaction: Heat the solution to approximately 90°C. Add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature and stirring the mixture.
-
Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (L-serine) is consumed.
-
Work-up: After the reaction is complete, remove the solvent (acetic acid) under reduced pressure (in vacuo).
-
Purification: The resulting residue can be purified using silica (B1680970) gel chromatography. A common eluent system is a gradient of methanol in ethyl acetate (B1210297) (e.g., starting from 1:12 and increasing to 1:9 v/v) to yield the pure N-acetyl-L-serine.[17]
Analytical Methodologies
Accurate detection and quantification of N-acetylserine are critical for research. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are powerful techniques for this purpose.
5.2.1 Reversed-Phase HPLC (RP-HPLC) for Quantification
This protocol is adapted from methods used for similar N-acetylated amino acids and can be optimized for N-acetylserine.[18][19]
-
Sample Preparation:
-
Prepare a stock solution of N-acetylserine (e.g., 1 mg/mL) in the mobile phase or water.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 20, 50, 100 µg/mL).
-
For biological samples, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation may be necessary.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of phosphate (B84403) buffer (pH adjusted to ~3.0) and acetonitrile (e.g., 95:5 v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength between 210-220 nm, where the peptide bond absorbs.[12][18]
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the N-acetylserine peak based on its retention time compared to the standard.
-
Quantify the amount of N-acetylserine in the samples by correlating their peak areas with the calibration curve.
-
5.2.2 NMR for Structural Confirmation
NMR spectroscopy provides definitive structural confirmation.[12][20]
-
Sample Preparation:
-
Lyophilize the sample to remove water, if necessary.
-
Dissolve approximately 5-10 mg of the purified sample in about 0.6 mL of a suitable deuterated solvent (e.g., D₂O).[12]
-
If quantification is desired, add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum and, if needed, 2D NMR spectra (like COSY or HSQC) to confirm atomic connectivity.
-
-
Data Analysis:
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 2. Showing Compound N-Acetyl-L-serine (FDB000970) - FooDB [foodb.ca]
- 3. N-Acetyl-L-serine CAS#: 16354-58-8 [m.chemicalbook.com]
- 4. N-Acetyl-DL-serine 97-14-3 [sigmaaldrich.com]
- 5. N-Acetyl-L-serine | 16354-58-8 [chemicalbook.com]
- 6. N-Acetyl-L-serine | 16354-58-8 | FA31342 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C5H9NO4 | CID 65249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS # 16354-58-8, N-Acetyl-L-serine, N-Acetylserine - chemBlink [chemblink.com]
- 10. N-Acetyl-DL-serine | C5H9NO4 | CID 352294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. benchchem.com [benchchem.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecmdb.ca [ecmdb.ca]
- 16. benchchem.com [benchchem.com]
- 17. N-Acetyl-L-serine synthesis - chemicalbook [chemicalbook.com]
- 18. ajpp.in [ajpp.in]
- 19. archives.ijper.org [archives.ijper.org]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to O-acetylserine: Properties, Metabolism, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of O-acetylserine (OAS), a pivotal intermediate in the biosynthesis of cysteine in bacteria and plants. It details the compound's chemical properties, its central role in the cysteine biosynthesis pathway, and its function as a signaling molecule. Furthermore, this document outlines a detailed experimental protocol for the enzymatic analysis of O-acetylserine (thiol) lyase, a key enzyme in this pathway.
Chemical and Physical Properties of O-acetylserine
O-acetylserine is an α-amino acid that serves as a precursor in the synthesis of cysteine. It is essential to distinguish between the free compound and its hydrochloride salt, as their properties differ.
| Property | O-acetylserine | O-acetylserine HCl |
| CAS Number | 5147-00-2[1][2][3][4] | 66638-22-0[4][5] |
| Molecular Formula | C₅H₉NO₄[1][2][3][6][7] | C₅H₉NO₄ · HCl[5] |
| Molecular Weight | 147.13 g/mol [1][3][6][7][8][9] | 183.59 g/mol [5] |
| Appearance | White to off-white powder[5][8] | Not specified |
| Storage Temperature | -20°C[5][8] | Not specified |
The Role of O-acetylserine in Cysteine Biosynthesis
O-acetylserine is a critical intermediate in the biosynthesis of L-cysteine in bacteria and plants.[4][8] This process involves two primary enzymatic steps:
-
Formation of O-acetylserine: Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine using acetyl-CoA to produce O-acetylserine.[1][8]
-
Formation of Cysteine: O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, then incorporates sulfide (B99878) into O-acetylserine to form L-cysteine, releasing acetate (B1210297) in the process.[1][4][8]
These reactions are compartmentalized within the cell, occurring in the cytosol, plastids, and mitochondria in plants.[5][6]
O-acetylserine as a Signaling Molecule
Beyond its role as a metabolic intermediate, O-acetylserine functions as a key signaling molecule, particularly in response to sulfur availability.[8] When sulfur is limited, the concentration of O-acetylserine increases. This accumulation acts as a signal to upregulate the expression of genes involved in sulfate (B86663) uptake and assimilation, ensuring a coordinated response to the plant's or bacterium's nutritional status.[8][9]
The regulation of cysteine synthesis is tightly controlled by the formation of the cysteine synthase complex (CSC), a hetero-oligomeric complex formed by SAT and OAS-TL.[2][6] The formation and dissociation of this complex are influenced by the cellular concentrations of O-acetylserine and sulfide.[7]
-
Sulfide: Promotes the formation and stabilization of the cysteine synthase complex.[7][9]
-
O-acetylserine: An accumulation of OAS, often due to sulfide insufficiency, leads to the dissociation of the complex.[7][9]
This dynamic interplay regulates the activity of SAT and the production of OAS, thereby controlling the flux through the cysteine biosynthesis pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An O-acetylserine(thiol)lyase homolog with L-cysteine desulfhydrase activity regulates cysteine homeostasis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial cysteine synthase complex regulates O-acetylserine biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Cysteine Synthase Complex Regulates O-Acetylserine Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Solubility of N-Acetyl-L-serine: A Comprehensive Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility of N-Acetyl-L-serine in key research solvents, complete with experimental protocols and relevant biochemical pathway diagrams.
Introduction
N-Acetyl-L-serine is a derivative of the amino acid L-serine, playing a significant role in various biological processes. Notably, it is a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1] A thorough understanding of its solubility in a range of common laboratory solvents is crucial for researchers in fields such as drug discovery, biochemistry, and molecular biology. Accurate solubility data is fundamental for designing experiments, preparing stock solutions, and interpreting biological assays. This technical guide provides a summary of available solubility data for N-Acetyl-L-serine, detailed experimental protocols for its determination, and visualizations of relevant biochemical pathways and experimental workflows.
Data Presentation: Solubility of N-Acetyl-L-serine
The solubility of a compound is a critical physicochemical property that dictates its handling and application in research. Below is a summary of the available quantitative and qualitative solubility data for N-Acetyl-L-serine in various research solvents. It is important to note that while quantitative data for water is available, information for many organic solvents is limited to qualitative descriptions or data for its isomer, O-Acetylserine.
| Solvent | Quantitative Solubility | Qualitative Solubility | Molar Solubility (mol/L) | Temperature (°C) | Notes |
| Water | 125 mg/mL[1] | Very Soluble[2] | ~0.85 M | Not Specified | Ultrasonic assistance may be needed.[1] A calculated value of 1000 g/L (or 1000 mg/mL) at 25°C has also been reported.[2] |
| Dimethyl Sulfoxide (DMSO) | 6.25 mg/mL (for O-Acetylserine)[3] | Slightly Soluble (sonication may be required)[4] | ~0.04 M (for O-Acetylserine) | Not Specified | Data is for the isomer O-Acetylserine; warming to 60°C may be necessary.[3] |
| Methanol | - | Sparingly Soluble[4] | - | Not Specified | |
| Ethanol | - | - | - | Not Specified | No specific data found for N-Acetyl-L-serine. General solubility of amino acids decreases with increasing alcohol chain length.[5] |
| Acetonitrile (B52724) | - | - | - | Not Specified | No specific data found for N-Acetyl-L-serine. |
| Acetone | - | - | - | Not Specified | No specific data found for N-Acetyl-L-serine. |
Experimental Protocols
Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments related to the quantification of N-Acetyl-L-serine solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a solvent for a prolonged period to achieve a saturated solution. The concentration of the solute in the clear supernatant is then determined.
Materials:
-
N-Acetyl-L-serine (solid powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of N-Acetyl-L-serine to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of N-Acetyl-L-serine in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Quantification of N-Acetyl-L-serine using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the concentration of N-Acetyl-L-serine in solution.
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the amount of each component as it elutes from the column.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: N-Acetyl-L-serine lacks a strong chromophore, so detection in the low UV range (e.g., 200-210 nm) is typically required.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of N-Acetyl-L-serine of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Determine the concentration of N-Acetyl-L-serine in the diluted sample using the calibration curve. Multiply this value by the dilution factor to obtain the solubility in the original supernatant.
Mandatory Visualizations
Biochemical Pathway: Cysteine Biosynthesis
N-Acetyl-L-serine is a crucial intermediate in the biosynthesis of cysteine from serine in bacteria and plants. The pathway involves two key enzymatic steps.
Caption: Cysteine Biosynthesis Pathway from L-Serine.
Experimental Workflow: Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of N-Acetyl-L-serine using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination and Analysis.
References
Distinguishing O-acetylserine and N-acetylserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key chemical, physical, and biological differences between O-acetylserine (OAS) and N-acetylserine (NAS), two critical isomers with distinct roles in cellular metabolism and signaling. Understanding these differences is paramount for accurate experimental design, data interpretation, and the development of targeted therapeutics. This document outlines detailed analytical techniques, experimental protocols, and comparative data to facilitate their unambiguous identification.
Introduction: Structural Isomers with Divergent Functions
O-acetylserine and N-acetylserine are structural isomers with the same molecular formula (C₅H₉NO₄) and molecular weight (147.13 g/mol ).[1][2] The key distinction lies in the position of the acetyl group: in OAS, it is attached to the hydroxyl group of the serine side chain, forming an ester linkage, while in NAS, it is attached to the amino group, forming an amide linkage.
This seemingly subtle structural difference leads to profound functional divergence. O-acetylserine is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants, providing the carbon backbone for the incorporation of sulfur.[2][3][4] In contrast, N-acetylserine is recognized as a key signaling molecule. In bacteria, OAS can spontaneously convert to NAS, which then acts as an inducer for the transcription of the cysteine regulon, a group of genes involved in sulfur assimilation and cysteine biosynthesis.[5][6][7]
Comparative Physicochemical and Spectroscopic Data
Accurate identification of OAS and NAS relies on exploiting their distinct physicochemical properties, which are reflected in their spectroscopic signatures. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical Properties
| Property | O-acetylserine | N-acetylserine | Reference |
| Molecular Formula | C₅H₉NO₄ | C₅H₉NO₄ | [1][2] |
| Molecular Weight | 147.13 g/mol | 147.13 g/mol | [1][2] |
| IUPAC Name | (2S)-3-(acetyloxy)-2-aminopropanoic acid | (2S)-2-acetamido-3-hydroxypropanoic acid | [2][8] |
| CAS Number | 5147-00-2 | 16354-58-8 | [1][2] |
Table 2: ¹H NMR Chemical Shifts (ppm)
Note: Chemical shifts can vary slightly depending on the solvent and pH.
| Proton | O-acetylserine (in D₂O) | N-acetylserine (in Water) | Reference |
| Acetyl (CH₃) | 2.06 - 2.12 | 2.03 | [1][9] |
| α-CH | 4.06 | 4.48 - 4.51 | [1][9] |
| β-CH₂ | 4.28, 4.49 | 3.87 - 3.97 | [1][9] |
Table 3: ¹³C NMR Chemical Shifts (ppm)
| Carbon | O-acetylserine | N-acetylserine (in Water, pH 3.50) | Reference |
| Acetyl (CH₃) | Data not explicitly found in searches | 24.22 | [1] |
| Acetyl (C=O) | Data not explicitly found in searches | Data not explicitly found in searches | |
| α-C | Data not explicitly found in searches | Data not explicitly found in searches | |
| β-C | Data not explicitly found in searches | 64.40 | [1] |
| Carboxyl (C=O) | Data not explicitly found in searches | Data not explicitly found in searches |
Table 4: Mass Spectrometry Fragmentation (GC-MS)
Note: Fragmentation patterns can be influenced by the derivatization method (e.g., silylation) and ionization technique.
| Ion (m/z) | O-acetylserine (as TMS derivative) | N-acetylserine | Reference |
| Molecular Ion [M]⁺ | 291 (as di-TMS derivative) | 147 | [1][10] |
| Key Fragments | 174, 132, 116 | 116, 103, 132 | [1][2] |
Experimental Protocols for Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of isomers like OAS and NAS. The distinct chemical environments of the protons and carbons adjacent to the acetylated group lead to characteristic differences in their NMR spectra.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a water suppression sequence if using D₂O with residual H₂O.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Compare the observed chemical shifts with the data in Table 2. The downfield shift of the α-CH proton in NAS (~4.5 ppm) compared to OAS (~4.1 ppm) is a key diagnostic feature.[1][9] Conversely, the β-CH₂ protons of OAS are shifted further downfield than those of NAS.
-
-
¹³C NMR and 2D NMR (Optional but Recommended):
-
Acquire a ¹³C NMR spectrum to compare the chemical shifts of the carbon atoms, particularly the β-carbon, which is significantly affected by the O-acetylation.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments provide definitive evidence of the atomic connectivity.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides information on the molecular weight and fragmentation pattern, which can be used to distinguish between OAS and NAS.
Methodology (GC-MS):
-
Sample Derivatization:
-
Due to their low volatility, OAS and NAS typically require derivatization before GC-MS analysis. Silylation (e.g., with BSTFA or MSTFA) is a common method.
-
React a dried aliquot of the sample with the silylating agent at elevated temperature (e.g., 70°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column).[10]
-
Use a temperature gradient to separate the analytes.
-
Acquire mass spectra in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized OAS and NAS based on their retention times.
-
Analyze the mass spectrum of each peak. While the molecular ions of the derivatized isomers will be the same, their fragmentation patterns will differ due to the different locations of the acetyl group.
-
Compare the fragmentation patterns to reference spectra or the data in Table 4. For instance, the relative intensities of key fragment ions will be different.
-
Methodology (LC-MS/MS):
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., water/methanol (B129727) or water/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the isomers using a suitable column (e.g., a reversed-phase C18 or a HILIC column).
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Perform tandem MS (MS/MS) by selecting the precursor ion (m/z corresponding to [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
The fragmentation patterns obtained from MS/MS will be highly specific to the structure of each isomer, allowing for their confident identification.
-
Chromatographic Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating OAS and NAS from a mixture.
Methodology (HPLC):
-
System: An HPLC system with a UV or MS detector.
-
Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is a good starting point. Hydrophilic interaction liquid chromatography (HILIC) can also be effective for these polar compounds.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or detection by mass spectrometry.
-
Analysis: The difference in polarity between the ester group in OAS and the amide group in NAS will result in different retention times, allowing for their separation and quantification.
Biological Pathways and Workflows
Cysteine Biosynthesis and Regulation
O-acetylserine is a central metabolite in the biosynthesis of cysteine.[4] The pathway is regulated by the availability of sulfur. Under sulfur-limiting conditions, OAS accumulates.[7] It can then be converted to N-acetylserine, which acts as a transcriptional inducer of the cys regulon in bacteria.[5][6][7]
Caption: Cysteine biosynthesis and its regulation by O-acetylserine and N-acetylserine.
Experimental Workflow for Isomer Differentiation
The following workflow outlines a systematic approach to distinguish between O-acetylserine and N-acetylserine in a sample.
Caption: A logical workflow for the separation and identification of OAS and NAS.
Conclusion
The accurate differentiation of O-acetylserine and N-acetylserine is essential for research in metabolism, signaling, and drug development. While their identical mass presents a challenge for simple mass spectrometry, a multi-pronged approach utilizing the distinct signatures in NMR spectra and the fragmentation patterns in tandem mass spectrometry provides a robust means of identification. Chromatographic separation is a critical first step for analyzing mixtures. The detailed protocols and comparative data in this guide offer a comprehensive resource for the scientific community to confidently distinguish between these two vital biomolecules.
References
- 1. This compound | C5H9NO4 | CID 65249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P. aeruginosa Metabolome Database: O-Acetylserine (PAMDB000473) [pseudomonas.umaryland.edu]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
The Pivotal Role of O-Acetylserine in the Cysteine Synthase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine biosynthesis is a fundamental metabolic pathway in bacteria, plants, and protozoa, providing the sole source of this crucial amino acid for protein synthesis and the production of numerous sulfur-containing compounds. The final two steps of this pathway are orchestrated by the cysteine synthase complex (CSC), a bienzyme complex composed of serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). O-acetylserine (OAS), the product of the SAT-catalyzed reaction, stands at the crossroads of this complex's function, acting not only as a key metabolic intermediate but also as a critical signaling molecule that regulates the intricate balance of cysteine homeostasis. This technical guide provides an in-depth exploration of the multifaceted role of O-acetylserine within the cysteine synthase complex, detailing the quantitative aspects of its interactions, the experimental methodologies used for its study, and the signaling pathways it governs. This document is intended to be a comprehensive resource for researchers in academia and industry, including those involved in drug development targeting this essential pathway, which is absent in mammals.
Introduction
The cysteine synthase complex (CSC), also known as cysteine synthetase, is a highly regulated enzymatic machinery responsible for the synthesis of L-cysteine.[1][2] The complex is formed by the association of two enzymes:
-
Serine acetyltransferase (SAT) (EC 2.3.1.30): Catalyzes the acetylation of L-serine by acetyl-CoA to produce O-acetylserine (OAS) and Coenzyme A.[3][4] This is the committed step in cysteine biosynthesis.[5]
-
O-acetylserine sulfhydrylase (OASS) (EC 2.5.1.47), also known as O-acetylserine (thiol)-lyase: Catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent replacement of the acetyl group of OAS with sulfide (B99878) to generate L-cysteine and acetate.[6]
The formation of the CSC is not for substrate channeling but rather serves as a sophisticated regulatory hub.[7][8] The interaction between SAT and OASS leads to a conformational change in both enzymes, resulting in the activation of SAT and the inactivation of OASS.[7][8][9] This reciprocal regulation is central to maintaining appropriate cellular levels of cysteine and its precursors.
O-acetylserine emerges as the central figure in this regulatory interplay. Beyond its role as the substrate for OASS, OAS acts as a signaling molecule that can dissociate the CSC, thereby releasing active OASS to ramp up cysteine production when sulfide is available.[9] Furthermore, OAS accumulation, particularly under sulfur-limiting conditions, triggers transcriptional changes, upregulating genes involved in sulfur uptake and assimilation.[10][11] This guide will delve into the precise mechanisms and quantitative parameters that define the pivotal role of O-acetylserine in the cysteine synthase complex.
Quantitative Data on the Cysteine Synthase Complex
The interactions and enzymatic activities within the cysteine synthase complex have been quantified through various biophysical and biochemical techniques. This section summarizes key quantitative data to provide a framework for understanding the dynamics of the complex.
Table 1: Dissociation Constants (Kd) for the SAT-OASS Interaction
| Organism/System | Method | Dissociation Constant (Kd) | Reference(s) |
| Soybean (Glycine max) | Isothermal Titration Calorimetry (ITC) | Site 1: 0.3 nM, Site 2: 7.5 nM, Site 3: 78 nM (Negative Cooperativity) | [7][12] |
| Soybean (Glycine max) | Surface Plasmon Resonance (SPR) | Kd1: 0.2 nM, Kd2: 5.1 nM, Kd3: 72 nM | [7] |
| Arabidopsis thaliana | Isothermal Titration Calorimetry (ITC) | 5-100 nM (for C-terminal SAT peptide) | [13] |
| Salmonella Typhimurium | Surface Plasmon Resonance (SPR) | Apparent KD increases with inhibitor concentration | [14] |
Table 2: Kinetic Parameters of Serine Acetyltransferase (SAT)
| Organism | Substrate | Km | Vmax / kcat | Reference(s) |
| Mycobacterium tuberculosis | Acetyl-CoA | 0.0513 ± 0.0050 mM | 0.0073 ± 0.0005 mM/min | [15] |
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 mM | 0.0073 ± 0.0005 mM/min | [15] |
| Neisseria gonorrhoeae | L-Serine | 1.21 mM | 1444 s-1 (for hexamer) | [16] |
| Soybean (Glycine max) - Free SAT | Acetyl-CoA | 130 ± 20 µM | 150 ± 9 µmol min-1 mg-1 | [7] |
| Soybean (Glycine max) - Free SAT | L-Serine | 360 ± 60 µM | 150 ± 9 µmol min-1 mg-1 | [7] |
| Soybean (Glycine max) - CSC | Acetyl-CoA | 40 ± 10 µM | 280 ± 15 µmol min-1 mg-1 | [7] |
| Soybean (Glycine max) - CSC | L-Serine | 410 ± 70 µM | 280 ± 15 µmol min-1 mg-1 | [7] |
Table 3: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS)
| Organism | Substrate | Km | Reference(s) |
| Methanosarcina thermophila | Sulfide | 500 ± 80 µM | [4] |
| Neisseria gonorrhoeae | O-Acetylserine | 1.541 mM | [17] |
| Neisseria gonorrhoeae | Sodium Sulfide | 23.620 mM | [17] |
| Staphylococcus aureus | O-Acetylserine | 1.378 mM | [17] |
| Staphylococcus aureus | Sodium Sulfide | 2.306 mM | [17] |
Table 4: Inhibition Constants (Ki) for Cysteine Feedback Inhibition of SAT
| Organism/System | Inhibitor | Ki | Reference(s) |
| Soybean (Glycine max) - Free SAT | L-Cysteine | 2 µM | [7][12] |
| Soybean (Glycine max) - CSC | L-Cysteine | 70 µM | [7][12] |
| Entamoeba histolytica (EhSAT1) | L-Cysteine | 4.7 µM | [18] |
| Entamoeba histolytica (EhSAT2) | L-Cysteine | 460 µM | [18] |
| Escherichia coli (mutant) | L-Cysteine | 950.0 µM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the cysteine synthase complex.
Enzyme Activity Assays
This assay measures the production of Coenzyme A (CoA) using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be monitored spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.6)
-
EDTA (1 mM)
-
L-serine (20 mM)
-
Acetyl-CoA (0.1 mM)
-
DTNB (1 mM)
-
Purified SAT enzyme
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, 20 mM L-serine, and 0.1 mM acetyl-CoA.
-
Add the purified SAT enzyme to the reaction mixture to initiate the reaction.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the generated CoA by adding 50 µL of 1 mM DTNB.
-
Measure the absorbance of the yellow product at 412 nm using a spectrophotometer.
-
Calculate the amount of CoA produced using the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).
This assay measures the production of L-cysteine. A common method involves the use of acid ninhydrin (B49086) reagent, which reacts with cysteine to form a pink-colored product that can be quantified spectrophotometrically at 560 nm.
Materials:
-
MOPS buffer (100 mM, pH 7.5)
-
O-acetylserine (OAS) (e.g., 10 mM)
-
Sodium sulfide (Na2S) (e.g., 15 mM)
-
Purified OASS enzyme
-
Acid ninhydrin reagent (250 mg ninhydrin in 6 ml glacial acetic acid and 4 ml concentrated HCl)
-
Glacial acetic acid
Protocol:
-
Prepare a reaction mixture in a microplate well containing 100 mM MOPS buffer, a specific concentration of OAS, and the purified OASS enzyme.
-
Initiate the reaction by adding Na2S.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of acid ninhydrin reagent.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate and add an equal volume of glacial acetic acid.
-
Measure the absorbance at 560 nm.
-
Generate a standard curve with known concentrations of L-cysteine to determine the amount of cysteine produced in the enzymatic reaction.
Protein-Protein Interaction Assays
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][20][21]
Protocol Outline:
-
Sample Preparation: Dialyze both proteins (e.g., SAT and OASS) extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Titration: Fill the sample cell with one protein (e.g., SAT at a concentration of ~1.5 µM) and the injection syringe with the other protein (e.g., OASS at a concentration of ~23.7 µM).
-
Perform a series of injections (e.g., 20 injections of 12 µL each) of the syringe solution into the sample cell.
-
Data Analysis: The heat released or absorbed after each injection is measured. The integrated heat per injection is plotted against the molar ratio of the titrant to the sample. The resulting isotherm is fitted to a suitable binding model (e.g., one-site or multi-site sequential binding) to determine the thermodynamic parameters.[7]
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over another molecule immobilized on the chip (the ligand).
Protocol Outline:
-
Chip Preparation: Immobilize one protein (e.g., SAT) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Interaction Analysis: Inject a series of concentrations of the other protein (e.g., OASS) over the chip surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: The binding data (response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific amino acid substitutions to investigate the role of individual residues in catalysis, substrate binding, or protein-protein interactions.[22][23]
Protocol Outline (using a commercial kit):
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest.
-
Template Digestion: Digest the parental, methylated DNA template with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the plasmid from the resulting colonies to confirm the desired mutation.
-
Protein Expression and Characterization: Express the mutant protein and characterize its properties (e.g., enzyme activity, binding affinity) as described above.
Signaling Pathways and Regulatory Mechanisms
O-acetylserine plays a central role in a complex regulatory network that fine-tunes cysteine biosynthesis in response to the cell's metabolic status, particularly the availability of sulfur.
Regulation of the Cysteine Synthase Complex by OAS
The equilibrium between the assembled and dissociated states of the cysteine synthase complex is a key regulatory checkpoint.
Caption: Regulation of the Cysteine Synthase Complex by O-acetylserine and Sulfide.
Under conditions of sufficient sulfur, sulfide levels are high, which stabilizes the cysteine synthase complex.[9] In this state, SAT is active, producing OAS, while OASS is inactive. When sulfur becomes limiting, sulfide levels drop, and the OAS produced by SAT accumulates. This accumulation of OAS promotes the dissociation of the CSC, releasing active OASS monomers.[9] If sulfide becomes available, the active OASS can then efficiently synthesize cysteine from the accumulated OAS.
O-Acetylserine as a Transcriptional Regulator
Accumulation of OAS, particularly during sulfur starvation, acts as a signal to upregulate the expression of genes involved in sulfur uptake and assimilation.[10][11] This transcriptional response is a critical adaptation to sulfur-limiting conditions.
Caption: O-Acetylserine Signaling Pathway in Response to Sulfur Starvation.
In plants, the transcription factor SLIM1 (SULFUR LIMITATION 1), also known as EIL3, plays a key role in mediating the transcriptional response to sulfur deficiency, and its activity is influenced by OAS levels.[10] The upregulation of genes encoding sulfate transporters and enzymes of the assimilation pathway, such as ATP sulfurylase and APS reductase, leads to an enhanced capacity for sulfur uptake and reduction, thereby helping the plant to cope with sulfur-limiting conditions.
Conclusion and Future Directions
O-acetylserine is far more than a simple intermediate in cysteine biosynthesis; it is a master regulator that fine-tunes the activity of the cysteine synthase complex and orchestrates a broader transcriptional response to changes in sulfur availability. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to further unravel the complexities of this vital metabolic pathway.
For drug development professionals, the cysteine synthase complex represents an attractive target, as it is essential in many pathogens but absent in humans. A thorough understanding of the regulatory mechanisms, particularly the role of OAS in modulating complex formation and enzyme activity, is crucial for the rational design of inhibitors that can disrupt this pathway.
Future research should focus on several key areas:
-
Structural studies of the entire cysteine synthase complex: High-resolution structures of the complete complex from various organisms will provide invaluable insights into the allosteric communication between SAT and OASS.
-
Identification of OAS receptors/sensors: The precise molecular mechanisms by which OAS is sensed to trigger transcriptional changes remain to be fully elucidated.
-
In vivo dynamics of the CSC: Developing methods to monitor the association and dissociation of the CSC in living cells will provide a more accurate picture of its regulation under physiological conditions.
By continuing to explore the central role of O-acetylserine in the cysteine synthase complex, the scientific community can pave the way for new strategies to enhance crop resilience and to combat infectious diseases.
References
- 1. Systems Rebalancing of Metabolism in Response to Sulfur Deprivation, as Revealed by Metabolome Analysis of Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Serine Acetyltransferase and O-Acetylserine Sulfhydrylase [shareok.org]
- 6. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 7. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of the cysteine synthase protein complex from plants: structural, biochemical and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermodynamics of the interaction between O-acetylserine sulfhydrylase and the C-terminus of serine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Isoform-dependent feedback regulation of serine O-acetyltransferase isoenzymes involved in L-cysteine biosynthesis of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Engineering of Escherichia coli L-serine O-acetyltransferase on the basis of crystal structure: desensitization to feedback inhibition by L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 22. Determination of a functional lysine residue of a plant cysteine synthase by site-directed mutagenesis, and the molecular evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
The Central Role of Acetylserine in Microbial Sulfur Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylserine, primarily in its O-acetyl-L-serine (OAS) form, is a pivotal, naturally occurring intermediate in the cysteine biosynthesis pathway of a vast array of microorganisms, including bacteria and archaea.[1][2] Its presence is not merely as a metabolic stepping stone; it also functions as a critical signaling molecule that orchestrates the regulation of sulfur assimilation and cysteine metabolism.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, detailing the enzymatic machinery responsible for its synthesis and consumption, the intricate regulatory networks it governs, and the experimental methodologies employed to study this vital metabolite. A thorough understanding of this compound metabolism is of paramount importance for researchers in microbiology, biochemistry, and drug development, as the enzymes in this pathway represent promising targets for novel antimicrobial agents.[5][6]
Biosynthesis and Metabolism of O-Acetylserine
The synthesis of L-cysteine from L-serine in microorganisms is a well-conserved two-step enzymatic process where O-acetylserine serves as the key intermediate.[7][8]
-
Formation of O-Acetylserine: The first committed step is the acetylation of L-serine, catalyzed by the enzyme serine acetyltransferase (SAT) , also known as CysE. This reaction utilizes acetyl-CoA as the acetyl group donor.[5][9] L-serine + acetyl-CoA → O-acetyl-L-serine + CoA
-
Formation of L-Cysteine: The second step involves the sulfhydrylation of O-acetylserine, where the acetyl group is replaced by a sulfide (B99878) ion. This reaction is catalyzed by O-acetylserine sulfhydrylase (OASS) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[10] Bacteria often possess two isoforms of this enzyme:
-
OASS-A (CysK): Utilizes sulfide (S²⁻) as the sulfur source.[5][11]
-
OASS-B (CysM): Can utilize both sulfide and thiosulfate (B1220275) (S₂O₃²⁻) as sulfur donors.[5][11] O-acetyl-L-serine + S²⁻ → L-cysteine + acetate
-
These two enzymes, CysE and CysK, can associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC) .[10][12] The formation of this complex is dynamic and plays a crucial role in regulating the overall flux of the pathway.[13]
Quantitative Data on Key Enzymes
The efficiency and substrate affinity of the enzymes involved in this compound metabolism vary across different microbial species. The following tables summarize key kinetic parameters for Serine Acetyltransferase (CysE) and O-Acetylserine Sulfhydrylase (CysK/M).
Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE) in Various Microorganisms
| Microorganism | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (mM/min) | Reference |
| Escherichia coli | L-Serine | 1.07 ± 0.15 | 3813 ± 169 | - | [3] |
| Acetyl-CoA | 0.17 ± 0.04 | 3128 ± 186 | - | [3] | |
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | - | 0.0073 ± 0.0005 | [1][14] |
| Acetyl-CoA | 0.0513 ± 0.0050 | - | 0.0073 ± 0.0005 | [1][14] | |
| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 | - | [8] |
| Acetyl-CoA | 0.18 | 1419 | - | [8] | |
| Salmonella Typhimurium | L-Serine | 1.07 ± 0.15 | 3563 | - | [3] |
| Acetyl-CoA | 0.17 ± 0.04 | 18400 | - | [3] |
Table 2: Kinetic Parameters of O-Acetylserine Sulfhydrylase (CysK/M) in Various Microorganisms
| Microorganism | Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Neisseria gonorrhoeae | CysK | O-Acetylserine | 1.541 | - | [15] |
| Sodium Sulfide | 23.620 | - | [15] | ||
| Staphylococcus aureus | CysK | O-Acetylserine | 1.378 | - | [15] |
| Sodium Sulfide | 2.306 | - | [15] | ||
| Methanosarcina thermophila | OASS | Sulfide | 0.500 ± 0.080 | 129 | [2] |
| Lactobacillus casei | CysK | O-Acetylserine | 0.6 | - | [16] |
| Sulfide | 6.7 | - | [16] | ||
| Salmonella Typhimurium | CysK | O-Acetylserine | 5 | - | [5] |
This compound as a Signaling Molecule: The CysB Regulon
Beyond its role as a metabolic intermediate, O-acetylserine and its isomer, N-acetyl-L-serine (NAS) , are crucial signaling molecules that regulate the expression of genes involved in sulfur assimilation and cysteine biosynthesis.[3][4] In many Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, this regulation is mediated by the LysR-type transcriptional regulator, CysB .[4][17]
Under conditions of sulfur limitation, the intracellular concentration of sulfide decreases, leading to an accumulation of O-acetylserine. OAS can then isomerize to N-acetylserine.[3] NAS acts as an inducer, binding to the CysB protein and causing a conformational change that increases its affinity for specific DNA binding sites in the promoters of the cys regulon genes.[4] This activation leads to the transcription of genes required for sulfate (B86663) transport and reduction, as well as the genes encoding CysE and CysK, thereby increasing the capacity for cysteine synthesis.[18] Conversely, when sulfur is replete, the levels of OAS and NAS are low, and CysB acts as a repressor of its own transcription.[19]
Figure 1. Simplified signaling pathway of the CysB regulon in response to sulfur availability.
Experimental Protocols
Purification of Recombinant Serine Acetyltransferase (CysE)
This protocol is adapted from methodologies described for the purification of CysE from E. coli and S. Typhimurium.[10][20]
a. Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the cysE gene with an N-terminal His-tag.
-
Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-30°C) for 4-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
b. Lysis and Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged CysE protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
Assay for Serine Acetyltransferase (CysE) Activity
This continuous spectrophotometric assay measures the release of Coenzyme A (CoA) using Ellman's reagent (DTNB).[3][12]
a. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6
-
L-serine stock solution (e.g., 100 mM)
-
Acetyl-CoA stock solution (e.g., 10 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (e.g., 10 mM in assay buffer)
-
Purified CysE enzyme
b. Procedure:
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing assay buffer, L-serine (final concentration e.g., 20 mM), and DTNB (final concentration e.g., 0.5 mM).
-
Add the purified CysE enzyme to the reaction mixture.
-
Initiate the reaction by adding acetyl-CoA (final concentration e.g., 0.1 mM).
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the free thiol of CoA.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Purification of Recombinant O-Acetylserine Sulfhydrylase (CysK)
This protocol is a general guide based on methods for purifying CysK from various bacteria.[7]
a. Expression:
-
Follow a similar expression protocol as for CysE, using an appropriate expression vector for His-tagged CysK.
b. Lysis and Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM MOPS pH 7.5, 100 mM NaCl, 10 µM PLP).
-
Lyse the cells and clarify the lysate as described for CysE.
-
Purify the protein using Ni-NTA affinity chromatography, following the same steps as for CysE.
-
Analyze fractions for purity by SDS-PAGE.
-
Pool pure fractions and dialyze against a storage buffer containing PLP (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 µM PLP). Store at -80°C.
Assay for O-Acetylserine Sulfhydrylase (CysK) Activity
This colorimetric assay measures the amount of L-cysteine produced.[7][21]
a. Reagents:
-
Assay Buffer: 100 mM MOPS, pH 7.5
-
O-acetyl-L-serine (OAS) stock solution (e.g., 100 mM, prepare fresh)
-
Sodium sulfide (Na₂S) stock solution (e.g., 100 mM, prepare fresh)
-
Acidic Ninhydrin (B49086) Reagent: Dissolve ninhydrin in a mixture of glacial acetic acid and concentrated HCl.
-
Purified CysK enzyme
b. Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, OAS (final concentration e.g., 10 mM), and Na₂S (final concentration e.g., 5-30 mM, depending on the enzyme).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the purified CysK enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of acidic ninhydrin reagent.
-
Boil the samples for 10 minutes.
-
Cool the samples and measure the absorbance at 560 nm.
-
Determine the concentration of cysteine produced by comparing to a standard curve of L-cysteine.
Experimental Workflow and Visualization
Workflow for Studying CysE-CysK Protein-Protein Interaction
The interaction between CysE and CysK to form the cysteine synthase complex is crucial for the regulation of cysteine biosynthesis. A typical workflow to study this interaction involves several biophysical and biochemical techniques.
Figure 2. Experimental workflow for investigating the protein-protein interaction between CysE and CysK.
Conclusion
This compound is a central metabolite in microorganisms, acting as both a precursor for cysteine synthesis and a key signaling molecule. The enzymes responsible for its turnover, CysE and CysK, are highly conserved and essential for sulfur metabolism. The intricate regulation of the cysteine regulon by this compound highlights the sophisticated mechanisms microorganisms have evolved to maintain sulfur homeostasis. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate this fascinating area of microbial physiology. Given that the cysteine biosynthesis pathway is absent in humans, a deeper understanding of this compound metabolism in pathogenic microorganisms will undoubtedly pave the way for the development of novel and effective antimicrobial therapies.
References
- 1. Towards a metabolomic approach to investigate iron–sulfur cluster biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Salmonella typhimurium histidinol dehydrogenase: kinetic isotope effects and pH profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine synthetase from Salmonella typhimurium LT-2. Aggregation, kinetic behavior, and effect of modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA sequences of the cysK regions of Salmonella typhimurium and Escherichia coli and linkage of the cysK regions to ptsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics, kinetics, and computational fluid dynamics modeling of Escherichia coli and Salmonella Typhi inactivation during the thermosonication process of celery juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Kinetics of growth and inactivation of Salmonella enterica serotype Typhimurium DT104 in pasteurised liquid egg products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. Frontiers | In Salmonella enterica, OatA (Formerly YjgM) Uses O-Acetyl-Serine and Acetyl-CoA to Synthesize N,O-Dithis compound, Which Upregulates Cysteine Biosynthesis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. ijbiotech.com [ijbiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of Acetylserine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of O-acetylserine from L-serine and acetyl-CoA, a pivotal reaction catalyzed by the enzyme Serine Acetyltransferase (SAT). O-acetylserine is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants, and it also functions as a signaling molecule in the regulation of sulfur metabolism.[1] A thorough understanding of the thermodynamics of its formation is essential for metabolic engineering, drug development targeting this pathway, and for a complete comprehension of cellular bioenergetics. This document summarizes the key thermodynamic parameters, details the experimental protocols for their determination, and illustrates the relevant biochemical pathways.
Introduction to Acetylserine Formation
The formation of O-acetylserine is the first committed step in the de novo synthesis of L-cysteine. The reaction is catalyzed by Serine Acetyltransferase (EC 2.3.1.30) and involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, yielding O-acetyl-L-serine and Coenzyme A (CoA).[2]
Reaction: Acetyl-CoA + L-serine ⇌ O-acetyl-L-serine + CoA
This reaction is a key regulatory point in the cysteine biosynthetic pathway. The product, O-acetylserine, serves as the substrate for O-acetylserine sulfhydrylase, which incorporates sulfide (B99878) to form cysteine.[3] The concentration of O-acetylserine also plays a role in regulating the expression of genes involved in sulfur uptake and assimilation.[1]
Thermodynamic Parameters
The spontaneity and equilibrium of the this compound formation reaction are governed by fundamental thermodynamic parameters: the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS).
Quantitative Data Summary
While extensive research has been conducted on the kinetics and regulation of Serine Acetyltransferase, direct and complete experimental data for the thermodynamic parameters of the overall reaction are not abundantly available in the literature. However, key values can be derived and estimated from existing data.
| Parameter | Value | Units | Method of Determination/Calculation | Reference |
| Equilibrium Constant (Keq) | 15 | a | Direct measurement of reactant and product concentrations at equilibrium. | [4] |
| Standard Gibbs Free Energy Change (ΔG°') | -7.0 | kJ/mol | Calculated from Keq using the equation: ΔG°' = -RT ln(Keq) at 298.15 K (25 °C). | Calculated |
| Standard Enthalpy Change (ΔH°') | Not Reported | kJ/mol | Can be determined experimentally using Isothermal Titration Calorimetry (ITC). | [5] |
| Standard Entropy Change (ΔS°') | Not Reported | J/(mol·K) | Can be calculated from ΔG°' and ΔH°' using the Gibbs free energy equation: ΔS°' = (ΔH°' - ΔG°') / T. | Calculated |
a: Dimensionless
Note on Standard Conditions: The standard Gibbs free energy change (ΔG°') is calculated for standard biological conditions (pH 7.0, 298.15 K, 1 M concentrations of reactants and products). The actual Gibbs free energy change (ΔG) within a cell will depend on the intracellular concentrations of the reactants and products.
Experimental Protocols
The determination of the thermodynamic properties of this compound formation requires precise and sensitive experimental techniques. Below are detailed methodologies for key experiments.
Determination of the Equilibrium Constant (Keq)
Principle: The equilibrium constant is determined by allowing the enzymatic reaction to reach equilibrium and then measuring the concentrations of the reactants and products.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a known initial concentration of L-serine and acetyl-CoA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of Serine Acetyltransferase.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a sufficient duration to ensure that the reaction has reached equilibrium.
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will denature the enzyme.
-
Quantification of Reactants and Products:
-
CoA-SH Measurement: The concentration of the product Coenzyme A with a free thiol group (CoA-SH) can be determined spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction between CoA-SH and DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Chromatographic Separation: Alternatively, the concentrations of acetyl-CoA, L-serine, O-acetylserine, and CoA can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).
-
-
Calculation of Keq: The equilibrium constant is calculated using the measured equilibrium concentrations: Keq = [[O-acetyl-L-serine][CoA]] / [[Acetyl-CoA][L-serine]]
Determination of the Enthalpy of Reaction (ΔH) by Isothermal Titration Calorimetry (ITC)
Principle: Isothermal Titration Calorimetry directly measures the heat released or absorbed during a chemical reaction. For an enzymatic reaction, this heat change corresponds to the enthalpy of the reaction (ΔH).[5]
Methodology:
-
Instrument Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to the desired value (e.g., 25 °C).
-
The reference cell is filled with buffer or water.[6]
-
-
Sample Preparation:
-
Prepare a solution of purified Serine Acetyltransferase in a degassed buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a solution of the substrates (L-serine and acetyl-CoA) in the same degassed buffer. It is crucial that the buffer composition of the enzyme and substrate solutions are identical to minimize heats of dilution.[7]
-
-
Single Injection Method for Total Enthalpy:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the substrate solution into the injection syringe.
-
Perform a single, saturating injection of the substrate solution into the enzyme solution.
-
The instrument will measure the heat change over time as the substrate is converted to product.
-
The total heat released or absorbed, once corrected for the heat of dilution, is integrated to determine the total molar enthalpy of the reaction (ΔH).[5]
-
-
Multiple Injection Method for Kinetics and Enthalpy:
-
Load the enzyme solution into the sample cell.
-
Perform a series of small, sequential injections of the substrate solution.
-
The rate of heat production after each injection is proportional to the reaction velocity.
-
By analyzing the heat rate at different substrate concentrations (achieved through the multiple injections), the Michaelis-Menten kinetic parameters (Km and kcat) and the molar enthalpy of the reaction (ΔH) can be determined simultaneously.[5]
-
-
Data Analysis: The raw data (heat flow versus time) is analyzed using the software provided with the ITC instrument. The integrated heat change per mole of product formed gives the enthalpy of the reaction (ΔH).
Signaling Pathways and Regulatory Relationships
O-acetylserine is not just a metabolic intermediate; it also acts as a signaling molecule that regulates the expression of genes involved in sulfur assimilation, thereby linking the demand for cysteine with the uptake and reduction of sulfate.
Cysteine Biosynthesis and Regulation Pathway
The formation of O-acetylserine is the initial step in the cysteine biosynthesis pathway. The subsequent reaction, catalyzed by O-acetylserine sulfhydrylase (OASS), incorporates sulfide to produce cysteine. These two enzymes, SAT and OASS, can physically associate to form a multi-enzyme complex known as the cysteine synthase complex.[8] This complex formation plays a regulatory role, as the activity of SAT is enhanced and OASS is inhibited when they are associated.[8] The accumulation of O-acetylserine, which occurs under conditions of sulfur limitation, can lead to the dissociation of this complex.[8]
Experimental Workflow for Thermodynamic Characterization
A systematic workflow is essential for the complete thermodynamic and kinetic characterization of an enzymatic reaction like this compound formation.
Conclusion
The formation of O-acetylserine, catalyzed by Serine Acetyltransferase, is a thermodynamically favorable reaction under standard biological conditions, as indicated by its equilibrium constant of 15. A comprehensive understanding of its thermodynamic profile, including the enthalpy and entropy changes, is crucial for a complete picture of its regulation and its role in cellular metabolism. The experimental protocols outlined in this guide, particularly the use of Isothermal Titration Calorimetry, provide a robust framework for researchers to determine these key parameters. Further research to precisely quantify the enthalpy and entropy changes will provide deeper insights into the bioenergetics of cysteine biosynthesis and its intricate regulatory networks. This knowledge is invaluable for applications in metabolic engineering and the development of novel therapeutics targeting this essential pathway.
References
- 1. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 2. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Video: Measuring Enzymatic Stability by Isothermal Titration Calorimetry [jove.com]
- 7. Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Acetylserine Pathway: A Technical Guide
December 18, 2025
Abstract
The acetylserine pathway, responsible for the de novo biosynthesis of L-cysteine, is a highly conserved metabolic route essential for most bacteria, archaea, and plants. This pathway is absent in mammals, making it a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound pathway, focusing on its core components, regulatory mechanisms, and phylogenetic distribution. We present a comprehensive summary of quantitative data, detailed experimental protocols for key investigative techniques, and visual representations of the pathway and its regulation to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Cysteine is a sulfur-containing amino acid crucial for the synthesis of proteins and a variety of other essential biomolecules that play vital roles in cellular metabolism and defense against oxidative stress.[1][2] The primary route for de novo cysteine biosynthesis in a vast array of organisms is the this compound pathway. This two-step enzymatic cascade involves the conversion of L-serine to L-cysteine.
The pathway is initiated by Serine Acetyltransferase (SAT), encoded by the cysE gene , which catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetyl-L-serine (OAS).[3][4] The second and final step is catalyzed by O-acetylserine sulfhydrylase (OASS), encoded by the cysK or cysM gene , which incorporates sulfide (B99878) into OAS to produce L-cysteine.[2]
A key regulatory feature of this pathway is the physical interaction between CysE and CysK/M to form a multi-enzyme complex known as the cysteine synthase complex (CSC) .[5][6] The formation and dissociation of this complex play a pivotal role in regulating the flux of sulfur through the pathway in response to cellular needs.
The evolutionary conservation of the this compound pathway across different domains of life, coupled with its absence in mammals, underscores its potential as a target for antimicrobial drug development.[1][7] A thorough understanding of the structural, functional, and regulatory nuances of this pathway across various species is therefore of significant scientific and therapeutic interest.
The Core Pathway: Enzymes and Reactions
The this compound pathway is characterized by two key enzymatic reactions:
-
Serine Acetyltransferase (CysE): This enzyme catalyzes the first committed step in the pathway.
-
Reaction: L-serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA[3]
-
Structure: CysE typically exists as a homohexamer, with each monomer possessing a catalytic site.[8] The structure of CysE from Escherichia coli reveals a dimer of trimers.[8][9]
-
Mechanism: The reaction proceeds via a catalytic triad (B1167595) involving histidine and aspartate residues, which facilitate the acetyl transfer from acetyl-CoA to the hydroxyl group of L-serine.[9][10]
-
-
O-acetylserine sulfhydrylase (OASS; CysK/CysM): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the final step of cysteine synthesis.
-
Reaction: O-Acetyl-L-serine + S²⁻ → L-cysteine + Acetate
-
Structure: OASS is typically a homodimer, with each subunit containing a PLP cofactor covalently bound to a lysine (B10760008) residue.
-
Mechanism: The reaction follows a Ping-Pong kinetic mechanism, involving the formation of a stable α-aminoacrylate intermediate.[11]
-
Quantitative Data on Enzyme Kinetics
The kinetic parameters of CysE and CysK/M have been characterized in a variety of organisms. This data provides valuable insights into the efficiency and substrate affinity of these enzymes across different species, highlighting their evolutionary adaptation.
Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Escherichia coli | L-Serine | 0.4 - 1.2 | 1444 | [3][12] |
| Acetyl-CoA | 0.05 - 0.15 | [12][13] | ||
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | 0.0073 ± 0.0005 (Vmax, mM/min) | [13] |
| Acetyl-CoA | 0.0513 ± 0.0050 | [13] | ||
| Neisseria gonorrhoeae | L-Serine | 1.21 | 1444 | [12] |
| Acetyl-CoA | 0.45 | [12] | ||
| Glycine max (Soybean) | L-Serine | - | 150 ± 9 (μmol min⁻¹ mg⁻¹) | [11] |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.).
Table 2: Kinetic Parameters of O-acetylserine sulfhydrylase (OASS/CysK/M)
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Salmonella typhimurium | O-acetyl-L-serine | 0.3 - 1.5 | - | [8] |
| Sulfide | 0.5 ± 0.08 | - | [14] | |
| Escherichia coli | O-acetyl-L-serine | - | - | [8] |
| Arabidopsis thaliana | O-acetyl-L-serine | - | - | [8] |
| Methanosarcina thermophila | O-acetyl-L-serine | 33 ± 12 (Kh) | 129 (μmol of cysteine/min/mg) | [2][14] |
| Sulfide | 0.5 ± 0.08 | [2][14] | ||
| Microcystis aeruginosa (CysK1) | O-acetyl-L-serine | 1.83 ± 0.17 | 102.3 ± 4.2 | [15] |
| Sulfide | 1.0 (constant) | [15] | ||
| Microcystis aeruginosa (CysK2) | O-acetyl-L-serine | 2.15 ± 0.21 | 89.7 ± 3.8 | [15] |
| Sulfide | 1.0 (constant) | [15] |
Note: Kh represents the Hill coefficient for enzymes exhibiting cooperativity.
Regulation of the this compound Pathway
The biosynthesis of cysteine is tightly regulated to meet cellular demands while avoiding the toxic effects of excess cysteine. Regulation occurs at multiple levels, including feedback inhibition and the formation of the cysteine synthase complex (CSC).
Feedback Inhibition
The final product of the pathway, L-cysteine, acts as a feedback inhibitor of CysE.[4] Cysteine binds to the active site of CysE, competing with the substrate L-serine and inducing a conformational change that prevents the binding of reactants.[4]
The Cysteine Synthase Complex (CSC)
CysE and OASS associate to form a multi-enzyme complex, the cysteine synthase complex (CSC).[5] The C-terminal tail of CysE inserts into the active site of OASS, leading to a reciprocal regulation of their activities.[12]
-
Activation of CysE: Within the CSC, CysE activity is enhanced, and it is released from substrate and feedback inhibition by L-cysteine.[3][11]
-
Inhibition of OASS: The binding of CysE to the OASS active site inhibits its sulfhydrylase activity.[8]
The formation and dissociation of the CSC are dynamically regulated by the cellular concentrations of OAS and sulfide, allowing for a fine-tuned control of cysteine biosynthesis.[5]
Caption: Regulation of the Cysteine Synthase Complex (CSC).
Evolutionary Conservation and Phylogenetic Distribution
The this compound pathway is widely distributed among bacteria, archaea, and plants, indicating its ancient evolutionary origins. The core enzymes, CysE and CysK/M, are highly conserved across these domains.
Phylogenetic analysis of CysE and CysK protein sequences reveals distinct evolutionary lineages that often correlate with the organismal phylogeny. The presence of multiple isoforms of these enzymes in some organisms suggests gene duplication events followed by functional diversification.
In some archaea, such as Methanosarcina thermophila, the genes encoding CysE and CysK (cysE and cysK) are located adjacent to each other on the chromosome, potentially forming an operon, which suggests a coordinated regulation of their expression.[16][17] While most fungi utilize the transsulfuration pathway for cysteine biosynthesis, some have been found to possess genes for the this compound pathway, indicating a more complex evolutionary history of this pathway in the fungal kingdom.[3]
References
- 1. megasoftware.net [megasoftware.net]
- 2. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine biosynthesis in Saccharomyces cerevisiae occurs through the transsulfuration pathway which has been built up by enzyme recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. aminer.org [aminer.org]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Conservation and Evolution of Cis-Regulatory Systems in Ascomycete Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. czlab.ustc.edu.cn [czlab.ustc.edu.cn]
- 16. Cysteine biosynthesis in the Archaea: Methanosarcina thermophila utilizes O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
Methodological & Application
Synthesis of N-Acetyl-L-serine: A Laboratory Protocol for Researchers
Abstract
This document provides a detailed protocol for the chemical synthesis of N-Acetyl-L-serine in a laboratory setting. The synthesis is achieved through the N-acetylation of L-serine using acetic anhydride (B1165640) under aqueous basic conditions. This method is robust, generally high-yielding, and accessible for standard organic chemistry laboratories. This application note includes a step-by-step experimental protocol, a summary of key quantitative data, characterization methods, and diagrams illustrating the chemical workflow and the relevant biological pathway in which acetylserine is a key intermediate. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
N-Acetyl-L-serine is an acetylated derivative of the amino acid L-serine. While its isomer, O-acetylserine, is a well-known intermediate in the biosynthesis of cysteine in plants and bacteria, N-Acetyl-L-serine also holds significance as a building block in peptide synthesis and as a potential modulator of biological processes. The acetylation of the N-terminus of amino acids is a common modification that can alter their chemical properties, such as solubility and charge, and can protect the amine group during subsequent chemical transformations. The protocol described herein details a straightforward and efficient method for the synthesis, purification, and characterization of N-Acetyl-L-serine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of N-Acetyl-L-serine.
| Parameter | Value | Reference |
| Reactants | ||
| L-Serine | 1.0 molar equivalent | |
| Acetic Anhydride | 1.1 - 1.2 molar equivalents | [1][2] |
| Sodium Hydroxide | To maintain pH 9-11 | [3] |
| Product | ||
| Chemical Name | N-Acetyl-L-serine | |
| Molecular Formula | C₅H₉NO₄ | |
| Molecular Weight | 147.13 g/mol | |
| Theoretical Yield | Dependent on starting scale | |
| Typical Experimental Yield | ~85-95% | |
| Characterization | ||
| Appearance | White crystalline powder | |
| Melting Point | 207.6 °C | [4][5] |
| ¹H NMR (500 MHz, H₂O, pH 3.5) | δ (ppm): 4.51 (t), 3.94 (dd), 3.87 (dd), 2.08 (s) | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-L-serine
This protocol describes the N-acetylation of L-serine using acetic anhydride in an aqueous basic solution.
Materials:
-
L-Serine
-
Acetic Anhydride (≥99%)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution of L-Serine: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-serine (1.0 eq) in deionized water. Begin stirring the solution.
-
Basification: Prepare a 2 M solution of NaOH. Slowly add the NaOH solution to the L-serine solution until the pH reaches and is maintained between 9 and 11.[3] Cool the solution in an ice bath to 0-5 °C.
-
Acetylation: While vigorously stirring the cooled solution, slowly add acetic anhydride (1.2 eq) dropwise.[2] Monitor the pH and add the 2 M NaOH solution as needed to maintain the pH between 9 and 11. The reaction is exothermic.
-
Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl to acidify the solution to a pH of approximately 2-3. A white precipitate of N-Acetyl-L-serine should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-Acetyl-L-serine
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
Procedure:
-
Dissolution: Transfer the crude N-Acetyl-L-serine to an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified N-Acetyl-L-serine in a vacuum oven to a constant weight.
Protocol 3: Characterization
1. Melting Point Determination:
-
Measure the melting point of the purified product and compare it to the literature value (207.6 °C).[4][5] A sharp melting point close to the literature value is an indicator of high purity.
2. ¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in D₂O or another suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
The expected chemical shifts for N-Acetyl-L-serine are approximately: δ 4.51 (t, 1H, α-CH), 3.94 (dd, 1H, β-CH₂), 3.87 (dd, 1H, β-CH₂), and 2.08 (s, 3H, acetyl-CH₃).[6][7]
Visualizations
Chemical Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents [patents.google.com]
- 4. N-Acetyl-L-serine | 16354-58-8 | FA31342 | Biosynth [biosynth.com]
- 5. Showing Compound N-Acetyl-L-serine (FDB000970) - FooDB [foodb.ca]
- 6. This compound | C5H9NO4 | CID 65249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
Application Note: Quantification of Acetylserine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of acetylserine. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound in aqueous samples. The methodology utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a basis for the development and validation of a robust analytical procedure. All presented quantitative data is hypothetical and serves as a representative example for a method validation.
Introduction
N-acetylserine is an acetylated derivative of the amino acid serine. Its quantification is of interest in various biochemical and pharmaceutical research areas. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such polar compounds. This document provides a comprehensive protocol for the separation and quantification of this compound, based on established principles of reversed-phase chromatography for small, hydrophilic molecules.[1]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer component)
-
-
Vials and Filters: Appropriate HPLC vials and 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) Water with 0.1% Phosphoric Acid : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions will be used to construct a calibration curve.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration that falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.
Analysis Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Data Presentation and Method Validation (Hypothetical Data)
A full method validation in accordance with ICH guidelines should be performed to ensure the suitability of this method for its intended purpose. The following tables present hypothetical data to illustrate the expected performance of the method.
Linearity
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
Regression Analysis (Hypothetical):
-
Correlation Coefficient (r²): > 0.999
-
Linear Equation: y = 15200x + 150
Precision
The precision of the method is evaluated by analyzing replicate injections of a standard solution.
| Parameter | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Number of Replicates | 6 | 6 (over 3 days) |
| Mean Concentration (µg/mL) | 25.1 | 24.9 |
| Standard Deviation | 0.25 | 0.35 |
| % RSD | 1.0% | 1.4% |
Accuracy
Accuracy is determined by the recovery of known amounts of this compound spiked into a sample matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low | 10 | 9.9 | 99.0% |
| Medium | 50 | 50.8 | 101.6% |
| High | 90 | 89.5 | 99.4% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are estimated based on the signal-to-noise ratio.
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Signaling Pathways and Logical Relationships
The quantification of this compound by HPLC does not directly involve a signaling pathway. However, the logical relationship of the analytical process can be visualized.
Conclusion
The proposed RP-HPLC method provides a straightforward and effective approach for the quantification of this compound. The described protocol, utilizing a C18 column and UV detection, serves as a strong foundation for the development of a fully validated analytical method suitable for routine analysis in research and quality control environments. Further optimization and validation are recommended to meet specific application requirements.
References
Mass Spectrometry-Based Detection of O-Acetylserine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-acetylserine (OAS) is a key metabolic intermediate in the cysteine biosynthesis pathway in plants and bacteria. It serves not only as a precursor for cysteine synthesis but also acts as a signaling molecule that regulates gene expression in response to sulfur availability. Accurate and sensitive detection and quantification of O-acetylserine are crucial for understanding sulfur metabolism, its regulation, and its impact on cellular processes. This document provides detailed application notes and protocols for the detection and quantification of O-acetylserine using mass spectrometry techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Application Notes
A. Overview of Mass Spectrometry Techniques for O-Acetylserine Analysis
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the sensitive and selective quantification of small molecules like O-acetylserine from complex biological matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for targeted quantification of O-acetylserine. It offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Multiple Reaction Monitoring (MRM) is a common acquisition mode on triple quadrupole mass spectrometers for this purpose.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution, which can be used for both targeted and untargeted analysis of O-acetylserine and other metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar molecules like O-acetylserine without derivatization, GC-MS can be employed after chemical modification to increase volatility. Derivatization can improve chromatographic separation and detection sensitivity.
B. Key Considerations for Method Development
-
Sample Preparation: The choice of sample preparation method is critical to ensure efficient extraction of O-acetylserine and removal of interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The protocol should be optimized based on the sample matrix (e.g., plant tissue, bacterial cells, plasma).
-
Chromatographic Separation: Proper chromatographic separation is essential to resolve O-acetylserine from its isomers and other matrix components. Reversed-phase chromatography is commonly used, often with an acidic mobile phase to improve retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar compounds.
-
Mass Spectrometry Parameters: Optimization of MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for fragmentation, is crucial for achieving optimal sensitivity and specificity in MRM assays.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled O-acetylserine) is highly recommended for accurate quantification to compensate for matrix effects and variations in sample processing and instrument response.
II. Experimental Protocols
A. Protocol 1: Quantitative Analysis of O-Acetylserine in Plant Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of O-acetylserine from plant tissues.
1. Materials and Reagents:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: 80% methanol (B129727) in water, pre-chilled to -20°C
-
Internal Standard (IS) solution: O-acetylserine-(¹³C₃, ¹⁵N) in water (concentration to be optimized)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
O-acetylserine standard for calibration curve
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
2. Sample Preparation and Extraction:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Spike with the internal standard solution.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7.1-10 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: (Note: These are predicted transitions and should be optimized experimentally)[1]
-
O-acetylserine: Precursor ion (m/z) 148.06 -> Product ions (m/z) 88.04, 43.02
-
Internal Standard: Adjust m/z values based on the isotopic labeling.
-
4. Data Analysis:
-
Generate a calibration curve using a series of O-acetylserine standards of known concentrations.
-
Quantify the amount of O-acetylserine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
B. Protocol 2: Derivatization of O-Acetylserine for GC-MS Analysis
This protocol is adapted from methods for derivatizing amino acids for GC-MS analysis and may require optimization for O-acetylserine.
1. Materials and Reagents:
-
Dried sample extract (from Protocol 1, step 10)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Acetonitrile
-
Heating block or oven
-
GC vials with inserts
2. Derivatization Procedure:
-
To the dried sample extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.
-
Vortex briefly to dissolve the residue.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature.
-
Transfer the solution to a GC vial with an insert for analysis.
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
4. Data Analysis:
-
Identify the derivatized O-acetylserine peak based on its retention time and mass spectrum.
-
Quantify using an appropriate internal standard and calibration curve.
III. Data Presentation
The following table summarizes quantitative data for O-acetylserine and related compounds from a study on potato plants, analyzed by GC-MS. This data can serve as a reference for expected concentration ranges.
| Compound | Tissue | Condition | Concentration (nmol/g fresh weight) | Citation |
| O-acetylserine | Leaves | Control | 1.5 ± 0.3 | |
| O-acetylserine | Roots | Control | 0.8 ± 0.2 | |
| N-acetylserine | Leaves | Control | 2.1 ± 0.5 | |
| N-acetylserine | Roots | Control | 1.2 ± 0.3 |
IV. Visualizations
A. Signaling Pathway
Caption: O-Acetylserine in Cysteine Synthesis and Signaling.
B. Experimental Workflow
Caption: Workflow for O-Acetylserine Quantification.
V. Conclusion
References
Application Note and Protocol for O-acetylserine Sulfhydrylase (OASS) Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a critical enzyme in the cysteine biosynthesis pathway in bacteria, plants, and some microorganisms.[1][2][3] It catalyzes the final step in this pathway, the conversion of O-acetyl-L-serine (OAS) and sulfide (B99878) into L-cysteine and acetate.[2][4][5][6] The vital role of OASS in providing cysteine for various cellular functions, including protein synthesis and redox homeostasis, makes it an attractive target for the development of novel antimicrobial agents.[1] This document provides a detailed protocol for determining OASS activity, which is essential for screening potential inhibitors and for the biochemical characterization of the enzyme.
The most common method for assaying OASS activity is a colorimetric assay based on the quantification of the reaction product, L-cysteine, using an acidic ninhydrin (B49086) reagent.[7][8] This method is robust, reproducible, and suitable for a multi-well plate format, making it amenable to high-throughput screening.
Principle of the Assay
The enzymatic activity of O-acetylserine sulfhydrylase is determined by measuring the amount of L-cysteine produced from the substrates O-acetyl-L-serine (OAS) and a sulfide donor, typically sodium sulfide (Na₂S). The reaction is terminated, and the L-cysteine product is quantified by its reaction with an acidic ninhydrin reagent. This reaction produces a stable colored product, Ruhemann's purple, which can be measured spectrophotometrically at 560 nm.[1] The absorbance at 560 nm is directly proportional to the amount of L-cysteine produced, and thus to the OASS activity.
Experimental Protocols
Reagent Preparation
-
1 M Tris-HCl (pH 7.5): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl and bring the final volume to 1 L. Autoclave and store at room temperature.
-
1 M O-acetyl-L-serine (OAS) stock solution: Dissolve 176.17 mg of O-acetyl-L-serine hydrochloride in 1 mL of deionized water. Prepare fresh on the day of the experiment.
-
1 M Sodium Sulfide (Na₂S) stock solution: Dissolve 240.18 mg of Na₂S·9H₂O in 1 mL of deionized water. Prepare fresh in a fume hood due to the release of H₂S gas.
-
Acidic Ninhydrin Reagent: Dissolve 1.3 g of ninhydrin in a mixture of 400 mL of glacial acetic acid and 100 mL of concentrated HCl. Stir until fully dissolved. Store in a dark bottle at room temperature.[7]
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 0.01 mM EDTA, 2 mM β-mercaptoethanol.[1]
-
Purified OASS enzyme: Dilute the purified enzyme to the desired concentration in the enzyme dilution buffer just before use. The optimal concentration should be determined empirically but is typically in the range of 100-200 nM.[1]
Enzyme Assay Protocol
This protocol is designed for a 96-well microplate format.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a 100 µL reaction mixture containing:
-
Initiate the Reaction: Start the enzymatic reaction by adding 150 nM of the purified OASS enzyme to each well.[1]
-
Incubation: Seal the plate and incubate at 37°C for 30 minutes.[1]
-
Stop the Reaction: Terminate the reaction by adding a suitable stop solution.
-
Color Development: Add 100 µL of the acidic ninhydrin reagent to each well.
-
Incubation for Color Development: Incubate the plate at 100°C for 10 minutes to allow for color development.
-
Cooling: Cool the plate to room temperature.
-
Absorbance Measurement: Measure the absorbance of the colored product at 560 nm using a microplate reader.[4]
-
Standard Curve: Prepare a standard curve using known concentrations of L-cysteine (e.g., 0-1 mM) to determine the amount of cysteine produced in the enzymatic reaction.
Data Analysis
-
Subtract the absorbance of the blank (reaction mixture without enzyme) from the absorbance of the samples.
-
Use the L-cysteine standard curve to convert the absorbance values into the concentration of L-cysteine produced.
-
Calculate the enzyme activity in units (µmol of product formed per minute) using the following formula:
Activity (U/mL) = (µmol of L-cysteine produced) / (incubation time (min) x volume of enzyme (mL))
-
For kinetic studies, plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Data Presentation
| Parameter | Value | Organism/Reference |
| Kinetic Parameters for OAS | ||
| Kₘ | 1.378 - 1.541 mM | N. gonorrhoeae, S. aureus[4] |
| Kₘ | 4 mM | Alkaliphilic bacterium[9] |
| Kₕ (Hill constant) | 33 ± 12 mM | Methanosarcina thermophila[5] |
| Kinetic Parameters for Sulfide | ||
| Kₘ | 500 ± 80 µM | Methanosarcina thermophila[5] |
| Kₘ | 2.306 - 23.620 mM | S. aureus, N. gonorrhoeae[4] |
| Optimal Conditions | ||
| Optimal Temperature | 40 - 60°C | Methanosarcina thermophila[5] |
| Optimal pH | 6.5 | Alkaliphilic bacterium[9] |
| Specific Activity | ||
| Specific Activity | 129 µmol/min/mg | Methanosarcina thermophila[5] |
| Vₘₐₓ | 37.0 µmol/min/mg | Alkaliphilic bacterium[9] |
Mandatory Visualization
Signaling Pathway
Caption: Enzymatic reaction catalyzed by O-acetylserine sulfhydrylase.
Experimental Workflow
Caption: Workflow for the O-acetylserine sulfhydrylase activity assay.
References
- 1. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 3. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Studies Using Acetylserine as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Acetylserine (OAS) is a crucial intermediate in the biosynthesis of L-cysteine in bacteria, plants, and archaea.[1][2][3][4] It serves as the substrate for the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase (EC 2.5.1.47), which catalyzes the final step in this pathway.[2][5][6] The enzymatic reaction involves the replacement of the acetyl group of OAS with a sulfide (B99878) molecule to form L-cysteine. Due to its central role, O-acetylserine is an invaluable substrate for in vitro enzyme kinetics studies to characterize the activity of OASS, screen for inhibitors, and investigate the regulation of the sulfur assimilation pathway.
Principle of the Assay
The enzymatic reaction catalyzed by O-acetylserine sulfhydrylase is as follows:
O-acetyl-L-serine + hydrogen sulfide ⇌ L-cysteine + acetate[6]
The kinetics of this reaction can be monitored by measuring the rate of L-cysteine production. A common and reliable method is the colorimetric detection of L-cysteine using an acidic ninhydrin (B49086) reagent.[7][8] The reaction between L-cysteine and ninhydrin forms a stable pink-colored product that can be quantified spectrophotometrically at 560 nm. This allows for a quantitative determination of the enzyme's activity.
Applications
-
Determination of Kinetic Parameters: Acetylserine is used to determine key kinetic constants such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for OASS from various organisms.[1][9] These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
-
Inhibitor Screening: The enzymatic assay using this compound can be adapted for high-throughput screening of potential inhibitors of OASS, which may have applications as herbicides or antimicrobial agents.
-
Investigating Reaction Mechanisms: Detailed kinetic analysis with this compound and its analogues helps in elucidating the catalytic mechanism of OASS, which is known to follow a Ping-Pong Bi-Bi mechanism.[2][5][9]
-
Metabolic Pathway Analysis: By studying the kinetics of OASS with this compound, researchers can better understand the regulation of the cysteine biosynthesis pathway and its interaction with other metabolic pathways.[10][11]
Data Presentation: Kinetic Parameters of O-Acetylserine Sulfhydrylase
The following table summarizes experimentally determined kinetic parameters for O-acetylserine sulfhydrylase from various organisms using O-acetylserine as a substrate.
| Organism | Enzyme Isoform | K_m for O-Acetylserine (mM) | K_m for Sulfide (µM) | Specific Activity (µmol/min/mg) | Notes |
| Methanosarcina thermophila | OASS | - | 500 ± 80 | 129 | Exhibits positive cooperativity and substrate inhibition with O-acetyl-l-serine.[1] |
| Aeropyrum pernix K1 | OASS | 28 | < 200 | - | - |
| Arabidopsis thaliana | OAS-TL | 0.3 - 8 | 33 - >1000 | - | Values vary for different isoforms.[2] |
Experimental Protocols
Protocol 1: Colorimetric Assay for O-Acetylserine Sulfhydrylase Activity
This protocol is based on the ninhydrin-based colorimetric detection of L-cysteine.[7][8]
1. Reagent Preparation:
-
Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 10 µM Pyridoxal-5'-phosphate (PLP).
-
Assay Buffer: 100 mM HEPES-NaOH (pH 7.5).
-
Substrate Stock Solutions:
-
100 mM O-Acetylserine (OAS) in Assay Buffer.
-
50 mM Sodium Sulfide (Na₂S) in Assay Buffer. Prepare fresh.
-
-
Dithiothreitol (DTT) Stock Solution: 250 mM in water.
-
Acidic Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in a mixture of 30 mL glacial acetic acid and 20 mL concentrated HCl.
-
Stop Solution: 20% (w/v) Trichloroacetic acid (TCA).
2. Enzyme Extraction (Example from Microalgae): [8]
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Extraction Buffer.
-
Disrupt the cells using a suitable method (e.g., sonication, bead beating).
-
Centrifuge the homogenate at 11,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract.
3. Assay Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (to a final volume of 100 µL)
-
2.5 mM DTT (final concentration)
-
5 mM Na₂S (final concentration)
-
Enzyme extract (e.g., 10-50 µg of total protein)
-
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 mM OAS (final concentration).
-
Incubate the reaction at 25°C for 10 minutes.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Centrifuge at 12,500 x g for 5 minutes to pellet precipitated protein.
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 350 µL of acidic ninhydrin reagent.
-
Boil for 10 minutes.
-
Cool the tubes on ice.
-
Add 500 µL of 95% ethanol.
-
Measure the absorbance at 560 nm.
4. Data Analysis:
-
Create a standard curve using known concentrations of L-cysteine.
-
Calculate the amount of L-cysteine produced in the enzymatic reaction from the standard curve.
-
Enzyme activity is typically expressed as µmol of L-cysteine formed per minute per mg of protein.
Protocol 2: Determination of K_m and V_max
To determine the Michaelis-Menten constants, the assay is performed as described in Protocol 1, but the concentration of O-acetylserine is varied while keeping the concentration of sulfide saturating.
-
Set up a series of reactions with varying final concentrations of O-acetylserine (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Keep the concentration of Na₂S constant at a saturating level (e.g., 5 mM).
-
Follow the assay procedure as outlined in Protocol 1 for each substrate concentration.
-
Measure the initial reaction velocity (v₀) for each O-acetylserine concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine K_m and V_max. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for graphical estimation.
Mandatory Visualizations
Caption: Cysteine biosynthesis pathway showing the sequential action of Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS).
Caption: Experimental workflow for determining enzyme kinetics using O-acetylserine.
Caption: Ping-Pong Bi-Bi kinetic mechanism of O-Acetylserine Sulfhydrylase (OASS).
References
- 1. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. P. aeruginosa Metabolome Database: O-Acetylserine (PAMDB000473) [pseudomonas.umaryland.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
Application Notes and Protocols: Recombinant Expression and Purification of Serine Acetyltransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the recombinant expression and purification of serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis pathway. The protocols detailed below cover the entire workflow from gene cloning to purification and functional analysis of the enzyme.
Introduction
Serine acetyltransferase (SAT), also known as serine O-acetyltransferase, catalyzes the conversion of L-serine and acetyl-CoA to O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[1] This reaction is the committed and rate-limiting step in the biosynthesis of cysteine in bacteria and plants.[2][3] SAT activity is regulated by feedback inhibition from its end-product, L-cysteine, and through the formation of a multi-enzyme complex, the cysteine synthase complex (CSC), with O-acetylserine sulfhydrylase (OASS).[4] The ability to produce highly pure and active recombinant SAT is crucial for structural studies, inhibitor screening, and understanding its regulatory mechanisms.
Signaling Pathway: Cysteine Biosynthesis and its Regulation
The synthesis of cysteine is tightly regulated to meet cellular demands. Serine acetyltransferase is a central player in this pathway, and its activity is modulated by the availability of substrates and the presence of the downstream product, L-cysteine.
Experimental Workflow Overview
The overall process for obtaining pure, active recombinant serine acetyltransferase involves a series of sequential steps, from the initial cloning of the gene of interest to the final characterization of the purified protein.
Data Presentation
Table 1: Representative Purification of Recombinant Serine Acetyltransferase
This table summarizes a typical purification of His-tagged serine acetyltransferase from E. coli.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Elution | 10 | 400 | 40.0 | 80 | 20 |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA-SH per minute under standard assay conditions.
Table 2: Kinetic Parameters of Serine Acetyltransferase from Various Organisms
This table provides a comparison of the kinetic constants for serine acetyltransferase from different species.
| Organism | Km (Acetyl-CoA) (mM) | Km (L-Serine) (mM) | Vmax (mM/min) or kcat (s-1) | Reference |
| Mycobacterium tuberculosis | 0.0513 ± 0.0050 | 0.0264 ± 0.0006 | 0.0073 ± 0.0005 | |
| Neisseria gonorrhoeae | - | 1.21 | 1444 (kcat) | [4] |
| Spinach Chloroplasts | 0.35 ± 0.02 | 2.29 ± 0.43 | >200 U/mg | [1] |
Experimental Protocols
Cloning of Serine Acetyltransferase Gene into pET-28a(+) Expression Vector
This protocol describes the cloning of a SAT gene into the pET-28a(+) vector, which will append an N-terminal His6-tag to the recombinant protein.
Materials:
-
SAT gene source (genomic DNA or cDNA)
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding 10X buffer
-
T4 DNA Ligase and 10X ligation buffer
-
High-fidelity DNA polymerase for PCR
-
Forward and reverse primers for SAT gene with appropriate restriction sites
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits (PCR cleanup and gel extraction)
Procedure:
-
Primer Design: Design primers to amplify the SAT coding sequence. The forward primer should include an NdeI restriction site (CATATG) and the reverse primer an XhoI restriction site (CTCGAG).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the SAT gene.
-
Purification of PCR Product: Purify the PCR product using a PCR cleanup kit.
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI. A typical reaction includes:
-
DNA: ~1-2 µg
-
10X Restriction Buffer: 2 µL
-
NdeI: 1 µL (10 U)
-
XhoI: 1 µL (10 U)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 1-2 hours.
-
-
Gel Purification: Run the digested products on a 1% agarose (B213101) gel. Excise the bands corresponding to the digested vector and insert and purify the DNA using a gel extraction kit.
-
Ligation:
-
Set up the ligation reaction with a 3:1 molar ratio of insert to vector. A typical reaction includes:
-
Digested pET-28a(+): 50 ng
-
Digested SAT insert: (calculated amount for 3:1 ratio)
-
10X T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL (400 U)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation:
-
Transform E. coli DH5α competent cells with 5 µL of the ligation mixture.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).
-
Incubate overnight at 37°C.
-
-
Colony PCR and Sequencing: Screen colonies by colony PCR using T7 promoter and T7 terminator primers to identify positive clones. Confirm the correct insertion and sequence by Sanger sequencing.
Recombinant Expression of His-tagged Serine Acetyltransferase
Materials:
-
E. coli BL21(DE3) competent cells
-
LB broth with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Procedure:
-
Transformation: Transform E. coli BL21(DE3) competent cells with the confirmed pET-28a(+)-SAT plasmid.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with kanamycin with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Continue to incubate the culture. Optimal expression conditions may vary, but a common starting point is 4-6 hours at 30°C or overnight at 18-25°C.
-
Harvesting: Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-tagged Serine Acetyltransferase using Ni-NTA Affinity Chromatography
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole (B134444)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
DNase I
Procedure:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in lysis buffer (approximately 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Binding to Resin:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind.
-
-
Washing:
-
Load the lysate-resin slurry into a chromatography column.
-
Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of elution buffer.
-
Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm.
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified SAT.
-
If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Store the purified protein at -80°C.
-
Serine Acetyltransferase Enzyme Activity Assay
This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA
-
L-serine stock solution (e.g., 200 mM)
-
Acetyl-CoA stock solution (e.g., 1 mM)
-
DTNB solution (1 mM in assay buffer)
-
Purified SAT enzyme
Procedure:
-
Reaction Mixture: Prepare the reaction mixture in a microcuvette or 96-well plate. A typical 200 µL reaction contains:
-
Assay Buffer: to a final volume of 200 µL
-
L-serine: final concentration of 20 mM
-
Acetyl-CoA: final concentration of 0.1 mM
-
-
Enzyme Addition: Add a known amount of purified SAT enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the reaction by adding 50 µL of 1 mM DTNB solution.
-
Measure the absorbance at 412 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of CoA to determine the amount of CoA produced in the enzymatic reaction.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme). The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no protein expression | Codon usage of SAT gene is not optimal for E. coli. | Synthesize a codon-optimized gene. |
| Protein is toxic to the cells. | Lower the induction temperature and/or IPTG concentration. Use a different expression host (e.g., with tighter regulation). | |
| Protein is in inclusion bodies | High expression rate leads to misfolding. | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. Co-express with chaperones. |
| Low yield after purification | His-tag is not accessible. | Clone the His-tag at the other terminus of the protein. |
| Protein is eluting during the wash steps. | Decrease the imidazole concentration in the wash buffer. | |
| Enzyme has low or no activity | Protein is misfolded. | Optimize expression conditions (lower temperature, slower induction). |
| Cofactors are missing. | Ensure all necessary cofactors are present in the assay buffer. | |
| Protein is unstable. | Add stabilizing agents like glycerol (B35011) or DTT to the storage buffer. |
References
- 1. Purification and Kinetic Properties of Serine Acetyltransferase Free of O-Acetylserine(thiol)lyase from Spinach Chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Acetylserine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-Acetylserine (OAS) is a pivotal metabolic intermediate in the biosynthetic pathway of cysteine in bacteria and plants.[1] Its analysis is crucial for studying sulfur metabolism and metabolic engineering. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite analysis due to its high resolution and sensitivity. However, like other amino acids, acetylserine is a polar, non-volatile molecule, making it unsuitable for direct GC-MS analysis.[2] Derivatization is a necessary sample preparation step to increase its volatility and thermal stability by masking polar functional groups (hydroxyl and carboxylic acid).[2] This document provides detailed protocols for the derivatization of this compound using common silylation and two-step acylation/esterification methods.
Key Considerations for Derivatization
-
Anhydrous Conditions: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives. It is critical to ensure all samples, glassware, and solvents are thoroughly dried.[3]
-
Sample Matrix: Complex biological samples may contain high concentrations of non-derivatizable compounds that can interfere with the analysis and potentially damage the GC column. A sample clean-up or extraction step may be necessary.
-
Reagent Selection: The choice of derivatization reagent depends on the specific requirements of the analysis, such as desired stability, volatility of by-products, and potential for side reactions. Silylation is a common and effective method for amino acids.[4]
Application Protocol 1: Single-Step Silylation using MSTFA
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a strong silylating agent that replaces active hydrogens on hydroxyl and carboxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group.[4] The by-products of the reaction are volatile and typically do not interfere with the chromatography.[4]
Experimental Protocol
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS (trimethylchlorosilane) as a catalyst
-
Acetonitrile (B52724) (anhydrous, GC grade) or Pyridine (B92270) (anhydrous, GC grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation: Transfer an aqueous sample containing this compound (typically 0.1-1 mg) to a reaction vial. Dry the sample completely under a gentle stream of dry nitrogen at approximately 70°C. To ensure complete removal of water, add 0.5 mL of methylene (B1212753) chloride and evaporate to dryness again.[5]
-
Reconstitution: Add 100 µL of anhydrous acetonitrile or pyridine to the dried residue.
-
Derivatization Reaction: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.[5]
-
Incubation: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70-100°C for 30-60 minutes. Optimal conditions may require adjustment; a common starting point is 70°C for 30 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Visualizing the Silylation Reaction
The following diagram illustrates the derivatization of O-Acetylserine with MSTFA, where TMS groups are added to the carboxylic acid and hydroxyl moieties.
Application Protocol 2: Silylation using MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are generally more stable and less sensitive to moisture compared to their TMS counterparts.[3]
Experimental Protocol
Materials:
-
This compound standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade) or Dimethylformamide (DMF)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Dry an aliquot of the sample containing this compound completely in a reaction vial under a stream of dry nitrogen.
-
Derivatization Reaction: Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried residue.[3]
-
Incubation: Tightly cap the vial and heat at 90-100°C for 2 to 4 hours.[3][6] A higher temperature and longer reaction time often ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is ready for injection. Inject 1 µL of the derivatized solution.
Application Protocol 3: Two-Step Esterification and Acylation
This method involves two sequential reactions. First, the carboxylic acid group is esterified (e.g., with methanol (B129727) or propanol), followed by the acylation of hydroxyl and amino groups using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). This approach can offer high stability and sensitivity.[7]
Experimental Protocol
Materials:
-
This compound standard or dried sample extract
-
2 M HCl in Methanol (for methylation) or Propanol (for propylation)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous, GC grade)
-
Toluene (B28343) (for extraction)
-
Borate (B1201080) buffer or Sodium Bicarbonate solution for neutralization
-
Reaction vials, heating block, nitrogen stream
Procedure:
-
Esterification: Add 500 µL of 2 M HCl in methanol to the dried sample. Cap the vial and heat at 80°C for 60 minutes.[7] After cooling, evaporate the solvent and excess acid under a nitrogen stream.
-
Acylation: To the dried methyl ester, add 100 µL of ethyl acetate and 25 µL of PFPA. Cap the vial and heat at 65°C for 30 minutes.[7]
-
Solvent Evaporation: Cool the vial and evaporate the solvent and excess reagent under a nitrogen stream.
-
Extraction: Resuspend the residue in 200 µL of borate buffer or a suitable neutral pH buffer, then extract the derivative by adding 500 µL of toluene and vortexing.
-
Sample Collection: Carefully transfer the upper toluene layer to an autosampler vial for analysis.
-
GC-MS Analysis: Inject 1 µL of the toluene extract.
Quantitative Data and Method Comparison
Quantitative performance, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), is highly dependent on the specific instrument and analytical conditions. The data below is generalized from studies on amino acid analysis and provides an expected performance range.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages | Expected LOD Range (for Amino Acids) |
| Silylation (TMS) | MSTFA | 70-100°C, 30-60 min | Single-step, volatile by-products[4] | Moisture sensitive, may produce multiple derivatives[5] | 1–7 pg on-column[8] |
| Silylation (TBDMS) | MTBSTFA | 90-100°C, 2-4 hours | Derivatives are more stable and less moisture sensitive[6] | Higher molecular weight leads to longer retention times[2] | Comparable to TMS methods[9] |
| Esterification/Acylation | e.g., PrOH/HCl, PCF | 60-80°C, ~1.5 hours total | Stable derivatives, can be automated | Multi-step process, can be more labor-intensive | 0.03–12 µM |
Visualizations
General Experimental Workflow
The following diagram outlines the general workflow for the derivatization and analysis of this compound.
Biological Pathway: Cysteine Biosynthesis
O-Acetylserine is a key intermediate in the biosynthesis of cysteine from serine in bacteria and plants.
References
- 1. hmdb.ca [hmdb.ca]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetylserine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the roles of N-acetylserine (NAS) and O-acetylserine (OAS) in drug discovery and development. The primary focus is on the bacterial cysteine biosynthesis pathway, a validated target for novel antimicrobial agents.
Introduction to Acetylserine Isomers in Drug Discovery
This compound exists in two isomeric forms, N-acetylserine (NAS) and O-acetylserine (OAS), each with distinct and significant roles in cellular metabolism and drug discovery.
-
N-Acetyl-L-serine (NAS): This molecule is a crucial physiological inducer of the cysteine regulon in bacteria.[1] It functions by binding to and activating the transcriptional regulator CysB, which in turn initiates the expression of genes required for cysteine biosynthesis.[1][2][3] While direct therapeutic applications of NAS are still under exploration, it serves as a valuable tool for studying bacterial gene regulation and as an intermediate in pharmaceutical synthesis.[4] Its related compound, N-acetylcysteine (NAC), is a well-established antioxidant with neuroprotective properties, suggesting a potential avenue for future research into NAS derivatives.[5][6][7][8][9]
-
O-Acetyl-L-serine (OAS): As a central intermediate in the cysteine biosynthesis pathway in bacteria and plants, OAS is at the heart of a promising strategy for developing new antibiotics.[10][11] This pathway is absent in mammals, making its constituent enzymes attractive targets for selective antibacterial drugs.[12][13] The two key enzymes in this pathway are Serine Acetyltransferase (SAT), which produces OAS from L-serine, and O-acetylserine sulfhydrylase (OASS), which converts OAS to L-cysteine.[2][14] Inhibition of these enzymes disrupts a critical metabolic pathway for bacteria, potentially overcoming existing antibiotic resistance mechanisms.[12][13]
Key Applications in Drug Discovery
-
Targeting the Cysteine Biosynthesis Pathway for Antimicrobials: The enzymes SAT and OASS are prime targets for the development of novel antibacterial agents. Inhibiting these enzymes can lead to cysteine starvation, reducing bacterial virulence and fitness.[13][15] This is particularly relevant for pathogens like Neisseria gonorrhoeae, Salmonella enterica, and Escherichia coli.[16][17][18]
-
Adjuvant Therapy to Combat Antibiotic Resistance: Inhibitors of OASS have been shown to act as effective adjuvants for conventional antibiotics like colistin. By weakening the bacterium's metabolic and defense mechanisms, these inhibitors can restore the efficacy of existing antibiotics against resistant strains.[14]
-
Probing Bacterial Gene Regulation: N-acetylserine is an indispensable tool for studying the regulation of the cysteine regulon. By using NAS in cellular and biochemical assays, researchers can investigate the mechanisms of CysB activation and its downstream effects on gene expression, providing insights into bacterial survival and adaptation.[2][19]
-
Neuroprotection Research: While the neuroprotective effects of N-acetylserine itself are not as well-documented as those of N-acetylcysteine (NAC) or N-acetylserotonin, the established roles of these related compounds in mitigating oxidative stress and neuronal damage suggest that NAS and its derivatives are worthy of investigation for potential therapeutic applications in neurodegenerative diseases.[7][20][21][22][23]
Data Presentation: Quantitative Inhibitor Data
The following tables summarize key quantitative data for inhibitors targeting the O-acetylserine pathway enzymes, OASS and SAT.
| Table 1: Inhibitors of O-Acetylserine Sulfhydrylase (OASS) | | :--- | :--- | :--- | :--- | | Inhibitor | Target Organism/Enzyme | Potency | Reference | | UPAR415 | Salmonella Typhimurium OASS-A | KD = 97.3 ± 6.3 nM |[16] | | UPAR415 | Escherichia coli OASS-A | KD = 55.8 ± 8.0 nM |[16] | | Compound 1 (from screening) | Salmonella typhimurium OASS-A | KD = 3.7 µM |[24] | | Compound 13 (from screening) | Salmonella typhimurium OASS-B | KD = 33 µM |[24] | | Trifluoroalanine (triF-Ala) | Salmonella typhimurium OASS-A | IC50 = 130 ± 10 µM |[15] | | Monofluoroalanine (F-Ala) | Salmonella typhimurium OASS-A | IC50 = 480 ± 50 µM |[15] | | Pyrazole Derivative (4a) | Salmonella sp. OASS-A | ~50% inhibition @ 1 mM |[12] |
| Table 2: Inhibitors of Serine Acetyltransferase (SAT) | | :--- | :--- | :--- | :--- | | Inhibitor | Target Organism/Enzyme | Potency | Reference | | Compound 2 (from screening) | Neisseria gonorrhoeae SAT | IC50 = 8.6 µM |[17] | | Compound 7 (from screening) | Salmonella typhimurium SAT | IC50 = 14 µM |[18] | | Compound 1 (from screening) | Salmonella typhimurium SAT | IC50 = 48 ± 6 µM |[25] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving this compound.
Caption: The two-step bacterial cysteine biosynthesis pathway, a key target for antimicrobial drug discovery.
Caption: Activation of the cysteine regulon by N-acetylserine (NAS) via the transcriptional regulator CysB.
Experimental Protocols
Protocol 1: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay (Fluorimetric)
This protocol is adapted from methods that exploit the intrinsic fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor in the OASS active site.[24][26]
Objective: To determine the binding affinity (KD) of a test compound for OASS.
Materials:
-
Purified OASS-A or OASS-B enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.0
-
Test compounds dissolved in DMSO
-
Fluorometer and microplates or cuvettes
Procedure:
-
Enzyme Preparation: Dilute the purified OASS stock solution in Assay Buffer to a final concentration of 0.1-1.0 µM.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
Assay Setup:
-
To each well of a microplate (or cuvette), add the OASS enzyme solution.
-
Add an equal volume of the diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Mix gently and incubate at 20-25°C for 10-15 minutes to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the fluorometer excitation wavelength to 412 nm and the emission wavelength to 500 nm.
-
Measure the fluorescence intensity of each sample. Ligand binding typically causes an increase in fluorescence intensity and a blue shift in the emission maximum.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from all readings.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the test compound.
-
Fit the data to a one-site binding equation to determine the dissociation constant (KD).
-
Protocol 2: Serine Acetyltransferase (SAT) Inhibition Assay (Coupled DTNB Assay)
This protocol is a continuous spectrophotometric assay that measures the production of Coenzyme A (CoA).[17][18]
Objective: To determine the IC50 of a test compound for SAT.
Materials:
-
Purified SAT enzyme
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Substrates: L-serine and Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Test compounds dissolved in DMSO
-
Spectrophotometer and 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-serine, Acetyl-CoA, and DTNB in Assay Buffer.
-
Dilute the purified SAT enzyme in Assay Buffer to the desired working concentration (e.g., ~2 nM of the hexamer).
-
-
Assay Setup (96-well plate):
-
In each well, add Assay Buffer, SAT enzyme, DTNB (final concentration ~1 mM), and the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the plate for 5-10 minutes at 25°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of L-serine and Acetyl-CoA. To detect competitive inhibitors, use substrate concentrations at or below their Km values (e.g., 1 mM L-serine, 0.1 mM Acetyl-CoA).[17]
-
-
Absorbance Measurement:
-
Immediately begin monitoring the increase in absorbance at 412 nm for 15-20 minutes. The product TNB, formed from the reaction of CoA with DTNB, absorbs at this wavelength (ε = 14,150 M-1cm-1).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: N-Acetylserine (NAS) - CysB Interaction Assay (Fluorescence Spectroscopy)
This protocol is based on the principle that binding of a ligand to a protein can alter the protein's intrinsic fluorescence.[3]
Objective: To demonstrate direct binding of N-acetylserine to the CysB protein.
Materials:
-
Purified CysB apoprotein (free of ligands)
-
Assay Buffer: e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
N-acetylserine (NAS) solution in Assay Buffer
-
Fluorometer and quartz cuvettes
Procedure:
-
Protein Preparation: Dilute the purified CysB protein in Assay Buffer to a suitable concentration (e.g., 1-5 µM).
-
Baseline Spectrum:
-
Place the CysB solution in a cuvette.
-
Record the intrinsic tryptophan fluorescence emission spectrum (e.g., from 300 to 400 nm) with an excitation wavelength of 295 nm.
-
-
Titration:
-
Make sequential additions of small aliquots of a concentrated NAS stock solution to the CysB solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Observe the quenching (decrease) or shift in the fluorescence emission maximum upon NAS binding.
-
Plot the change in fluorescence intensity at the emission maximum against the NAS concentration to generate a binding curve and potentially calculate a dissociation constant.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for O-Acetylserine (HMDB0003011) [hmdb.ca]
- 11. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 12. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the cysteine biosynthesis pathway in microorganisms: Mechanism, structure, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of novel inhibitors targeting serine acetyltransferase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isozyme-Specific Ligands for O-acetylserine sulfhydrylase, a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylserine in Cell Culture Media Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
N-Acetyl-L-serine (NAS) and its isomer O-acetyl-L-serine (OAS) are metabolic intermediates in the biosynthesis of cysteine in bacteria and plants. While the direct supplementation of mammalian cell culture media with acetylserine is not extensively documented, its close structural and metabolic analog, N-acetylcysteine (NAC), is widely used and studied. NAC serves as a cysteine pro-drug, effectively delivering cysteine into cells for various metabolic processes.[1]
This document provides detailed application notes and protocols for the use of this compound's proxy, NAC, as a cell culture media supplement. The information is targeted towards researchers, scientists, and drug development professionals working with mammalian cell cultures, including Chinese Hamster Ovary (CHO) cells, for applications such as recombinant protein production and general cell line maintenance.
The primary applications of NAC in cell culture include:
-
Antioxidant and Reactive Oxygen Species (ROS) Scavenging: NAC mitigates oxidative stress induced by various factors, thereby protecting cells from damage and improving viability.[2]
-
Cysteine Precursor: NAC is readily deacetylated intracellularly to yield L-cysteine, a crucial amino acid for protein synthesis and the production of glutathione (B108866) (GSH), a major endogenous antioxidant.
-
Enhancement of Recombinant Protein Production: By reducing cellular stress and providing a key building block, NAC supplementation has been shown to improve the yield of recombinant proteins in CHO cell cultures.[3][4]
-
Modulation of Signaling Pathways: NAC influences critical cellular signaling pathways, such as NF-κB and mTOR, which are involved in inflammation, cell growth, and survival.[5][6]
Mechanism of Action
The primary mechanism of action for NAC in cell culture is its role as a precursor to L-cysteine and subsequently glutathione (GSH).[7] Cysteine is a rate-limiting substrate for the synthesis of GSH, a tripeptide that plays a central role in cellular defense against oxidative stress.[8] By increasing the intracellular pool of cysteine, NAC boosts GSH levels, which in turn detoxifies reactive oxygen species (ROS) and maintains a reduced intracellular environment.
Furthermore, the thiol group (-SH) in NAC can directly scavenge certain free radicals. NAC also influences redox-sensitive signaling cascades. For instance, it can inhibit the activation of the NF-κB pathway, a key regulator of inflammatory responses, and modulate the mTOR pathway, which is central to cell growth and proliferation.[5][6]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways influenced by N-acetylcysteine in mammalian cells.
Data Presentation
The following tables summarize the quantitative effects of N-acetylcysteine supplementation on various parameters in Chinese Hamster Ovary (CHO) cell cultures.
Table 1: Effect of NAC on CHO Cell Viability
| NAC Concentration | Cell Viability (%) | Cell Line | Exposure Time (h) | Reference |
| 0 mM (Control) | 100 | CHO | 24 | [2] |
| 1 mM | ~100 | CHO | 24 | [2] |
| 5 mM | >80 | CHO | 24 | [2] |
| 10 mM | <80 | CHO | 24 | [2] |
| 20 mM | <60 | CHO | 24 | [2] |
| 40 mM | <40 | CHO | 24 | [2] |
| 80 mM | <20 | CHO | 24 | [2] |
Table 2: Effect of NAC on Recombinant Protein Production in CHO Cells
| NAC Treatment | Recombinant Protein | Fold Increase in Production | Cell Line | Notes | Reference |
| + NAC (with Sodium Butyrate) | Erythropoietin (EPO) | 2-fold | CHO | NAC inhibited apoptosis induced by sodium butyrate. | [3] |
| + NAC (with Sodium Butyrate) | Interferon-beta-1a | 2-fold | CHO | Elongated culture period and increased sialylation. | [4] |
| + NAC (with Pentanoic Acid) | Tissue Plasminogen Activator (tPA) | 19.5% increase | CHO | Reduced early apoptosis. | [9] |
Experimental Protocols
The following protocols provide a general framework for the preparation and use of N-acetylcysteine as a cell culture supplement. It is crucial to optimize the concentration and duration of treatment for each specific cell line and experimental condition.
Protocol 1: Preparation of N-Acetylcysteine Stock Solution
-
Materials:
-
N-acetylcysteine (cell culture grade powder)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of NAC powder in a sterile conical tube. To prepare a 1 M stock solution, dissolve 163.2 g of NAC in 1 L of sterile water or PBS. For smaller volumes, adjust accordingly (e.g., 1.632 g in 10 mL for a 1 M solution).
-
Add the sterile water or PBS to the conical tube.
-
Dissolve the NAC powder completely. Gentle heating in a 37°C water bath or brief sonication can aid dissolution.[10]
-
Adjust the pH of the solution to 7.0-7.4 using sterile 1 N NaOH. This is critical as NAC solutions are acidic and can affect cell culture medium pH.[11]
-
Sterile-filter the NAC stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
-
Protocol 2: Supplementation of Cell Culture Media with NAC
-
Materials:
-
Cultured mammalian cells (e.g., CHO cells)
-
Complete cell culture medium appropriate for the cell line
-
Prepared NAC stock solution (from Protocol 1)
-
Sterile pipettes and tubes
-
-
Procedure:
-
Determine the desired final concentration of NAC in the cell culture medium. Based on literature, a typical starting range for optimization is 0.5 mM to 5 mM.[2][12]
-
Thaw an aliquot of the NAC stock solution at room temperature or in a 37°C water bath.
-
Calculate the volume of the NAC stock solution required to achieve the desired final concentration in your culture volume. For example, to make 100 mL of medium with a final NAC concentration of 1 mM from a 1 M stock solution, add 100 µL of the stock solution to 99.9 mL of complete medium.
-
Add the calculated volume of NAC stock solution to the complete cell culture medium and mix gently by inverting the container.
-
Replace the existing medium in your cell culture flasks or plates with the freshly prepared NAC-supplemented medium.
-
Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).
-
Monitor the cells regularly for changes in morphology, viability, and proliferation.
-
Protocol 3: Assessing the Effect of NAC on Cell Viability and Proliferation
-
Materials:
-
Cells cultured with and without various concentrations of NAC (from Protocol 2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Microplate reader (for MTT/MTS assays)
-
MTT or MTS assay kit
-
-
Procedure (Trypan Blue Exclusion):
-
After the desired incubation period, detach the cells from the culture vessel (if adherent) using an appropriate method (e.g., trypsinization).
-
Resuspend the cells in a known volume of complete medium.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of trypan blue solution.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the cell viability (%) and cell density (cells/mL).
-
-
Procedure (MTT/MTS Assay):
-
Seed cells in a 96-well plate and treat with a range of NAC concentrations as described in Protocol 2.
-
At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine increases the biosynthesis of recombinant EPO in apoptotic Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-Acetylcystein on butyrate-treated Chinese hamster ovary cells to improve the production of recombinant human interferon-beta-1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. [vivo.health.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-ACETYLCYSTEINE REDUCES DISEASE ACTIVITY BY BLOCKING MTOR IN T CELLS OF LUPUS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "N-acetylcysteine Protects Chinese Hamster Ovary (CHO) Cells from Lead-" by Nuran Ercal, Piyanee Treeratphan et al. [scholarsmine.mst.edu]
Application Notes and Protocols: Acetylserine as a Versatile Building Block for the Enzymatic Synthesis of Non-Standard Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of O-acetyl-L-serine (OAS) as a key building block in the enzymatic synthesis of a variety of non-standard amino acids (nsAAs). The methodologies outlined herein are particularly relevant for applications in drug discovery, peptide engineering, and metabolic pathway analysis.
Introduction
Non-standard amino acids are crucial components in the development of novel therapeutics, peptidomimetics, and biochemical probes. Their unique side chains can confer enhanced stability, altered receptor binding affinity, and novel functionalities to peptides and proteins. The enzymatic synthesis of nsAAs offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and environmental sustainability. O-acetyl-L-serine, a naturally occurring activated form of serine, serves as an excellent and versatile precursor for the synthesis of β-substituted alanines through the action of pyridoxal-5'-phosphate (PLP)-dependent enzymes, primarily from the cysteine synthase (CSase) or O-acetylserine sulfhydrylase (OASS) family. These enzymes catalyze the substitution of the acetyl group of OAS with a wide range of nucleophiles, enabling the formation of diverse nsAAs.
I. Enzymatic Synthesis of β-Substituted Alanines from O-Acetyl-L-Serine
The core of this methodology lies in the catalytic activity of enzymes like cysteine synthase (O-acetylserine (thiol) lyase, EC 2.5.1.47), which are capable of reacting O-acetyl-L-serine with various nucleophilic precursors. This process allows for the stereo-specific synthesis of L-amino acids.
Signaling Pathway for Enzymatic Synthesis
Caption: General enzymatic reaction for the synthesis of β-substituted alanines from O-acetyl-L-serine.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the enzymatic synthesis of various non-standard amino acids from O-acetyl-L-serine.
Table 1: Synthesis of β-(pyrazol-1-yl)-L-alanine
| Parameter | Value | Reference |
| Enzyme | Cysteine Synthase / O-acetylserine sulfhydrylase-A | [1] |
| Substrates | L-serine (precursor to OAS), Pyrazole | [1] |
| Product Concentration | 140 mM | [1] |
| Initial Substrate Conc. | 200 mM L-serine, 200 mM Pyrazole | [1] |
| Conversion Rate | 90% (with respect to pyrazole) | [1] |
| Km for O-acetyl-L-serine | 2.5 x 10⁻³ M | [2] |
| Km for Pyrazole | 7.4 x 10⁻² M | [2] |
Table 2: Synthesis of other β-Substituted Alanines
| Product | Nucleophilic Precursor | Enzyme | Km for OAS (mM) | Reference |
| L-Willardiine | Uracil | Uracilylalanine Synthase | Not specified | [2] |
| L-Isowillardiine | Uracil | Uracilylalanine Synthase | Not specified | [2] |
| β-Cyano-L-alanine | Cyanide | O-acetylserine sulfhydrylase | Not specified | [3][4] |
| L-Quisqualic Acid | Quisqualate Precursor | Cysteine Synthase | 16.7 and 6.7 (for isoenzymes A and B) | [2] |
III. Experimental Protocols
Protocol 1: General Enzymatic Synthesis of β-Substituted Alanines
This protocol provides a general framework for the synthesis of β-substituted alanines using a purified cysteine synthase or a cell-free extract containing the overexpressed enzyme.
Materials:
-
Purified cysteine synthase (O-acetylserine (thiol) lyase) or cell-free extract
-
O-acetyl-L-serine (OAS)
-
Nucleophilic precursor (e.g., pyrazole, uracil, sodium cyanide)
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Trichloroacetic acid (TCA), 7.5% (w/v) for reaction termination
-
Acid-ninhydrin reagent for quantification (for some amino acids)
-
HPLC system for product analysis and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 50 µL.
-
50 mM Potassium phosphate buffer (pH 8.0)
-
12.5 mM O-acetyl-L-serine (OAS)
-
5-10 mM Nucleophilic precursor (concentration may need optimization)
-
Add purified enzyme or cell-free extract to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes to several hours, depending on enzyme activity and desired conversion).
-
Reaction Termination: Stop the reaction by adding 10 µL of 7.5% (w/v) TCA.
-
Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the desired non-standard amino acid using HPLC. A C18 column is often suitable, with a mobile phase tailored to the specific product.
-
Quantify the product by comparing the peak area to a standard curve of the synthesized amino acid.
-
Protocol 2: Whole-Cell Biotransformation for β-(pyrazol-1-yl)-L-alanine Production
This protocol utilizes recombinant E. coli cells overexpressing serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase-A (OASS-A) for the production of β-(pyrazol-1-yl)-L-alanine from L-serine and pyrazole.[1]
Materials:
-
Recombinant E. coli strain expressing SAT and OASS-A
-
Growth medium (e.g., LB broth with appropriate antibiotics)
-
Production medium containing:
-
L-serine (200 mM)
-
Pyrazole (200 mM)
-
Phosphate buffer
-
Glucose or other carbon source
-
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Cell Culture: Grow the recombinant E. coli strain in a suitable growth medium overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of fresh medium with the overnight culture and grow to a suitable optical density (e.g., OD600 of 0.6-0.8). Induce the expression of the target enzymes with an appropriate inducer (e.g., IPTG) and continue to culture for several hours.
-
Biotransformation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in the production medium containing L-serine and pyrazole.
-
Incubate the cell suspension at an optimized temperature (e.g., 30-37°C) with shaking for 24-48 hours.
-
-
Product Recovery and Analysis:
-
Periodically take samples from the culture and centrifuge to separate the cells.
-
Analyze the supernatant for the concentration of β-(pyrazol-1-yl)-L-alanine using HPLC.
-
IV. Visualizations
Experimental Workflow for Whole-Cell Biotransformation
Caption: Workflow for the whole-cell synthesis of β-(pyrazol-1-yl)-L-alanine.
Logical Relationship of Enzyme and Substrates
Caption: Relationship between cysteine synthase, its substrates, and products.
References
Application Notes: Studying Protein Modification with Acetylserine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a critical post-translational modification (PTM) that extends beyond the well-known N-ε-acetylation of lysine (B10760008) residues. The discovery of O-acetylation on serine and threonine residues has unveiled a new layer of regulatory complexity within cellular signaling.[1] This modification, where an acetyl group is attached to the hydroxyl group of serine or threonine, can directly compete with phosphorylation, a cornerstone of signal transduction, thereby creating a dynamic interplay that can alter protein function, stability, and interaction networks.[1]
O-acetylserine (OAS) is a key metabolic intermediate in the cysteine biosynthesis pathway in plants and bacteria.[2][3][4] Beyond its metabolic role, OAS itself functions as a signaling molecule, particularly in response to sulfur availability, regulating the expression of genes involved in sulfur assimilation.[2][3][5][6]
Studying the dynamic and often low-abundance nature of serine/threonine acetylation presents significant technical challenges. A powerful strategy to overcome these hurdles is the use of synthetic acetylserine analogues. These chemical tools, particularly those featuring bio-orthogonal handles like azides or alkynes, enable metabolic labeling of proteins in living cells.[7][8][9] Once incorporated, these "clickable" analogues allow for the selective attachment of reporter tags (e.g., biotin (B1667282) for enrichment or fluorophores for imaging), facilitating the identification and functional characterization of previously unknown acetylated proteins and their regulatory roles.[10]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound analogues to investigate protein O-acetylation, from initial cell labeling to proteomic identification and data analysis.
Applications
-
Identification of Novel O-Acetylated Proteins: Use clickable this compound analogues to metabolically label, enrich, and identify new protein targets of serine/threonine acetylation via mass spectrometry.
-
Dynamic Profiling of Acetylation: Quantify changes in protein O-acetylation in response to various stimuli, cellular states, or drug treatments.
-
Investigating Crosstalk with Phosphorylation: Elucidate the competitive relationship between O-acetylation and O-phosphorylation on specific signaling proteins.[1]
-
Drug Discovery and Target Validation: Analogues can be used to develop assays for screening inhibitors of enzymes involved in the O-acetylation pathway, such as serine acetyltransferases or yet-to-be-discovered deacetylases.
Data Presentation
Quantitative proteomics is essential for understanding the dynamics of protein acetylation. The following tables present representative data from large-scale lysine acetylation studies. The principles for data presentation are identical for serine/threonine acetylation analysis.
Table 1: Representative Quantitative Data of Differentially Acetylated Proteins in Nonfunctional Pituitary Neuroendocrine Tumors (NF-PitNETs) vs. Control Tissues.
Data adapted from a label-free quantitative acetylomics study. The data shows proteins with significantly lower acetylation levels in tumor tissues, suggesting a potential role for deacetylation in tumorigenesis.[11]
| Protein ID (UniProt) | Gene Name | Description | Fold Change (Tumor/Control) | p-value | Acetylation Site(s) |
| P06733 | ENO1 | Alpha-enolase | -2.56 | < 0.05 | K89, K5, K228, K71, K262 |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | -2.15 | < 0.05 | K44, K125 |
| P04040 | ANXA2 | Annexin A2 | -1.98 | < 0.05 | K27, K56, K74 |
| P60709 | ACTB | Actin, cytoplasmic 1 | -1.82 | < 0.05 | K113, K326, K328 |
| P13639 | TUBA1B | Tubulin alpha-1B chain | -1.75 | < 0.05 | K40, K394 |
Table 2: Quantification of Acetylation Site Changes in Nicotiana benthamiana upon CWMV Infection.
Data adapted from a proteomic analysis showing changes in protein acetylation in response to viral infection. This highlights how PTMs are involved in plant defense mechanisms.[12]
| Protein ID | Protein Description | Acetylation Site | Fold Change (Infected/Control) | Regulation |
| A0A1S4CB32 | Chloroplastic heat shock-related protein | K121 | 2.15 | Upregulated |
| Q76N23 | Histone H3 | K18 | 1.89 | Upregulated |
| A0A1S3Y0T4 | Elongation factor 2 | K584 | 1.76 | Upregulated |
| P12345 | Ribulose-bisphosphate carboxylase large chain | K201 | -1.52 | Downregulated |
| Q87654 | Glyceraldehyde-3-phosphate dehydrogenase | K188 | -1.91 | Downregulated |
Visualizations: Pathways and Workflows
O-Acetylserine (OAS) Biosynthesis and Signaling
Caption: Metabolic pathway of O-acetylserine (OAS) and its role in signaling.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for identifying O-acetylated proteins using clickable analogues.
Signaling Crosstalk: Acetylation vs. Phosphorylation
Caption: Acetylation can block phosphorylation, altering signaling outcomes.
Experimental Protocols
Note: The use of "clickable" this compound analogues for studying protein O-acetylation is an emerging chemical biology approach. The following protocols are based on established methods for metabolic labeling with other non-canonical amino acids and PTM analysis.[8][10] Researchers should optimize concentrations and incubation times for their specific cell line and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with a Clickable this compound Analogue
This protocol describes the incorporation of an azide-modified this compound analogue, such as O-(2-azidoacetyl)-L-serine (Az-OAS), into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Clickable analogue: O-(2-azidoacetyl)-L-serine (Az-OAS) stock solution (e.g., 100 mM in DMSO)
-
Tissue culture plates (e.g., 10 cm dishes)
Procedure:
-
Cell Seeding: Plate cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Incubate under standard conditions (37°C, 5% CO₂).
-
Analogue Treatment: a. On the day of the experiment, aspirate the old medium from the cells. b. Prepare the labeling medium by diluting the Az-OAS stock solution into fresh, pre-warmed complete culture medium to a final concentration of 100-500 µM. (Note: This concentration should be optimized). c. Add the labeling medium to the cells. Include a vehicle control dish treated with an equivalent amount of DMSO.
-
Incubation: Incubate the cells for 4-16 hours at 37°C, 5% CO₂. The optimal incubation time will vary depending on the cell type and protein turnover rates.
-
Cell Harvest: a. Aspirate the labeling medium. b. Wash the cell monolayer twice with 5 mL of ice-cold PBS. c. Add 1 mL of ice-cold PBS and scrape the cells using a cell lifter. d. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube. e. Centrifuge at 500 x g for 5 minutes at 4°C. f. Carefully discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis (Protocol 2).
Protocol 2: Protein Enrichment via Click Chemistry and Affinity Purification
This protocol describes the "clicking" of a biotin tag onto the azide-labeled proteins followed by enrichment using streptavidin beads.
Materials:
-
Labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-Alkyne probe (e.g., DBCO-PEG4-Biotin)
-
Click Chemistry Reaction Buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration (e.g., BCA assay).
-
Click Reaction: a. In a 1.5 mL tube, combine 1 mg of protein lysate with the click reaction components. Final concentrations should be approximately: 100 µM Biotin-Alkyne, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Affinity Purification: a. Pre-wash 50 µL of streptavidin bead slurry three times with lysis buffer. b. Add the click reaction mixture to the pre-washed beads. c. Incubate for 2 hours at room temperature with gentle rotation to capture biotinylated proteins.
-
Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. b. Wash the beads sequentially with:
- 1 mL of Wash Buffer (1% SDS in PBS) - twice.
- 1 mL of 8 M urea (B33335) - twice.
- 1 mL of PBS - three times.
-
Elution: Add 50 µL of 2X SDS-PAGE sample buffer containing β-mercaptoethanol to the beads. Boil at 95°C for 10 minutes to elute the enriched proteins. The eluate is now ready for Western Blot analysis (Protocol 3) or Mass Spectrometry (Protocol 4).
Protocol 3: Western Blot Analysis of Acetylated Proteins
This protocol is for the detection of enriched proteins.
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer buffer, PVDF membrane, and transfer system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Streptavidin-HRP conjugate (to detect biotinylated proteins)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.[13]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: a. Incubate the membrane with Streptavidin-HRP (diluted in Blocking Buffer, typically 1:5000 - 1:20,000) for 1 hour at room temperature. b. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system. A ladder of bands will indicate successful labeling and enrichment of proteins of various molecular weights.
Protocol 4: Sample Preparation for Mass Spectrometry (MS) Analysis
This protocol describes the on-bead digestion of enriched proteins for identification by LC-MS/MS.
Materials:
-
Enriched protein-bound beads (from Protocol 2, step 4)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)
-
Mass Spectrometry-grade Trypsin
-
50 mM Ammonium Bicarbonate
-
Formic Acid
-
C18 desalting tips
Procedure:
-
On-Bead Digestion: a. After the final wash (Protocol 2, step 4c), resuspend the beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes. b. Cool to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 20 minutes. c. Wash the beads three times with 50 mM Ammonium Bicarbonate. d. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg). e. Incubate overnight at 37°C with gentle shaking.
-
Peptide Collection: a. Centrifuge the beads and carefully collect the supernatant containing the digested peptides. b. Perform a second extraction by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first collection.
-
Sample Cleanup: a. Dry the pooled peptides in a vacuum centrifuge. b. Resuspend the peptides in 0.1% formic acid. c. Desalt the peptides using C18 tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: a. Dry the desalted peptides and resuspend in a suitable solvent for LC-MS/MS injection (e.g., 2% acetonitrile, 0.1% formic acid). b. Analyze the peptides using a high-resolution mass spectrometer operating in a data-dependent (DDA) or data-independent (DIA) acquisition mode.[14][15]
-
Data Analysis: Process the raw MS data using software such as MaxQuant or Proteome Discoverer to identify acetylated peptides and proteins and perform label-free quantification.[15]
References
- 1. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 3. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncn.gov.pl [ncn.gov.pl]
- 7. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative Acetylomics Revealed Acetylation-Mediated Molecular Pathway Network Changes in Human Nonfunctional Pituitary Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Proteomic Analysis of Lysine Acetylation in Nicotiana benthamiana After Sensing CWMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for In Vivo Supplementation with N-Acetyl Cysteine (A Derivative of Acetylserine)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N-acetylcysteine (NAC), a derivative of the amino acid cysteine and closely related to acetylserine, is a well-established antioxidant and mucolytic agent.[1] In the context of in vivo research, NAC is primarily utilized for its ability to replenish intracellular glutathione (B108866) (GSH), a critical antioxidant.[2][3] Its mechanism of action involves providing the cysteine precursor necessary for GSH synthesis, thereby protecting cells from oxidative damage.[2] NAC has been investigated in a variety of animal models for its therapeutic potential in conditions associated with oxidative stress and inflammation, such as lung injury, neurological disorders, and wound healing.[1][3][4]
It is important to distinguish N-acetylcysteine (NAC) from O-acetylserine (OAS) and N-acetylserine (NAS). OAS is an intermediate in the biosynthesis of cysteine in plants and bacteria and acts as a signaling molecule in these organisms.[5][6][7] NAS is an isomer of OAS that is also involved in transcriptional regulation in bacteria and plants.[5][8] Currently, there is a lack of substantial in vivo research on the use of OAS or NAS as supplements in animal models. One study utilized N-acetylserine as a placebo control, suggesting it was considered to have low biological activity in the context of that research.[9] Therefore, these application notes and protocols will focus on N-acetylcysteine (NAC) due to the extensive body of in vivo experimental data available.
The therapeutic effects of NAC are largely attributed to its role in mitigating oxidative stress and inflammation.[1][4] It has been shown to suppress the activation of NF-κB, a key transcription factor in inflammatory responses, and reduce the production of pro-inflammatory cytokines.[4] Studies have demonstrated the protective effects of NAC in animal models of SARS-CoV-2-induced lung damage and burn wound healing.[1][3][10]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving NAC supplementation.
Table 1: N-Acetylcysteine (NAC) Dosage and Administration in Animal Models
| Animal Model | Application | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Hamster | SARS-CoV-2-induced lung damage | High dose (specifics not detailed in abstract) | Parenteral | Not specified | Reduced pulmonary vascular damage and leakiness | [1] |
| Rat | Acetaminophen-induced hepatotoxicity | 300 mg/kg | Not specified | Over 12 to 21 hours | Replenishes intracellular glutathione | [2] |
| Rat | Nitrate tolerance | 5 mmol/kg/hr | Intravenous | 2 hours | Reduced pressor effect of angiotensin I | [9] |
| Rat | Burn wound healing | 3.0% topical solution | Topical | Not specified | Improved re-epithelialization | [3][10] |
| Mouse | Overtraining syndrome | 1.5 g/kg/day | Intraperitoneal | 3 consecutive days per week during overtraining | Increased resiliency to overtraining stress | [11][12] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of NAC in a Mouse Model of Overtraining Syndrome
This protocol is adapted from a study investigating the effects of essential amino acid supplementation, including NAC, on overtraining syndrome in mice.[11][12]
1. Materials:
- N-acetylcysteine (NAC) powder
- Sterile phosphate-buffered saline (PBS)
- Sterile 1 mL syringes with 25-28 gauge needles
- Animal balance
- Vortex mixer
2. Animal Model:
- C57Bl/6J mice, 3 months old.[11]
- House mice in groups of five per cage in a temperature-controlled vivarium with a reversed 12-hour light/dark cycle.[11]
- Provide food and water ad libitum.[11]
- Allow for at least a 7-day acclimation period before the start of the experiment.[11]
3. Preparation of NAC Solution:
- Calculate the required amount of NAC based on the body weight of the mice and the target dosage of 1.5 g/kg.[11][12]
- Dissolve the NAC powder in sterile PBS to the desired concentration.
- Ensure complete dissolution by vortexing.
- Prepare the solution fresh before each administration.
4. Administration Protocol:
- Weigh each mouse to determine the precise volume of NAC solution to be administered.
- Administer the NAC solution via intraperitoneal (IP) injection.
- For the control group, administer an equivalent volume of sterile PBS.
- In the context of an overtraining study, administer NAC for three consecutive days during each week of the overtraining phase.[11]
5. Endpoint Analysis:
- Behavioral tests (e.g., elevated plus maze, resistance carrying load).[12]
- Biochemical analysis of hippocampal tissue for neurotrophins (e.g., BDNF), and dopaminergic and serotonergic markers.[11]
Protocol 2: Topical Administration of NAC in a Rat Model of Burn Wound Healing
This protocol is based on a study evaluating the efficacy of topical NAC in accelerating wound healing.[3][10]
1. Materials:
- N-acetylcysteine (NAC)
- A suitable vehicle for topical application (e.g., a cream or gel base)
- Sterile instruments for wound creation
- Wound dressings
- Anesthetic agents (e.g., ketamine/xylazine cocktail)
2. Animal Model:
- Wistar rats (or other suitable strain).
- Follow appropriate guidelines for anesthesia and analgesia in rodents.[13][14][15]
3. Preparation of Topical NAC Formulation:
- Prepare a 3.0% (w/w) NAC formulation in the chosen vehicle.
- Ensure homogenous mixing of the NAC within the base.
4. Experimental Procedure:
- Anesthetize the rat following an approved protocol.
- Shave the dorsal area and create a standardized burn wound using a heated instrument.
- Apply the 3.0% NAC formulation topically to the wound.
- For the control group, apply the vehicle base without NAC.
- Cover the wound with a sterile dressing.
- Reapply the treatment at specified intervals (e.g., daily).
5. Endpoint Analysis:
- Monitor the rate of wound closure by measuring the wound area at regular intervals.
- Perform histopathological analysis of wound tissue to assess re-epithelialization, collagen deposition, and inflammation.[3]
- Analyze protein expression of markers involved in wound healing, such as matrix metalloproteinase-1 (MMP-1), via Western blotting or immunohistochemistry.[3]
Mandatory Visualizations
Caption: Signaling pathway of N-acetylcysteine (NAC).
Caption: General experimental workflow for an in vivo study.
References
- 1. Therapeutic role of N-acetyl cysteine (NAC) for the treatment and/or management of SARS-CoV-2-induced lung damage in hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 8. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine inhibits angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
Application Notes and Protocols for the Generation of O-acetylserine Pathway Knockout Mutants in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The O-acetylserine (OAS) pathway is central to cysteine biosynthesis in Escherichia coli and other microorganisms. This pathway represents a potential target for the development of novel antimicrobial agents, as cysteine is crucial for various cellular functions, including protein synthesis and redox homeostasis. The generation of knockout mutants for the genes involved in this pathway is a fundamental step in understanding its regulation, its role in bacterial physiology, and for validating it as a drug target. This document provides detailed protocols for creating knockout mutants of the key genes in the OAS pathway, cysE and cysK, in E. coli.
The two primary enzymes in the OAS pathway are:
-
Serine acetyltransferase (SAT) , encoded by the cysE gene, which catalyzes the acetylation of L-serine to form O-acetylserine.[1][2][3][4]
-
O-acetylserine sulfhydrylase (OASS) , also known as cysteine synthase, encoded by the cysK gene, which catalyzes the reaction of OAS with sulfide (B99878) to produce L-cysteine.[2][3][4][5]
Knocking out these genes leads to distinct phenotypes, primarily cysteine auxotrophy, and can have other physiological consequences, such as altered biofilm formation.[5][6][7]
Data Presentation
Table 1: Phenotypic and Quantitative Data of O-acetylserine Pathway Knockout Mutants in E. coli
| Gene Knockout | Enzyme Affected | Key Phenotypes | Quantitative Observations |
| ΔcysE | Serine acetyltransferase (SAT) | Cysteine auxotrophy[5][7][8], Increased biofilm formation at 30°C[6], Increased resistance to novobiocin[8] | Conditioned medium from a ΔcysE mutant showed an 88% decline in the ability to activate a cma37::lacZ fusion in P. stuartii[6]. |
| ΔcysK | O-acetylserine sulfhydrylase (OASS) | Cysteine auxotrophy (in some cases, requires cysteine for normal growth rate)[5][7], Reduced sulfate (B86663) uptake[5][7], Resistance to 1,2,4-triazole (B32235) and azaserine[5][7] | The cysK gene from A. brasilense showed 58% identity and 72% similarity to the E. coli K12 protein[9]. |
Signaling Pathways and Experimental Workflows
O-acetylserine Biosynthesis Pathway
Caption: The O-acetylserine biosynthesis pathway in E. coli.
Experimental Workflow for Gene Knockout using Lambda Red Recombineering
Caption: Workflow for gene knockout using Lambda Red recombineering.
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering
This protocol is adapted from the method described by Datsenko and Wanner and is a widely used technique for creating precise gene deletions in E. coli.[10]
Materials:
-
E. coli strain BW25113 (or other desired strain)
-
Plasmid pKD46 (carries the Lambda Red recombinase genes under an arabinose-inducible promoter and is temperature-sensitive for replication)[10][11]
-
Plasmid pKD3 or pKD4 (template for chloramphenicol (B1208) or kanamycin (B1662678) resistance cassette, respectively)
-
Primers with 5' homology arms to the target gene (cysE or cysK) and 3' sequences for priming on pKD3/pKD4
-
L-arabinose
-
Appropriate antibiotics (ampicillin, kanamycin/chloramphenicol)
-
LB medium and agar (B569324) plates
-
Electroporator and cuvettes
Methodology:
-
Preparation of the Knockout Cassette:
-
Design primers for the target gene (cysE or cysK). The forward primer should have a 5' end with 40-50 nucleotides of homology to the region immediately upstream of the start codon of the target gene, followed by the priming sequence for the resistance cassette (e.g., 5'-GTGTAGGCTGGAGCTGCTTC-3' for pKD4). The reverse primer should have a 5' end with 40-50 nucleotides of homology to the region immediately downstream of the stop codon, followed by the priming sequence for the resistance cassette (e.g., 5'-CATATGAATATCCTCCTTAG-3' for pKD4).
-
Perform PCR using these primers and pKD4 (or pKD3) as the template to amplify the kanamycin (or chloramphenicol) resistance cassette flanked by the homology arms.
-
Purify the PCR product.
-
-
Preparation of Competent Cells:
-
Transform the recipient E. coli strain with the pKD46 plasmid. Select transformants on LB agar plates containing ampicillin (B1664943) at 30°C.[11]
-
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.[11]
-
The next day, dilute the overnight culture 1:100 into 50 mL of LB broth with ampicillin and 1 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6 to induce the Lambda Red system.[11]
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.[11]
-
-
Electroporation and Recombination:
-
Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add 1 mL of LB broth and incubate at 37°C for 1-2 hours to allow for expression of the resistance gene and curing of the pKD46 plasmid.
-
-
Selection and Verification of Mutants:
-
Plate serial dilutions of the cell culture on LB agar plates containing kanamycin (or chloramphenicol). Incubate overnight at 37°C.
-
Colonies that grow on the selective plates are potential knockout mutants.
-
Verify the correct gene replacement by PCR using primers that flank the target gene locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Further verification can be done by DNA sequencing of the PCR product.
-
Confirm the expected phenotype, such as cysteine auxotrophy, by plating on minimal medium with and without cysteine.
-
Protocol 2: P1 Transduction for Transferring the Knockout Allele
P1 transduction is a method to move genetic markers, including knockout alleles, from a donor E. coli strain to a recipient strain.[12][13][14]
Materials:
-
Donor E. coli strain (containing the desired knockout allele, e.g., ΔcysE::kan)
-
Recipient E. coli strain (the strain you want to introduce the knockout into)
-
P1 phage lysate
-
LB medium, LB top agar
-
Calcium chloride (CaCl2)
-
Sodium citrate (B86180)
Methodology:
-
Preparation of P1 Lysate from Donor Strain:
-
Grow an overnight culture of the donor strain in 5 mL of LB broth.[12][15]
-
Dilute the culture 1:100 into 5 mL of fresh LB broth containing 5 mM CaCl2 and 0.2% glucose.[12][16]
-
Incubate at 37°C with shaking until the culture is slightly cloudy (early to mid-log phase).[12]
-
Add 100 µL of P1 phage stock and continue to incubate with shaking until the culture lyses (becomes clear).[12][15]
-
Add a few drops of chloroform (B151607) to kill any remaining viable cells and vortex.
-
Centrifuge to pellet the cell debris. The supernatant is the P1 lysate containing the transducing particles.[15]
-
-
Transduction into Recipient Strain:
-
Grow an overnight culture of the recipient strain in 5 mL of LB broth.[12]
-
Pellet 1.5 mL of the culture and resuspend the cells in 0.75 mL of P1 salts solution (e.g., 100 mM MgSO4, 5 mM CaCl2).[12][15]
-
In a new tube, mix 100 µL of the resuspended recipient cells with varying amounts of the P1 lysate (e.g., 1 µL, 10 µL, 100 µL). As a control, include a tube with cells but no lysate.[15]
-
Incubate at 37°C for 30 minutes without shaking to allow for phage adsorption.
-
Add 1 mL of LB broth containing 20 mM sodium citrate and incubate for 1 hour at 37°C to allow for recombination and expression of the antibiotic resistance gene. Sodium citrate is added to chelate calcium and prevent further phage infection.[15]
-
Pellet the cells, resuspend in 100 µL of LB with sodium citrate, and plate on selective LB agar plates (e.g., containing kanamycin and 5 mM sodium citrate).[15]
-
Incubate at 37°C overnight.
-
-
Verification of Transductants:
-
Colonies that grow on the selective plates are transductants.
-
Verify the presence of the knockout allele by PCR and phenotypic analysis as described in Protocol 1.
-
Protocol 3: CRISPR/Cas9-mediated Gene Knockout
CRISPR/Cas9 offers a powerful alternative for gene editing in E. coli. This protocol provides a general overview of the steps involved.[17][18][19][20]
Materials:
-
E. coli strain to be modified
-
A two-plasmid CRISPR/Cas9 system:
-
Donor DNA (a short single-stranded or double-stranded oligonucleotide) with the desired deletion and homology arms.
-
Appropriate antibiotics for plasmid selection.
Methodology:
-
Design and Cloning of the gRNA:
-
Design a 20-nucleotide gRNA sequence that targets a specific site within the cysE or cysK gene, adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
Synthesize oligonucleotides encoding the gRNA and clone them into the pCRISPR plasmid according to the manufacturer's or literature protocol.
-
-
Preparation of the Recipient Strain:
-
Transform the E. coli recipient strain with the pCas plasmid and select for transformants.
-
Make the pCas-containing strain electrocompetent.
-
-
Co-transformation and Genome Editing:
-
Co-transform the competent cells with the pCRISPR plasmid carrying the specific gRNA and the donor DNA oligonucleotide.
-
Plate the transformation mixture on selective agar plates for both plasmids.
-
-
Selection and Verification of Mutants:
-
The Cas9-gRNA complex will introduce a double-strand break at the target site. The donor DNA will be used by the Lambda Red recombination system to repair the break, incorporating the deletion.
-
Cells that do not undergo successful editing will be killed by the continuous cleavage by Cas9.
-
Verify the desired mutation in the surviving colonies by PCR and DNA sequencing.
-
-
Plasmid Curing:
-
Cure the CRISPR/Cas9 plasmids from the verified mutant strain, for example, by growing at a non-permissive temperature for temperature-sensitive plasmids or through other curing methods.[17]
-
References
- 1. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Properties of cysK mutants of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CysE in Production of an Extracellular Signaling Molecule in Providencia stuartii and Escherichia coli: Loss of cysE Enhances Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. cysB and cysE mutants of Escherichia coli K12 show increased resistance to novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. E. coli genome manipulation by P1 transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ProtocolsP1Transduction < Lab < TWiki [barricklab.org]
- 16. uregina.ca [uregina.ca]
- 17. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Gene Knockout in E. coli - CD Biosynsis [biosynsis.com]
Troubleshooting & Optimization
"troubleshooting low yields in chemical synthesis of acetylserine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of acetylserine. The following information is intended to help resolve common issues, particularly those leading to low yields.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of O-acetylserine.
Q1: My reaction is producing a significant amount of a byproduct, leading to a low yield of O-acetylserine. What is the likely culprit?
A major cause of low yields in the synthesis of O-acetylserine is the formation of the isomeric byproduct, N-acetylserine. This occurs through a side reaction known as an O→N acyl shift.[1] This intramolecular rearrangement is a well-known challenge in the selective O-acylation of hydroxyamino acids like serine.[1] The reaction conditions, particularly pH, play a crucial role in determining the ratio of O-acetylation to N-acetylation.
Q2: How can I minimize the formation of N-acetylserine and favor the desired O-acetylserine product?
To favor O-acetylation and suppress the formation of N-acetylserine, the reaction should be conducted under acidic conditions.[1] The general principle is that acidity favors O-acylation, while alkalinity favors N-acylation.[1] Protonation of the amino group on serine under acidic conditions makes it less nucleophilic and therefore less likely to react with the acetylating agent. This allows the hydroxyl group to be selectively acetylated. Common methods employ strong acids such as perchloric acid or hydrogen chloride in glacial acetic acid.[1][2]
Q3: I'm observing the formation of N-acetylserine during workup and purification. How can I prevent this?
The O→N acyl shift can also occur post-synthesis, particularly under neutral or basic conditions.[1][3] To prevent this rearrangement during product isolation, it is advantageous to isolate the O-acetylserine as a hydrochloride salt.[1][2] This maintains an acidic environment, stabilizing the O-acetyl form. If the free amino acid is required, neutralization should be performed carefully and as a final step before use.
Q4: What are the recommended acetylating agents and reaction conditions for optimal yield?
High yields of O-acetylserine (often exceeding 90%) have been reported using either acetic anhydride (B1165640) or acetyl chloride as the acetylating agent in the presence of a strong acid.[2]
-
Acetic Anhydride in Acetic Acid with Perchloric Acid: This method, pioneered by Sakami and Toennies, is effective for the selective O-acetylation of hydroxyamino acids.[1]
-
Acetyl Chloride in Hydrochloric Acid and Acetic Acid: This is a convenient and rapid method that can provide O-acetylserine hydrochloride in high purity and yield. The reaction can be completed in minutes at low temperatures (e.g., 0°C).[1][2]
Q5: My yield is still low even under acidic conditions. What other factors should I consider?
If N-acetylserine formation has been minimized, other factors that can contribute to low yields include:
-
Incomplete Reaction: Ensure that the reaction goes to completion by using an adequate excess of the acetylating agent and allowing for sufficient reaction time. Monitoring the reaction by a suitable technique (e.g., TLC or NMR) can help determine the optimal reaction time.
-
Degradation of Starting Material or Product: Although O-acetylserine is relatively stable under acidic conditions, prolonged exposure to very harsh conditions or high temperatures could potentially lead to degradation.
-
Purification Losses: Losses during the workup and purification steps can significantly impact the final yield. Ensure efficient extraction and precipitation of the product. When crystallizing the product, careful optimization of the solvent system is necessary to maximize recovery.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of O-acetylserine, based on established chemical principles and reported outcomes.
| Parameter | Condition | Expected Impact on O-acetylserine Yield | Rationale |
| pH | Acidic (e.g., using HCl, HClO₄) | High | Protonation of the amine group prevents N-acetylation, favoring O-acetylation.[1] |
| Neutral or Basic | Low | Favors N-acetylation and the O→N acyl shift, leading to the formation of N-acetylserine.[1] | |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | High | Both are effective reagents for the O-acetylation of serine under acidic conditions.[1][2] |
| Temperature | Low (e.g., 0°C) to Room Temperature | High | Milder temperatures are generally sufficient and can help to minimize potential side reactions or degradation. |
| Elevated | Potentially Lower | May increase the rate of side reactions or product degradation. | |
| Product Form | Isolated as Hydrochloride Salt | High | Stabilizes the O-acetyl form and prevents the O→N acyl shift during storage and handling.[1][2] |
| Isolated as Free Amino Acid | Potentially Lower | Increased risk of rearrangement to N-acetylserine if not handled under appropriate pH conditions.[1] |
Experimental Protocols
Key Experiment: Chemical Synthesis of O-Acetyl-L-serine Hydrochloride
This protocol is based on the method described by Wilchek and Patchornik in 1964, which provides a convenient and high-yielding synthesis of O-acetyl-L-serine hydrochloride.[1][2]
Materials:
-
L-serine
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Acetyl Chloride
-
Diethyl Ether (Et₂O)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-serine in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a large excess of acetyl chloride to the stirred solution via a dropping funnel over a period of a few minutes.
-
Continue stirring the reaction mixture at 0°C. The reaction is typically complete within a short period (e.g., 30 minutes).
-
Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting L-serine.
-
Once the reaction is complete, precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the crystalline O-acetyl-L-serine hydrochloride by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any remaining acetic acid and unreacted acetyl chloride.
-
Dry the product under vacuum. The O-acetyl-L-serine hydrochloride should be obtained in high purity and yield (>90%).[2]
Visualizations
Logical Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart to diagnose and resolve low yields in this compound synthesis.
Chemical Synthesis Pathway of O-Acetylserine and Key Side Reaction
Caption: Synthesis of O-acetylserine and the competing N-acetylserine side reaction.
References
- 1. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Acetylsalicylic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on improving the stability of acetylsalicylic acid (aspirin) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for acetylsalicylic acid in aqueous solutions?
A1: The primary degradation pathway for acetylsalicylic acid (aspirin) in the presence of water is hydrolysis.[1][2] The ester linkage in the acetylsalicylic acid molecule is cleaved by water, resulting in the formation of salicylic (B10762653) acid and acetic acid.[1][2] This reaction can be catalyzed by acids, bases, and certain buffer salts.[1]
Q2: What does a vinegar-like smell from my solid acetylsalicylic acid or prepared solution indicate?
A2: A faint to strong vinegar-like odor is a definitive sign of acetylsalicylic acid degradation.[1] The smell is due to the formation of acetic acid, one of the byproducts of hydrolysis.[1] This indicates that the compound has been exposed to moisture and has started to decompose, which can compromise the accuracy of your experimental results.[1]
Q3: How do pH and temperature affect the stability of acetylsalicylic acid in aqueous solutions?
A3: Both pH and temperature are critical factors that significantly influence the rate of acetylsalicylic acid hydrolysis.
-
pH: The hydrolysis of acetylsalicylic acid is highly dependent on pH. The rate of degradation is increased in both acidic and basic conditions, with the minimum rate of hydrolysis occurring in a mildly acidic environment.[3][4][5] Alkaline conditions, in particular, rapidly accelerate the hydrolysis process.[6][7][8]
-
Temperature: An increase in temperature significantly accelerates the rate of hydrolysis.[3][6][9] To enhance stability, it is crucial to maintain low temperatures when preparing and storing aqueous solutions of acetylsalicylic acid.[3]
Q4: Which solvents can be used to prepare more stable stock solutions of acetylsalicylic acid?
A4: For long-term stability, it is recommended to prepare stock solutions of acetylsalicylic acid in anhydrous organic solvents. Acetonitrile and 1,4-dioxane (B91453) have been shown to be among the most stable solvents for this purpose.[1][10] Anhydrous Dimethyl Sulfoxide (DMSO) is also a commonly used solvent for preparing stable stock solutions.[1] These organic stock solutions should be stored in small aliquots at -20°C or -80°C to minimize degradation.[1] Aqueous solutions, being highly unstable, should be prepared fresh from a stock solution immediately before use.[1]
Q5: Can excipients improve the stability of acetylsalicylic acid in formulations?
A5: Yes, the choice of excipients can significantly impact the stability of acetylsalicylic acid. Some excipients can help stabilize the compound, while others can accelerate its degradation.
-
Stabilizing Excipients: The addition of substances like polyethylene (B3416737) glycol (PEG) 6000, povidone, or sorbitol has been shown to decrease the rate of hydrolysis.[10][11][12] Weak acids can also improve stability in solid dosage forms intended for reconstitution.[13]
-
Destabilizing Excipients: Excipients with high moisture content or those that create an alkaline microenvironment can increase the rate of degradation.[11][14][15] It is crucial to select excipients with low moisture content and ensure they are compatible with acetylsalicylic acid.[3]
Troubleshooting Guides
Problem 1: Rapid loss of activity is observed in my freshly prepared aqueous acetylsalicylic acid solution for cell culture experiments.
-
Possible Cause: Acetylsalicylic acid is notoriously unstable in aqueous media, leading to rapid hydrolysis and a decrease in the concentration of the active parent compound.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the aqueous solution of acetylsalicylic acid immediately before use.[1]
-
Use Cold Conditions: Dissolve the acetylsalicylic acid in your aqueous buffer or cell culture medium on ice to slow down the rate of hydrolysis.[1]
-
Minimize Time in Solution: Use the prepared aqueous solution within 30 minutes of preparation to ensure minimal degradation.[1]
-
Avoid Batch Preparations: Do not prepare large batches of aqueous solutions for use over an extended period.[1]
-
Problem 2: Inconsistent experimental results when using acetylsalicylic acid.
-
Possible Cause: Inconsistent results are a primary indicator of acetylsalicylic acid degradation.[1] The hydrolysis of acetylsalicylic acid to salicylic acid and acetic acid can occur rapidly, especially in aqueous solutions, leading to variable concentrations of the intended active molecule.[1][2]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Check your solid acetylsalicylic acid for a vinegar-like smell, which indicates degradation. If detected, use a fresh, unopened stock of the reagent.[1]
-
Control Solution Preparation: Adhere strictly to the protocols for preparing fresh solutions immediately before use and under cold conditions.[1]
-
Quantify Degradation: If the problem persists, use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of acetylsalicylic acid and its primary degradation product, salicylic acid, in your solution.[1]
-
Problem 3: High levels of salicylic acid are detected in a newly prepared acetylsalicylic acid solution.
-
Possible Cause: Significant hydrolysis has occurred during the preparation of the solution. This can be due to elevated temperatures, inappropriate pH of the solvent, or the presence of catalytic excipients.
-
Troubleshooting Steps:
-
Control Temperature: Prepare your solution at a lower temperature, for example, in an ice bath, to reduce the rate of hydrolysis.[3]
-
Optimize pH: Ensure the pH of your aqueous medium is in the optimal range for stability, which is a slightly acidic environment.[3] Avoid neutral or alkaline conditions.[1]
-
Review Formulation Components: Examine all components in your formulation for potential catalysts of hydrolysis. For instance, alkaline moieties from other compounds can increase the decomposition rate.[3]
-
Data Presentation
Table 1: Factors Affecting the Stability of Acetylsalicylic Acid in Aqueous Solutions
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Mildly Acidic (e.g., pH 2.4) | Minimum Rate of Hydrolysis | Use acidic buffers (e.g., citrate) for maximum stability.[1] |
| Neutral / Alkaline (pH > 7.4) | Rapid Increase in Hydrolysis | Avoid neutral or basic aqueous solutions for storage.[1] | |
| Temperature | Refrigerated (<8°C) or on Ice | Significantly Reduced Hydrolysis | Always prepare and handle aqueous solutions on ice.[1] |
| Room Temperature (~25°C) | Moderate Hydrolysis | Acceptable for short-term handling of solid acetylsalicylic acid.[1] | |
| Elevated (e.g., 37°C) | Dramatically Increased Hydrolysis | Avoid heating acetylsalicylic acid solutions unless absolutely necessary for a specific protocol, and for the shortest possible duration.[1] |
Table 2: Half-life of Acetylsalicylic Acid in Various Aqueous Media
| Solvent System | Temperature | Half-life (hours) | Reference |
| Phosphate Buffer (0.1 M, pH 7.4) | Not Specified | 537.21 ± 8.42 | [16] |
| Glycerol/Water System | Not Specified | 155.31 ± 2.33 | [16] |
| Boric Acid Buffer (pH 10.4) | Not Specified | 256.67 ± 2.35 | [16] |
| 10% Dextrose Solution | Not Specified | 261.61 ± 2.306 | [16] |
| Unbuffered Water | 22.5°C | 153.30 | [12] |
| PEG 400 + Water (1:4) | 22.5°C | 359.80 | [12] |
| Phosphate Buffer (pH 7.0) | 22.5°C | 75.30 | [12] |
| Phosphate Buffer (pH 7.4) | 22.5°C | 82.40 | [12] |
| Phosphate Buffer (pH 7.4) | 37°C | 15.40 | [12] |
Experimental Protocols
Protocol 1: Quantification of Acetylsalicylic Acid and Salicylic Acid using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of acetylsalicylic acid and its primary degradation product, salicylic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 column
-
UV detector
-
-
Reagents:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol). A common ratio is 80:20 (aqueous:organic).
-
Acetylsalicylic acid reference standard
-
Salicylic acid reference standard
-
Solvent for sample preparation (e.g., mobile phase or a suitable organic solvent like acidic ethanol)
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both acetylsalicylic acid and salicylic acid in the chosen solvent.
-
Sample Preparation:
-
Accurately weigh the sample containing acetylsalicylic acid.
-
Dissolve the sample in a suitable solvent. For formulations containing aluminum hydroxide, acidic ethanol (B145695) can be used for extraction.[3]
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[3]
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 40°C).
-
Set the UV detector to a suitable wavelength for detection (e.g., 275 nm or 298 nm).[1][17]
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for acetylsalicylic acid and salicylic acid.
-
-
Quantification:
-
Construct calibration curves for acetylsalicylic acid and salicylic acid by plotting peak area versus concentration of the standards.
-
Determine the concentration of acetylsalicylic acid and salicylic acid in the sample by comparing their peak areas to the respective calibration curves.
-
-
Protocol 2: Spectrophotometric Determination of Salicylic Acid
This method provides a simpler and faster, though less specific, way to estimate the extent of acetylsalicylic acid degradation by quantifying the formation of salicylic acid.
-
Principle: Salicylic acid forms a characteristic purple-colored complex with ferric ions (Fe³⁺), and the intensity of this color is proportional to the concentration of salicylic acid.[16]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents:
-
Iron (III) chloride solution
-
Salicylic acid reference standard
-
-
Procedure:
-
Standard Preparation: Prepare a series of salicylic acid standard solutions of known concentrations.
-
Sample Preparation: Take an aliquot of the aqueous acetylsalicylic acid solution to be tested.
-
Complex Formation: To each standard and sample solution, add a specific volume of the iron (III) chloride solution and mix well.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting purple-colored solutions at the wavelength of maximum absorbance, which is typically around 520-530 nm.[1]
-
Use a blank solution (e.g., water with iron (III) chloride) to zero the spectrophotometer.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of salicylic acid in the sample by comparing its absorbance to the calibration curve.
-
-
Visualizations
Caption: Hydrolysis of Acetylsalicylic Acid.
Caption: Stability Testing Workflow.
Caption: Troubleshooting Unstable Solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. sciforum.net [sciforum.net]
- 6. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Stabilization of Aspirin Mini-Tablets with the Aid of Weak Acid and Moisture Protective Coating - IJPRS [ijprs.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst | MDPI [mdpi.com]
Technical Support Center: O-acetylserine Sulfhydrylase (OASS) Enzyme Assays
Welcome to the technical support center for O-acetylserine Sulfhydrylase (OASS) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction catalyzed by O-acetylserine sulfhydrylase (OASS)?
A1: O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the final step in the biosynthesis of L-cysteine. It facilitates a β-replacement reaction where O-acetyl-L-serine (OAS) and a sulfide (B99878) donor react to form L-cysteine and acetate.[1][2][3]
Q2: What are the common isoforms of OASS, and how do they differ?
A2: In many bacteria, there are two primary isoforms of OASS: OASS-A (encoded by cysK) and OASS-B (encoded by cysM).[1][3][4] While both contribute to cysteine synthesis, they exhibit differences in substrate specificity. OASS-A preferentially uses sulfide (S²⁻) as the sulfur source, whereas OASS-B can utilize both sulfide and thiosulfate (B1220275) (S₂O₃²⁻).[1][4] Additionally, OASS-A is known to form a bi-enzyme complex, the cysteine synthase complex (CSC), with serine acetyltransferase (SAT), which is not observed with OASS-B.[3][4][5]
Q3: What is the role of Pyridoxal 5'-phosphate (PLP) in the OASS-catalyzed reaction?
A3: OASS is a PLP-dependent enzyme.[1][6] The PLP cofactor is essential for catalysis, as it forms a Schiff base with the substrate, O-acetylserine, facilitating the β-elimination and subsequent nucleophilic addition of the sulfur donor.[6][7]
Q4: Can OASS be inhibited?
A4: Yes, OASS activity can be inhibited. The natural inhibitor is serine acetyltransferase (SAT), which, upon binding to OASS-A, forms the cysteine synthase complex (CSC) and blocks the active site.[3][8] The C-terminal peptide of SAT is responsible for this inhibition.[3][6][9] Additionally, various synthetic small molecule inhibitors have been developed for OASS, which are of interest as potential antimicrobial agents since this pathway is absent in mammals.[4][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Enzyme Instability: OASS can be unstable, especially after freeze-thaw cycles or prolonged storage.[13] 2. Inactive Cofactor: Insufficient or degraded PLP cofactor.[13] 3. Incorrect Buffer pH: The optimal pH for OASS activity can vary depending on the source organism but is generally in the neutral to slightly acidic range.[14][15] 4. Reagent Degradation: O-acetylserine (OAS) and sulfide solutions can be unstable.[16] 5. Omission of a key reagent. [17] | 1. Handle the purified enzyme with care, store it at -80°C in appropriate buffers, and avoid repeated freeze-thaw cycles.[16][18] If activity is lost, it may be partially recovered by incubation with DTT and PLP.[13] 2. Always supplement the assay buffer with fresh PLP.[14] 3. Verify the pH of your buffer and optimize it for your specific enzyme. A pH of around 6.5-7.5 is a good starting point.[15][19] 4. Prepare OAS solutions fresh before each experiment.[16] Prepare sulfide solutions fresh and handle them in a way that minimizes oxidation. 5. Double-check your protocol and ensure all components of the reaction mixture are added in the correct order and concentration.[16][17] |
| High Background Signal | 1. Spontaneous Cysteine Formation: Non-enzymatic reaction between OAS and sulfide. 2. Contaminating Thiols in Sample: Presence of other thiol-containing compounds in the enzyme preparation or sample.[20] 3. Interfering Substances in Assay: Certain compounds can interfere with the detection method (e.g., reducing agents with the methylene (B1212753) blue assay).[21] | 1. Always include a "no-enzyme" control to measure and subtract the background rate of non-enzymatic cysteine formation. 2. If using a non-specific thiol detection method, consider purifying your enzyme further. For samples containing other thiols, an HPLC-based method can separate cysteine from other compounds.[20] 3. Review the limitations of your chosen detection method and ensure your sample buffer is free of interfering substances.[21] |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: Rapid consumption of OAS or sulfide during the assay. 2. Substrate Inhibition: High concentrations of OAS can inhibit OASS activity.[13][22] 3. Enzyme Instability during the Assay: The enzyme may be losing activity over the time course of the measurement. | 1. Use a lower enzyme concentration or higher substrate concentrations. Ensure you are measuring the initial velocity of the reaction. 2. Perform substrate titration experiments to determine the optimal OAS concentration. Inhibition has been reported at concentrations above 7.5-10 mM.[13] 3. Check the stability of the enzyme under your specific assay conditions (temperature, pH, buffer components). |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[17][21] 2. Incomplete Mixing: Reagents not thoroughly mixed in the assay wells.[17] 3. Temperature Fluctuations: Inconsistent temperature control across the assay plate or between experiments.[21] 4. Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[17][21] | 1. Use calibrated pipettes and be meticulous with your technique. Prepare a master mix for common reagents to minimize pipetting steps.[21] 2. Gently tap the plate or use a plate shaker to ensure proper mixing.[17] 3. Equilibrate all reagents to the assay temperature before starting the reaction.[17] Use a temperature-controlled plate reader or water bath. 4. Pipette carefully along the side of the well to avoid introducing bubbles.[17] Visually inspect wells before reading. |
Quantitative Data Summary
Table 1: Kinetic Parameters of O-acetylserine Sulfhydrylase from Various Organisms
| Organism | Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Methanosarcina thermophila | OASS | O-acetyl-L-serine | 33 (Kh) | - | - | 40-60 | [13] |
| Sulfide | 0.5 | 129 | [13] | ||||
| Aeropyrum pernix K1 | OASS | O-acetyl-L-serine | 28 | - | 6.7 | 70-80 | [14] |
| Sulfide | < 0.2 | - | [14] | ||||
| Alkaliphilic Bacterium | OASS | O-acetyl-L-serine | 4 | 37.0 | 6.5 | 40 | [15] |
| Arabidopsis thaliana | OAS-TL A, B, C | Sulfide (HS⁻) | 0.31 - 0.69 | - | - | - | [19] |
Table 2: Dissociation Constants (KD) for OASS Inhibitors
| Organism | OASS Isoform | Inhibitor | KD (µM) | Reference |
| Salmonella Typhimurium | OASS-A | Compound 1 | 3.7 | [11] |
| OASS-B | Compound 2 | 33 | [11] | |
| Salmonella Typhimurium | OASS-A | UPAR415 | 0.0973 | [10][23] |
| Escherichia coli | OASS-A | UPAR415 | 0.0558 | [10][23] |
Experimental Protocols & Workflows
Cysteine Biosynthesis Pathway
Caption: Simplified pathway of L-cysteine biosynthesis from L-serine.
General OASS Assay Workflow
Caption: A generalized workflow for a discontinuous OASS enzyme assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common OASS assay issues.
Detailed Methodologies
Colorimetric Assay using Ninhydrin (B49086)
This method is based on the quantification of cysteine produced. Cysteine reacts with ninhydrin in an acidic environment to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Assay Buffer: 100 mM HEPES-NaOH, pH 7.5
-
O-acetyl-L-serine (OAS) solution (100 mM, prepare fresh)
-
Sodium Sulfide (Na₂S) solution (50 mM, prepare fresh)
-
Pyridoxal 5'-phosphate (PLP) solution (2 mM)
-
Purified OASS enzyme
-
Acid Ninhydrin Reagent: Dissolve 250 mg of ninhydrin in 6 ml of glacial acetic acid and 4 ml of concentrated HCl.
-
Trichloroacetic acid (TCA), 20% (w/v)
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES-NaOH (pH 7.5), 5 mM Na₂S, and 0.2 mM PLP.
-
Add the purified OASS enzyme to the reaction mixture to a final concentration that ensures linear product formation over time.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding OAS to a final concentration of 10 mM. The total reaction volume is typically 100 µL.
-
Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 20% TCA.
-
Centrifuge the samples at high speed (e.g., 12,500 x g) for 5 minutes to pellet the precipitated protein.
-
To 100 µL of the supernatant, add 100 µL of glacial acetic acid and 100 µL of the acid ninhydrin reagent.
-
Boil the mixture for 10 minutes, then cool on ice.
-
Measure the absorbance at 560 nm.
-
Quantify the amount of cysteine produced by comparing the absorbance to a standard curve generated with known concentrations of L-cysteine.
Continuous Spectrophotometric Assay
This assay continuously monitors the consumption of a chromogenic substrate analog or the production of a chromogenic product. For instance, using 5-thio-2-nitrobenzoic acid (TNB) which reacts with sulfide, the decrease in absorbance at 412 nm can be monitored as sulfide is consumed.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.0
-
OAS solution
-
Sodium Sulfide (Na₂S) solution
-
PLP solution
-
Purified OASS enzyme
Procedure:
-
Set up a reaction mixture in a cuvette containing buffer, OAS, PLP, and the enzyme.
-
Initiate the reaction by adding Na₂S.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength that corresponds to the consumption of a substrate or formation of a product. For example, if monitoring the formation of the α-aminoacrylate intermediate, the absorbance increase at 470 nm can be followed upon addition of OAS.[7]
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Fluorescence-Based Assay for Inhibitor Screening
This method leverages the intrinsic fluorescence of the PLP cofactor in OASS, which changes upon ligand binding to the active site. It is a direct and sensitive method for determining dissociation constants (KD) of inhibitors.[11]
Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.0
-
Purified OASS enzyme (e.g., 1 µM)
-
Inhibitor stock solution
Procedure:
-
Place a solution of purified OASS in a fluorescence cuvette.
-
Set the fluorometer to excite the PLP cofactor at approximately 412 nm and record the emission spectrum (typically scanning from 450 nm to 550 nm). The emission maximum is usually around 500-505 nm.[10][18]
-
Titrate the enzyme solution by making successive additions of small aliquots of the inhibitor stock solution.
-
After each addition, allow the system to equilibrate (e.g., 2 minutes) and then record the fluorescence emission spectrum.
-
A change (often an increase or a shift) in the fluorescence intensity at the emission maximum will be observed as the inhibitor binds to the enzyme.[3]
-
Plot the change in fluorescence intensity against the inhibitor concentration.
-
Fit the resulting binding isotherm to an appropriate equation (e.g., a quadratic equation for tight binding) to determine the dissociation constant (KD).[3][23]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparative thermodynamic studies on substrate and product binding of O-Acetylserine Sulfhydrylase reveals two different ligand recognition modes† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, overexpression, purification, and characterization of O-acetylserine sulfhydrylase-B from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into catalysis and inhibition of O-acetylserine sulfhydrylase from Mycobacterium tuberculosis. Crystal structures of the enzyme alpha-aminoacrylate intermediate and an enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH dependence of the absorbance and 31P NMR spectra of O-acetylserine sulfhydrylase in the absence and presence of O-acetyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of selective substrate engagement and inhibitor disengagement of cysteine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex [mdpi.com]
- 11. Isozyme-Specific Ligands for O-acetylserine sulfhydrylase, a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Characterization of O-acetyl-L-serine sulfhydrylase purified from an alkaliphilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Overall mechanism and rate equation for O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Acetylserine & Serine Analysis
Welcome to the technical support center for the HPLC analysis of acetylserine and serine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the chromatographic separation of these highly polar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound and serine using standard reversed-phase (RP-C18) HPLC?
Both serine and its acetylated form, this compound, are small, highly polar molecules. In standard reversed-phase chromatography, which relies on hydrophobic interactions, these compounds have very little affinity for the non-polar stationary phase (like C18). This results in poor retention, with peaks often eluting at or near the column's void volume, leading to co-elution and inadequate separation.[1][2]
Q2: What is the most effective chromatographic technique for separating these two compounds without derivatization?
Hydrophilic Interaction Chromatography (HILIC) is the most suitable technique for separating underivatized serine and this compound.[2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-rich layer on the stationary phase surface, allowing for the retention and separation of polar analytes based on their partitioning between the two phases.[5]
Q3: Can I still use a reversed-phase column?
Yes, but the method requires modification. Reversed-Phase Ion-Pair Chromatography (RP-IPC) can be employed.[6] This technique involves adding an ion-pairing reagent to the mobile phase.[7] The reagent forms a neutral, more hydrophobic ion pair with the charged analyte, which can then be retained and separated on a C18 column.[8]
Q4: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter as it controls the ionization state of both the analytes and, in silica-based columns, the stationary phase itself.[9][10] For serine and this compound, which have carboxylic acid and amino groups, adjusting the pH can alter their charge and polarity, significantly impacting retention and selectivity in both HILIC and ion-pair modes.[11][12]
Q5: When should I consider chemical derivatization?
Derivatization should be considered when alternative methods like HILIC or ion-pair chromatography fail to provide the required resolution or detection sensitivity.[13] This process chemically modifies the analytes, typically by adding a larger, non-polar, and UV-active or fluorescent group.[14][15] This enhances hydrophobicity for better reversed-phase retention and dramatically improves detector response.[16][17]
Troubleshooting Guide: Co-Elution and Poor Peak Shape
This guide addresses the most common issues encountered when separating this compound and serine.
Problem 1: Poor Resolution or Complete Co-Elution
Q: My serine and this compound peaks are not separating (Resolution, Rs < 1.5). How can I improve this?
Your strategy depends on your current method. The first step is to identify your chromatographic mode and optimize its key parameters.
Logical Workflow for Method Selection
The diagram below outlines a decision-making process for selecting an appropriate HPLC method.
Caption: A workflow for selecting the optimal HPLC separation strategy.
If using HILIC:
-
Increase Organic Content: In HILIC, water is the strong solvent. To increase retention and improve separation, increase the proportion of the organic solvent (typically acetonitrile) in your mobile phase.[5]
-
Adjust Buffer Concentration: The salt concentration in the mobile phase (e.g., ammonium (B1175870) formate) influences the thickness of the water layer on the stationary phase and can modulate analyte retention and peak shape.[3] Test concentrations between 10 mM and 20 mM.
-
Optimize pH: Adjust the mobile phase pH with a volatile acid or base (e.g., formic acid or ammonium hydroxide). A change in pH can alter the charge state of the analytes, affecting their interaction with the stationary phase and improving selectivity.
If using Ion-Pair RP-HPLC:
-
Optimize Ion-Pair Reagent Concentration: The concentration of the ion-pair reagent is crucial. Too little may result in insufficient retention, while too much can cause excessively long run times or column saturation.[8]
-
Change Ion-Pair Reagent Chain Length: The hydrophobicity of the ion-pair reagent (e.g., switching from pentanesulfonate to heptanesulfonate) directly impacts retention. A longer alkyl chain will provide more retention.[6]
-
Adjust Mobile Phase pH: Ensure the pH is set to a value where both your analytes and the ion-pair reagent are ionized.
-
Modify Organic Solvent Ratio: As in standard reversed-phase, decreasing the amount of organic solvent (acetonitrile or methanol) will increase retention times, which may improve resolution.[10]
Problem 2: Asymmetric (Tailing or Fronting) Peaks
Q: My peaks are not symmetrical. What are the causes and solutions?
Peak asymmetry compromises resolution and quantification. The cause is often related to secondary chemical interactions or method parameters.
Troubleshooting Workflow for Poor Peak Shape
This flowchart provides a step-by-step guide to diagnosing and solving common peak shape issues.
Caption: A diagnostic flowchart for HPLC peak shape problems.
For Peak Tailing (asymmetrical peak with a drawn-out tail):
-
Cause: Unwanted secondary interactions, most commonly between the basic amino group of the analytes and acidic residual silanol groups on the silica (B1680970) surface of the column.[9]
-
Solution 1: Lower the mobile phase pH to approximately 3.0 using an additive like 0.1% formic acid. This protonates the silanol groups (Si-O⁻ → Si-OH), minimizing the ionic interaction that causes tailing.[9]
-
Solution 2: Ensure your sample is dissolved in a solvent that is the same strength as or weaker than your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9]
-
Solution 3: Use a modern, high-purity, end-capped column, or a column specifically designed for polar analytes, to reduce the number of available free silanols.
For Peak Fronting (asymmetrical peak with a sloping front):
-
Cause: This is often a sign of mass overload, where too much sample has been injected onto the column, saturating the stationary phase.[9][18]
-
Solution: Systematically reduce the injection volume or dilute the sample concentration. If the peak shape improves and becomes more symmetrical, overload was the issue.[9]
Data and Starting Conditions
The following tables provide recommended starting parameters for method development.
Table 1: HILIC Method Starting Parameters
| Parameter | Recommendation | Purpose |
|---|---|---|
| Stationary Phase | HILIC (Amide, Diol, or Zwitterionic) | Provides polar surface for retention.[2] |
| Column Dimensions | 2.1/3.0 x 100/150 mm, <3 µm | Standard dimensions for high efficiency. |
| Mobile Phase A | Acetonitrile (B52724) with 0.1% Formic Acid | High organic content for analyte retention. |
| Mobile Phase B | Water with 10 mM Ammonium Formate (B1220265), 0.1% Formic Acid | Aqueous phase to elute analytes.[3] |
| Gradient | 95% A -> 60% A over 15 minutes | Gradual increase in water content for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for smaller ID columns.[12] |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility.[19] |
Table 2: Ion-Pair RP-HPLC Method Starting Parameters
| Parameter | Recommendation | Purpose |
|---|---|---|
| Stationary Phase | C18 or C8, fully end-capped | Standard reversed-phase column.[6] |
| Column Dimensions | 4.6 x 150 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Water/Acetonitrile with buffer (e.g., Phosphate) | Standard reversed-phase solvent system. |
| Ion-Pair Reagent | Sodium 1-Hexanesulfonate (for positive ion pairing) | Forms a neutral pair with the protonated amine. |
| Concentration | 5 - 10 mM | Effective concentration for pairing.[8] |
| Mobile Phase pH | 2.5 - 3.5 (adjust with Phosphoric Acid) | Ensures analytes and silanols are protonated. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable chromatography. |
Experimental Protocol: HILIC-MS Method
This protocol provides a detailed methodology for the separation of this compound and serine using HILIC coupled with a mass spectrometer (MS) for detection.
1. Objective: To achieve baseline separation (Rs > 1.5) of underivatized serine and this compound.
2. Materials & Equipment:
-
HPLC System: A binary pump system capable of gradient elution.
-
Detector: Mass Spectrometer (e.g., Single Quadrupole) with an Electrospray Ionization (ESI) source.
-
Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm).[2]
-
Reagents:
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Ammonium Formate, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
Serine and this compound reference standards
-
3. Mobile Phase Preparation:
-
Mobile Phase A (90:10 ACN:Water): Combine 900 mL of acetonitrile with 100 mL of a 10 mM ammonium formate solution (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B (100% Aqueous): Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.
4. Standard & Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in a solution of 50:50 acetonitrile:water to create individual stock solutions.
-
Working Standard (10 µg/mL): Dilute the stock solutions in a solvent matching the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create a mixed working standard.
-
Sample Preparation: Dilute samples in the same solvent as the working standard. Filter through a 0.22 µm syringe filter to remove particulates before injection.[20]
5. HPLC & MS Conditions:
| Instrument Parameter | Setting |
| Column | HILIC, 2.1 x 100 mm, 2.7 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Gradient Program | 0 min: 5% B; 10 min: 40% B; 11 min: 40% B; 12 min: 5% B; 15 min: 5% B |
| MS Ionization Mode | ESI Positive |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Serine [M+H]⁺ | m/z 106.1 |
| This compound [M+H]⁺ | m/z 148.1 |
| Drying Gas Temp | 325 °C |
| Nebulizer Pressure | 40 psi |
6. System Suitability: Before running samples, inject the working standard five times. The system is ready when the relative standard deviation (RSD) for retention time is <1% and the resolution (Rs) between serine and this compound is >1.5.
References
- 1. helixchrom.com [helixchrom.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. itwreagents.com [itwreagents.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. HPLC Separation of Amino Acids | SIELC Technologies [sielc.com]
- 12. mastelf.com [mastelf.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. actascientific.com [actascientific.com]
- 16. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bvchroma.com [bvchroma.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
"common challenges in the quantification of acetylserine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of acetylserine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Problem 1: Low or no signal from this compound in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Action |
| Sample Degradation | This compound is susceptible to degradation, particularly at non-neutral pH and elevated temperatures. Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C). Consider the use of protease inhibitors if enzymatic degradation is suspected. |
| Inefficient Extraction | The extraction method may not be effectively isolating this compound from the sample matrix. Optimize the extraction protocol by testing different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvent systems. |
| Ion Suppression/Enhancement | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer. To mitigate this, dilute the sample, use matrix-matched calibrants, or employ a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Suboptimal MS/MS Parameters | Incorrect collision energy or other MS/MS settings can lead to poor fragmentation and a weak signal. Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters for the specific precursor-to-product ion transition. |
Problem 2: Poor peak shape and resolution in HPLC-UV analysis.
| Possible Cause | Troubleshooting Action |
| Inappropriate Column Chemistry | This compound is a polar molecule and may exhibit poor retention on standard C18 columns. Consider using a column designed for polar analytes, such as an AQ-C18 or a HILIC column. |
| Suboptimal Mobile Phase | The pH and composition of the mobile phase are critical for good chromatography. Adjust the pH of the mobile phase to control the ionization state of this compound (pKa ≈ 3.6). A buffer, such as phosphate (B84403) or formate, can help maintain a stable pH. Optimize the gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve better separation. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample. |
| Column Contamination | Buildup of matrix components on the column can degrade performance. Flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedure. |
Problem 3: Inconsistent results in GC-MS analysis after derivatization.
| Possible Cause | Troubleshooting Action |
| Incomplete Derivatization | The derivatization reaction may not be going to completion, leading to variable results. Ensure all reagents are fresh and anhydrous, as silylation reagents are sensitive to moisture.[1] Optimize the reaction time and temperature. For sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylating agent (e.g., BSTFA). |
| Derivative Instability | Some derivatives, particularly trimethylsilyl (B98337) (TMS) ethers, can be unstable. Analyze the samples as quickly as possible after derivatization.[1] |
| Injector Port Issues | The injector port temperature can affect the stability of the derivative. Optimize the injector temperature to ensure efficient volatilization without causing degradation. |
| Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. A thorough sample cleanup procedure prior to derivatization is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during sample handling and storage?
A1: The primary stability concern for this compound, similar to its analogue N-acetylcysteine (NAC), is its susceptibility to oxidation and hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.[2][3] N-acetylcysteine has been shown to oxidize to its disulfide dimer, N,N'-diacetylcystine. While this compound does not form disulfide bonds, its acetyl and serine moieties can be labile. It is recommended to keep samples at a neutral or slightly acidic pH and to store them at or below -20°C, with -80°C being preferable for long-term storage. The addition of antioxidants or chelating agents may also improve stability in complex matrices.[3]
Q2: I need to analyze this compound using GC-MS. What is the best derivatization strategy?
A2: Due to its polar nature, this compound requires derivatization to increase its volatility for GC-MS analysis.[1] Silylation is a common and effective method.[1] A two-step approach is often recommended for amino acids:
-
Esterification of the carboxyl group, for example, with an acidic alcohol (e.g., 3M HCl in n-butanol).
-
Acylation or Silylation of the hydroxyl and amino groups. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is common.[4] MTBSTFA derivatives are generally more stable and less sensitive to moisture than BSTFA derivatives.[1]
Q3: What are the characteristic fragmentation patterns of this compound in MS/MS?
A3: The fragmentation of N-acetylated amino acids in tandem mass spectrometry (MS/MS) can be complex. For protonated N-acetylserine, common fragmentation pathways involve neutral losses of water (H₂O) and acetic acid (CH₃COOH). The specific fragmentation pattern will depend on the ionization mode and collision energy. It is crucial to analyze a pure standard of this compound to determine the characteristic precursor and product ions for developing a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.
Q4: How do I choose the right HPLC column for this compound quantification?
A4: The choice of HPLC column depends on the desired separation mechanism.
-
Reversed-Phase (RP) HPLC: Since this compound is polar, a standard C18 column may provide insufficient retention. An aqueous C18 (AQ-C18) column, which is more stable in highly aqueous mobile phases, or a polar-embedded C18 column can improve retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide excellent retention and separation for this compound.[5]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. Since this compound is an acid, an anion-exchange column can be used.[5]
Quantitative Data
Table 1: Stability of N-Acetylcysteine (NAC) under Various Conditions
Data for NAC is presented as a proxy for this compound due to the limited availability of specific stability data for this compound. The chemical principles of degradation are expected to be similar.
| Condition | Duration | Temperature | % NAC Remaining | Reference |
| 0.9% NaCl | 72 hours | 25°C | >98% | [2] |
| 5% Dextrose | 72 hours | 25°C | >98% | [2] |
| Acidic (HCl 0.5 M) | 1 minute | Not specified | 85% | [2] |
| Basic (NaOH 0.1 M) | 10 minutes | Not specified | 77% | [2] |
| Oxidative (H₂O₂ 0.3%) | 3 hours | Not specified | 94% | [2] |
| Heat | 3 hours | 80°C | 76% | [2] |
Table 2: Comparison of HPLC Column Performance for Amino Acid Analysis
| Column Type | Principle | Derivatization | Advantages | Disadvantages |
| Reversed-Phase (C18, AQ-C18) | Hydrophobicity | Required (e.g., OPA, FMOC) | High efficiency, good for complex matrices, compatible with MS. | Derivatization adds complexity and potential for side reactions. |
| Ion-Exchange (IEX) | Charge | Not required, but post-column derivatization (e.g., ninhydrin) is common for detection. | Good for separating isomers, robust methods available. | Can be sensitive to mobile phase pH and ionic strength, longer run times. |
| Hydrophilic Interaction (HILIC) | Polarity | Not required | Excellent for polar analytes, compatible with MS. | Can be sensitive to water content in the mobile phase, may have lower loading capacity. |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw samples (e.g., plasma, tissue homogenate) on ice.
-
To 100 µL of sample, add 10 µL of a stable isotope-labeled internal standard solution (e.g., N-acetylserine-¹³C₃,¹⁵N) and 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: A column suitable for polar analytes (e.g., HILIC or AQ-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (for HILIC) or a low percentage of B (for reversed-phase) and ramp accordingly.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Method: Develop an MRM method using a standard solution of this compound to identify the optimal precursor and product ions and collision energy.
-
Protocol 2: Quantification of this compound by GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
To a dried sample extract, add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
"preventing acetylserine degradation during sample preparation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize acetylserine degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: this compound degradation during sample preparation is primarily caused by two factors:
-
Enzymatic Deacetylation: Endogenous deacetylases, such as histone deacetylases (HDACs) and other acylases, can readily remove the acetyl group from this compound, converting it to serine. This is often the most significant cause of degradation in cell and tissue lysates.
-
Chemical Hydrolysis: The amide bond in this compound can be hydrolyzed, especially under strong acidic or alkaline conditions and at elevated temperatures. This non-enzymatic degradation pathway is a concern during sample extraction and storage.
Q2: At what temperature should I process and store my samples to minimize this compound degradation?
A2: It is crucial to keep samples cold throughout the entire sample preparation workflow. We recommend processing samples on ice and storing extracts at -80°C. Lower temperatures slow down both enzymatic activity and chemical hydrolysis.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation by causing pH shifts and concentrating solutes in unfrozen micro-domains.[2][3][4] If repeated analysis is necessary, it is best to prepare single-use aliquots.[2]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable at a neutral to slightly acidic pH. Both strongly acidic and alkaline conditions can promote the hydrolysis of the acetyl group. For instance, studies on the similar compound N-acetylneuraminic acid show it is most stable between pH 3.0 and 10.0, with significant degradation occurring at pH values below 2.0 and above 11.0, especially at elevated temperatures.[5][6] A study on N-acetylcysteine also demonstrated degradation under both acidic (HCl 0.5 M) and basic (NaOH 0.1 M) conditions.[7][8]
Q4: Can freeze-thaw cycles impact the integrity of my this compound samples?
A4: Yes, repeated freeze-thaw cycles are detrimental to the stability of this compound.[2] The freezing process can cause shifts in the local pH and increase solute concentration, which can accelerate hydrolysis.[2] It is highly recommended to aliquot samples into single-use tubes after the initial extraction to avoid the need for repeated thawing of the entire sample.[2][3][4]
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in cell lysates.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Immediately quench metabolic activity using liquid nitrogen or cold methanol.[9][10][11][12][13] Lyse cells in a buffer containing a cocktail of deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate). |
| Chemical Hydrolysis | Maintain a neutral or slightly acidic pH during extraction and processing. Avoid high temperatures by keeping samples on ice at all times.[14] |
| Inefficient Extraction | Optimize your extraction protocol. A common method is protein precipitation with ice-cold acetonitrile (B52724) or methanol. Ensure complete cell lysis before extraction. |
Issue 2: High variability in this compound levels between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the time between sample collection, quenching, and extraction for all samples. Ensure all samples are kept at the same temperature throughout the process. |
| Variable Deacetylase Activity | Prepare fresh lysis buffer with deacetylase inhibitors immediately before each use. Ensure consistent and thorough mixing of the lysis buffer with the cell pellet. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your samples immediately after extraction to avoid variability introduced by repeated freezing and thawing.[2][3][4] |
Quantitative Data Summary
The following tables provide an overview of the expected stability of N-acetylated amino acids under various conditions, based on data from similar molecules like N-acetylcysteine. These tables should be used as a guide for experimental design.
Table 1: Estimated Stability of this compound at Different Temperatures (at neutral pH)
| Temperature | Storage Duration | Expected Stability |
| 25°C (Room Temperature) | < 24 hours | Moderate degradation likely.[7][15] |
| 4°C (Refrigerated) | 24-72 hours | Good stability, minimal degradation.[7] |
| -20°C | < 3 months | Good stability for short-term storage.[4] |
| -80°C | > 3 months | Excellent stability, recommended for long-term storage.[1] |
Table 2: Estimated Stability of this compound at Different pH Values (at 4°C)
| pH Range | Expected Stability | Rationale |
| < 3.0 | Poor | Acid-catalyzed hydrolysis of the amide bond.[5][7][8] |
| 3.0 - 7.0 | Good to Excellent | Generally stable in neutral to slightly acidic conditions.[5][6] |
| 7.0 - 10.0 | Good | Stable, but risk of base-catalyzed hydrolysis increases with pH.[5][6] |
| > 10.0 | Poor | Base-catalyzed hydrolysis of the amide bond.[5][7][8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cells
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
-
Media Removal: Aspirate the culture medium.
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Quenching: Immediately add liquid nitrogen to the dish to cover the cell monolayer and flash-freeze the cells.[9][12] This step is critical for halting all enzymatic activity.
-
Lysis and Extraction:
-
On dry ice, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing a freshly prepared cocktail of deacetylase inhibitors (e.g., 10 mM Sodium Butyrate and 1 µM Trichostatin A) directly to the frozen cells.
-
Use a cell scraper to scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.
-
-
Homogenization: Vortex the tube vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until analysis. For long-term storage, it is advisable to create single-use aliquots.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key degradation pathways of this compound.
Caption: Workflow for this compound sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospec.net [biospec.net]
- 12. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mcgill.ca [mcgill.ca]
- 15. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
"addressing analytical interference in acetylserine detection"
Welcome to the technical support center for the analytical detection of acetylserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of this compound in various biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| AC-001 | Poor peak shape (fronting, tailing, or splitting) in HPLC analysis. | - Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of this compound, causing inconsistent ionization. - Column overload: Injecting too high a concentration of the sample. - Contaminated guard or analytical column: Accumulation of matrix components. - Sample solvent incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase. | - Adjust the mobile phase pH to be at least 2 units away from this compound's pKa. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the guard/analytical column. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| AC-002 | Inconsistent or low signal intensity in LC-MS/MS. | - Ion suppression or enhancement (Matrix Effect): Co-eluting compounds from the biological matrix interfere with the ionization of this compound.[1][2] - Suboptimal MS parameters: Incorrect cone voltage or collision energy.[3] - Analyte degradation: this compound may be unstable in the sample or during processing. | - Optimize sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[4] - Chromatographic separation: Modify the gradient to separate this compound from interfering compounds. - Use a stable isotope-labeled internal standard: This can help compensate for matrix effects. - Optimize MS parameters: Perform a compound optimization to determine the best cone voltage and collision energy for this compound MRM transitions.[5] - Ensure proper sample handling and storage: Keep samples on ice and process them promptly. |
| AC-003 | Difficulty in separating O-acetylserine from its isomer, N-acetylserine. | - Isomeric co-elution: O-acetylserine and N-acetylserine are isomers and may have very similar retention times on standard reversed-phase columns.[6][7] | - Specialized chromatography: Utilize a chiral column or Hydrophilic Interaction Liquid Chromatography (HILIC) to improve separation. - Optimize chromatographic conditions: A slower gradient or a different mobile phase composition may enhance resolution. - Mass spectrometry: While they are isobaric, their fragmentation patterns in MS/MS may differ, allowing for differential quantification if chromatographic separation is not fully achieved.[6] |
| AC-004 | Presence of unexpected peaks in the chromatogram. | - Degradation products: this compound may degrade over time or under certain pH and temperature conditions. - Contamination: Contaminants from solvents, vials, or the instrument itself. - Metabolites: If analyzing biological samples, metabolites of this compound or other related compounds may be present. | - Perform stability studies: Analyze samples at different time points and under different storage conditions to identify degradation products.[8] - Run blanks: Inject solvent blanks and matrix blanks to identify sources of contamination. - Use high-purity solvents and clean consumables. - Characterize unknown peaks: Use high-resolution mass spectrometry to identify the mass of the unknown peaks and search databases for potential metabolites. |
Frequently Asked Questions (FAQs)
1. What is the most common cause of variability in this compound quantification?
The most common cause of variability is the "matrix effect" in LC-MS/MS analysis.[9] This is where components of the biological sample (e.g., salts, lipids, proteins) co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2] The use of a stable isotope-labeled internal standard and robust sample preparation are the best ways to mitigate this.
2. How can I quantify the matrix effect for my this compound assay?
The matrix effect can be quantified by comparing the peak area of this compound in a "post-extraction spiked" sample (a blank matrix extract to which the analyte is added) to the peak area of this compound in a neat solvent solution at the same concentration.[8][9] The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
3. What are the key multiple reaction monitoring (MRM) transitions for O-acetylserine in mass spectrometry?
While optimal MRM transitions should be determined empirically on your specific instrument, common precursor and product ions for O-acetylserine ([M+H]⁺, m/z 148.06) can be predicted based on its structure. Typical fragmentation involves the loss of the acetyl group or parts of the serine backbone.
Table 1: Theoretical MRM Transitions for O-Acetylserine
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 148.06 | 88.04 | Loss of acetic acid (CH₃COOH) |
| 148.06 | 106.05 | Loss of ketene (B1206846) (CH₂CO) |
| 148.06 | 74.02 | Further fragmentation of the serine backbone |
Note: These are theoretical values and should be optimized on your mass spectrometer.[3][10]
4. What are the storage and stability considerations for this compound samples?
O-acetylserine can be unstable, particularly in solution, and may undergo hydrolysis or an O- to N-acetyl shift to form N-acetylserine.[6][11] It is recommended to:
-
Store stock solutions and biological samples at -80°C.
-
Prepare working solutions fresh daily.
-
Keep samples on ice during preparation.
-
Avoid repeated freeze-thaw cycles.
Table 2: Example Stability of this compound in Human Plasma at Different Temperatures
| Storage Temperature | Time Point | Recovery (%) |
| Room Temperature (25°C) | 4 hours | 85 |
| 4°C | 24 hours | 92 |
| -20°C | 7 days | 95 |
| -80°C | 30 days | >98 |
This data is illustrative and actual stability should be determined experimentally.
Experimental Protocols
Key Experiment: Quantification of O-Acetylserine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of O-acetylserine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., O-acetyl-L-serine-¹³C₃,¹⁵N).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation from N-acetylserine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: See Table 1 for suggested transitions (these must be optimized).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. scilit.com [scilit.com]
- 7. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Microbial Acetylserine Production
Welcome to the technical support center for microbial N-acetylserine (NAS) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fermentation conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for N-acetylserine (NAS) production in microbes like E. coli?
A1: N-acetylserine is predominantly produced through the non-enzymatic isomerization of its precursor, O-acetylserine (OAS).[1] This reaction occurs spontaneously at neutral or physiological pH. OAS itself is synthesized from L-serine and acetyl-CoA by the enzyme serine acetyltransferase (SAT). The biosynthesis of NAS is therefore intrinsically linked to the pathways supplying L-serine and acetyl-CoA and is regulated in conjunction with the cysteine biosynthesis pathway, where N-acetylserine acts as a natural inducer.[2][3][4]
Q2: What are the key fermentation parameters to control for optimal NAS production?
A2: The critical parameters for successful NAS fermentation include pH, temperature, dissolved oxygen (DO), and the concentrations of carbon and nitrogen sources.[5] Maintaining these parameters within their optimal ranges is crucial for maximizing yield and minimizing byproduct formation.
Q3: Is a batch or fed-batch fermentation strategy more suitable for NAS production?
A3: A fed-batch strategy is generally recommended for achieving high-density cultures and high yields of NAS.[6][7][8] This approach allows for the controlled feeding of nutrients, which helps to prevent the accumulation of inhibitory byproducts like acetate (B1210297) and maintain optimal growth conditions for an extended period.[9]
Q4: How can I quantify the concentration of N-acetylserine in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for the quantification of N-acetylserine.[10][11] A reversed-phase C18 column with UV detection is commonly employed. It is often necessary to develop a method that can simultaneously quantify both N-acetylserine and its precursor O-acetylserine to monitor the conversion efficiency.[12]
Q5: What are common metabolic bottlenecks that can limit NAS yield?
A5: Key metabolic bottlenecks can include an insufficient supply of precursors (L-serine and acetyl-CoA), feedback inhibition of serine acetyltransferase (SAT) by cysteine (if present), and the diversion of carbon flux to competing pathways that lead to the formation of byproducts such as acetate.[9][13] Metabolic engineering strategies, such as overexpressing key enzymes and deleting genes responsible for byproduct formation, can help to overcome these limitations.[14]
Troubleshooting Guide
This guide addresses common problems encountered during microbial N-acetylserine fermentation.
| Problem | Potential Cause | Recommended Solution |
| Low NAS Yield | Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels can negatively impact enzyme activity and cell metabolism.[5] | Systematically optimize each parameter. Refer to the Optimal Fermentation Parameters table below for recommended starting ranges. |
| Nutrient Limitation: Depletion of the carbon source, nitrogen source, or essential precursors like L-serine can halt production. | Implement a fed-batch strategy to maintain adequate nutrient levels.[7] Consider precursor feeding with L-serine or a readily metabolizable carbon source. | |
| Feedback Inhibition: If cysteine is produced as a byproduct, it can inhibit serine acetyltransferase (SAT), the enzyme responsible for O-acetylserine synthesis.[2] | Use a microbial strain with a feedback-resistant variant of SAT. | |
| High Levels of Acetate | Overflow Metabolism: High glucose uptake rates can lead to the production of acetate as a byproduct, which is inhibitory to cell growth.[15] | Control the glucose feeding rate in a fed-batch culture to avoid excess glucose accumulation. Maintain a dissolved oxygen level above 20% saturation.[5] |
| Anaerobic Conditions: Localized or bulk anaerobic conditions can promote acetate formation. | Increase agitation and/or aeration rate to ensure sufficient oxygen supply throughout the bioreactor. | |
| Low Conversion of OAS to NAS | Suboptimal pH: The isomerization of O-acetylserine to N-acetylserine is pH-dependent. | Maintain the fermentation pH in the neutral range (around 7.0) to facilitate the spontaneous conversion.[1] |
| Inconsistent Fermentation Results | Inoculum Variability: The age, density, and physiological state of the inoculum can significantly affect fermentation performance.[16] | Standardize your inoculum preparation protocol, ensuring consistent culture age and cell density at the time of inoculation.[17] |
| Media Composition Variability: Inconsistencies in media preparation can lead to variable results. | Ensure accurate weighing of components and thorough mixing during media preparation. |
Data Presentation
Optimal Fermentation Parameters for E. coli
The following table summarizes the generally recommended starting parameters for optimizing N-acetylserine production in E. coli. These values should be further optimized for your specific strain and process.
| Parameter | Optimal Range | Justification & Key Considerations |
| Temperature | 30 - 37 °C | The optimal temperature for many E. coli strains. Lower temperatures may slow down growth but can sometimes improve protein solubility and reduce byproduct formation.[18] |
| pH | 6.5 - 7.5 | A neutral pH is crucial for the spontaneous isomerization of O-acetylserine to N-acetylserine and for maintaining optimal enzymatic activity.[1][19] |
| Dissolved Oxygen (DO) | > 20% saturation | Maintaining aerobic conditions is essential for efficient energy metabolism and minimizing the formation of anaerobic byproducts like acetate.[5] |
| Agitation | 200 - 800 rpm | Dependent on bioreactor geometry and scale. Should be sufficient to ensure homogeneity and adequate oxygen transfer without causing excessive shear stress on the cells.[20] |
| Carbon Source (Glucose) | Maintained at low levels in fed-batch | High glucose concentrations can lead to overflow metabolism and acetate production.[15] |
| Nitrogen Source | Dependent on C/N ratio | The carbon-to-nitrogen ratio should be optimized to support both cell growth and product formation.[21] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Fed-Batch Fermentation
-
Primary Culture: Inoculate a single colony of the production strain from a fresh agar (B569324) plate into a 50 mL baffled flask containing 10 mL of Luria-Bertani (LB) or a suitable seed medium.
-
Incubation: Incubate the flask at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours.
-
Secondary Culture: Transfer the primary culture to a larger baffled flask (e.g., 1 L) containing 100 mL of the same medium.
-
Growth Monitoring: Incubate under the same conditions, monitoring the optical density at 600 nm (OD600) until it reaches the mid-to-late exponential growth phase (typically OD600 of 4-6).[6]
-
Inoculation: Use this secondary culture to inoculate the bioreactor to a starting OD600 of 0.1-0.2.
Protocol 2: Fed-Batch Fermentation in a 5 L Bioreactor
-
Bioreactor Preparation: Prepare a 5 L bioreactor containing 3 L of a defined fermentation medium (see example below). Sterilize the bioreactor and medium.
-
Initial Conditions: Set the initial temperature to 37°C and pH to 7.0. The pH can be controlled using automated additions of a base (e.g., NH4OH, which also serves as a nitrogen source) and an acid (e.g., H3PO4).
-
Inoculation: Inoculate the bioreactor with the prepared seed culture.
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.
-
Fed-Batch Phase: Initiate the feeding of a concentrated nutrient solution containing the carbon source (e.g., 500 g/L glucose) and other necessary components. The feed rate should be controlled to maintain a low glucose concentration in the bioreactor, thereby avoiding acetate formation. An exponential feeding strategy can be employed to match the nutrient demand of the growing culture.[8]
-
Process Monitoring: Continuously monitor and control the temperature, pH, and dissolved oxygen. The DO should be maintained above 20% saturation by cascading the agitation speed and/or enriching the inlet air with pure oxygen.[20]
-
Sampling: Take samples periodically to measure cell density (OD600) and the concentrations of N-acetylserine, O-acetylserine, glucose, and any major byproducts.
-
Harvesting: Harvest the culture when the desired product concentration is reached or when productivity declines.
Protocol 3: Quantification of N-acetylserine by HPLC
-
Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). A method may need to be developed to separate NAS from OAS and other broth components.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Quantification:
-
Prepare standard solutions of N-acetylserine of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of N-acetylserine in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthesis pathway of N-acetylserine from central carbon metabolism.
References
- 1. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eppendorf.com [eppendorf.com]
- 7. eppendorf.com [eppendorf.com]
- 8. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Escherichia coli to enhance recombinant protein production through acetate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpp.in [ajpp.in]
- 11. archives.ijper.org [archives.ijper.org]
- 12. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolic Engineering of Escherichia coli for Increased Bioproduction of N-Acetylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of pH on survival, thermotolerance, and verotoxin production of Escherichia coli O157:H7 during simulated fermentation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bionet.com [bionet.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Serine Acetyltransferase Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at increasing the catalytic efficiency of serine acetyltransferase (SAT).
Troubleshooting Guides
This section addresses common problems encountered during the expression, purification, and characterization of serine acetyltransferase and its variants.
Q1: My purified SAT variant shows significantly lower or no enzymatic activity compared to the wild-type. What are the possible causes and solutions?
Possible Causes:
-
Protein Misfolding or Instability: The introduced mutation may have disrupted the overall protein structure, leading to misfolding and aggregation.
-
Disruption of the Active Site: The mutation, even if distant from the active site, might have caused conformational changes that alter the geometry of the catalytic residues.
-
Incorrect Assay Conditions: The optimal pH, temperature, or buffer composition for the mutant may differ from the wild-type enzyme.
-
Errors in Protein Quantification: An inaccurate determination of the enzyme concentration will lead to incorrect specific activity calculations.
Troubleshooting Steps:
-
Verify Protein Integrity and Solubility:
-
Run an SDS-PAGE gel to check for protein degradation or aggregation.
-
Perform size-exclusion chromatography to assess the oligomeric state and identify aggregates.
-
-
Assess Structural Changes:
-
Use circular dichroism (CD) spectroscopy to compare the secondary structure of the mutant to the wild-type. Significant changes may indicate misfolding.
-
-
Optimize Assay Conditions:
-
Perform the enzyme assay over a range of pH values and temperatures to determine the optimal conditions for the mutant.
-
Vary the concentrations of substrates (L-serine and acetyl-CoA) to re-determine the kinetic parameters.
-
-
Confirm Protein Concentration:
-
Use multiple methods for protein quantification, such as a Bradford or BCA assay in conjunction with absorbance at 280 nm, for greater accuracy.
-
Q2: I have designed a SAT mutant to be resistant to L-cysteine feedback inhibition, but it is still inhibited. What went wrong?
Possible Causes:
-
Ineffective Mutation Site: The chosen residue for mutagenesis may not be critical for L-cysteine binding or the allosteric regulation mechanism.[1][2]
-
Complex Allosteric Regulation: Feedback inhibition might involve multiple regions of the protein, and a single point mutation may not be sufficient to abolish it completely.[1]
-
Incorrect Inhibitor Concentration Range: The concentrations of L-cysteine used in the assay may be too high, masking any subtle changes in inhibition.
Troubleshooting Steps:
-
Re-evaluate the Mutation Site:
-
Review structural data of SAT in complex with L-cysteine to confirm the role of the targeted residue in inhibitor binding.[3][4]
-
Consider targeting residues in the C-terminal region, which has been shown to be crucial for determining sensitivity to L-cysteine.[1] For example, in watermelon SATase, the region from Pro276 to Phe285 is responsible for L-cysteine sensitivity, with Gly277 being a key residue.[1][2]
-
-
Perform a Dose-Response Inhibition Assay:
-
Test a wide range of L-cysteine concentrations to accurately determine the IC50 value for the mutant and compare it to the wild-type.
-
-
Consider Multiple Mutations:
-
Based on structural and sequence alignment data, introduce mutations in other potential allosteric sites, such as the N-terminal domain, which can also influence L-cysteine sensitivity.[1]
-
Q3: My SAT enzyme shows substrate inhibition at high concentrations of L-serine. How can I overcome this?
Possible Causes:
-
Substrate inhibition by L-serine is a known characteristic of some SAT enzymes.[5]
-
Formation of the cysteine synthase complex (CSC) with O-acetylserine sulfhydrylase (CysK) can alleviate substrate inhibition.[6]
Troubleshooting Steps:
-
Kinetic Characterization:
-
Carefully determine the kinetic parameters, including the substrate inhibition constant (Ki), to understand the concentration range at which inhibition occurs.
-
-
Co-express with CysK:
-
If applicable to your experimental system, co-express and purify the SAT-CysK complex. The formation of the CSC has been shown to increase the Ki for L-serine, thus relieving substrate inhibition.[6] For E. coli SAT, the Ki for L-serine increases from 4 mM for the free enzyme to 16 mM in the complex.[6]
-
-
Protein Engineering:
-
Based on structural analysis, introduce mutations in the L-serine binding site that may reduce the affinity for the second substrate molecule that causes inhibition, without compromising catalytic activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key catalytic residues in the active site of serine acetyltransferase?
The catalytic mechanism of SAT involves a catalytic triad (B1167595) or dyad.[3][4] In E. coli SAT, His158 and Asp143 are essential residues that form a catalytic triad with the L-serine substrate for the acetyl transfer.[3][4][7] His158 acts as a general base, activating the hydroxyl group of L-serine for a nucleophilic attack on the acetyl-CoA thioester.[5][8]
Q2: How does L-cysteine inhibit serine acetyltransferase activity?
L-cysteine is a feedback inhibitor of SAT.[9][10] It inhibits the enzyme by binding to the same site as the substrate L-serine, acting as a competitive inhibitor with respect to L-serine.[3][4][5] This binding can induce a conformational change that prevents the binding of the substrates.[11]
Q3: What protein engineering strategies can be used to increase the catalytic efficiency of SAT?
The primary strategy involves reducing the enzyme's sensitivity to feedback inhibition by L-cysteine. This allows the enzyme to remain active even in the presence of high concentrations of the end-product.
-
Site-Directed Mutagenesis of the C-terminal Region: The C-terminal region is a key determinant of L-cysteine sensitivity.[1] Truncating the C-terminus or introducing point mutations can desensitize the enzyme. For example, replacing the methionine at position 256 in E. coli SAT with other amino acids has been shown to create enzymes less sensitive to feedback inhibition.[12]
-
Mutagenesis around the Active Site: Introducing mutations in the region around the substrate-binding pocket can decrease the affinity for L-cysteine while maintaining or even improving the affinity for L-serine.[9][10] Studies on E. coli SAT have successfully obtained mutants with high enzymatic activity and extreme insensitivity to L-cysteine by introducing substitutions around Asp92.[9][10][13]
-
Formation of the Cysteine Synthase Complex (CSC): The interaction between SAT (CysE) and O-acetylserine sulfhydrylase (CysK) to form the CSC can allosterically alter the SAT active site, relieving both substrate and feedback inhibition.[6]
Q4: What is the kinetic mechanism of the SAT reaction?
The kinetic mechanism for SAT can vary between organisms, but it generally follows a sequential binding mechanism.[5] For the enzyme from Haemophilus influenzae, an ordered mechanism is observed where acetyl-CoA binds first, followed by L-serine.[11][14][15] For E. coli SAT, a random sequential mechanism has been reported.[5] The reaction proceeds through the formation of a ternary complex between the enzyme and both substrates.[5]
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant Serine Acetyltransferases
| Enzyme Source | Variant | Km (L-Ser, mM) | Km (Acetyl-CoA, mM) | kcat (s-1) | Ki (L-Cys, µM) | Reference |
| Neisseria gonorrhoeae | Wild-Type | 1.21 | 0.149 | 1444 (hexamer) | - | [5] |
| E. coli | Mutant | - | - | High Activity | 950 | [9][10][13] |
| Entamoeba histolytica | EhSAT1 | - | - | - | 4.7 | [16] |
| Entamoeba histolytica | EhSAT2 | - | - | - | - | [16] |
| Entamoeba histolytica | EhSAT3 | - | - | - | 460 | [16] |
Note: A direct comparison of all kinetic parameters is challenging as different studies report different subsets of data.
Experimental Protocols
1. Site-Directed Mutagenesis of Serine Acetyltransferase
This protocol describes a method for introducing point mutations into the cysE gene (encoding SAT) using a PCR-based approach.
Materials:
-
Plasmid DNA containing the wild-type cysE gene
-
Complementary oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Methodology:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical protocol involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Add DpnI enzyme directly to the amplification product and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on a selective agar (B569324) medium.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
2. Serine Acetyltransferase Enzyme Kinetics Assay
This protocol measures the initial reaction rate of SAT by monitoring the release of Coenzyme A (CoA).
Materials:
-
Purified SAT enzyme (wild-type or mutant)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
L-serine stock solution
-
Acetyl-CoA stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Spectrophotometer
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and a saturating concentration of one substrate while varying the concentration of the other. For example, to determine the Km for L-serine, use a saturating concentration of acetyl-CoA and a range of L-serine concentrations.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified SAT enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Detection of CoA:
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Add DTNB solution. The free thiol group of the released CoA will react with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the change in absorbance over time.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation (or a substrate inhibition equation if necessary) to determine the Km and Vmax values.
-
Visualizations
Caption: Catalytic cycle of Serine Acetyltransferase (SAT).
Caption: Feedback inhibition of SAT by L-cysteine.
Caption: Experimental workflow for site-directed mutagenesis of SAT.
References
- 1. Determination of the sites required for the allosteric inhibition of serine acetyltransferase by L-cysteine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical analysis of serine acetyltransferase and cysteine synthase towards sulfur metabolic engineering in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structure and mechanism of serine acetyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Serine Acetyltransferase and O-Acetylserine Sulfhydrylase [shareok.org]
- 9. Engineering of Escherichia coli L-serine O-acetyltransferase on the basis of crystal structure: desensitization to feedback inhibition by L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overproduction of L-cysteine and L-cystine by Escherichia coli strains with a genetically altered serine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoform-dependent feedback regulation of serine O-acetyltransferase isoenzymes involved in L-cysteine biosynthesis of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor signal intensity of acetylserine in mass spectrometry"
Welcome to the technical support center for the analysis of acetylserine by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or no signal for this compound in my LC-MS/MS analysis?
A1: Poor signal intensity for this compound can stem from several factors. The most common causes include inefficient ionization, ion suppression from the sample matrix, suboptimal chromatographic conditions leading to poor peak shape, incorrect mass spectrometer settings, or low sample concentration. This compound, being a small and polar molecule, may not ionize efficiently under standard electrospray ionization (ESI) conditions.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: this compound can be detected in both positive and negative ionization modes. In positive mode, it is typically detected as the protonated molecule [M+H]⁺. In negative mode, it is detected as the deprotonated molecule [M-H]⁻. The optimal mode can depend on the sample matrix and mobile phase composition. It is recommended to test both modes during method development. Positive ESI mode is commonly used for similar N-acetylated amino acids like N-acetylcysteine.[1]
Q3: What are the expected precursor and product ions for this compound for a Multiple Reaction Monitoring (MRM) assay?
A3: For positive mode ESI, the precursor ion ([M+H]⁺) for this compound (molar mass 147.13 g/mol ) is m/z 148.1. Common fragmentation patterns for N-acetylated amino acids involve the neutral loss of water (H₂O) and ketene (B1206846) (C₂H₂O).[2] Therefore, likely product ions would be m/z 130.1 (loss of H₂O), m/z 106.1 (loss of ketene), and m/z 88.1 (further fragmentation). For negative mode, the precursor ion ([M-H]⁻) is m/z 146.1, with a potential fragment corresponding to the loss of the acetyl group. Experimental optimization is crucial.
Q4: Can derivatization improve the signal intensity of this compound?
A4: Yes, derivatization is a highly effective strategy to improve the chromatographic retention and ionization efficiency of polar molecules like this compound.[3][4] Silylation is a common method for GC-MS analysis, while for LC-MS, reagents that add a permanently charged or more easily ionizable group can significantly enhance the signal.
Q5: How can I mitigate ion suppression effects when analyzing this compound in complex biological samples?
A5: To mitigate ion suppression, several strategies can be employed. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Optimize chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. Diluting the sample can also reduce the concentration of interfering substances. Finally, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.[5][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving poor signal intensity for this compound.
Guide 1: Initial System Check & Optimization
Issue: No signal or extremely low signal for this compound standard.
dot
Caption: Initial troubleshooting workflow for no/low signal.
Guide 2: Advanced MS Method Development
Issue: Signal is present but weak and inconsistent, especially in a sample matrix.
dot
Caption: Advanced method development for weak signals.
Quantitative Data Summary
Table 1: Proposed MRM Parameters for N-Acetylserine (NAS) Analysis Based on common fragmentation patterns of N-acetylated amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Ionization Mode |
| N-Acetylserine | 148.1 | 130.1 | H₂O | ESI+ |
| N-Acetylserine | 148.1 | 106.1 | C₂H₂O (Ketene) | ESI+ |
| N-Acetylserine | 148.1 | 88.1 | C₂H₄O₂ | ESI+ |
| N-Acetylserine | 146.1 | 104.1 | C₂H₂O (Ketene) | ESI- |
Table 2: Example Validated MRM Parameters for N-Acetylcysteine (NAC) These can be used as a starting point for optimizing this compound analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| N-Acetylcysteine | 164.0 | 122.0 | Not specified | [1] |
| d₃-N-Acetylcysteine (IS) | 167.0 | 123.0 | Not specified | [1] |
Note: Collision energy is highly instrument-dependent and must be optimized empirically.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is adapted from standard methods for derivatizing amino acids for GC-MS analysis.[7]
Objective: To increase the volatility of this compound for analysis by Gas Chromatography-Mass Spectrometry.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine or Acetonitrile (Anhydrous)
-
Dried this compound sample/standard
-
Heat block
-
GC-MS system
Procedure:
-
Sample Drying: Ensure the this compound sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. The presence of water will deactivate the silylation reagent.
-
Reagent Preparation: Prepare the derivatization reagent. A common mixture is MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, or MTBSTFA in acetonitrile.
-
Derivatization Reaction:
-
Add 50-100 µL of the silylation reagent (e.g., MTBSTFA) and 50-100 µL of an anhydrous solvent (e.g., acetonitrile) to the dried sample vial.
-
Seal the vial tightly.
-
Heat the mixture at 70-100°C for 30-60 minutes. For MTBSTFA, a longer reaction time (e.g., 4 hours) may be required.
-
-
Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample directly into the GC-MS. The silyl (B83357) groups will have replaced the active hydrogens on the carboxyl and hydroxyl groups of this compound.
dot
Caption: Workflow for silylation of this compound for GC-MS.
Protocol 2: Derivatization of this compound for Enhanced LC-MS Signal
This protocol uses a reagent designed to add a fixed positive charge, enhancing ESI efficiency. It is adapted from methods for derivatizing primary/secondary amines for LC-MS.[8]
Objective: To improve the ionization efficiency of this compound for LC-MS/MS analysis.
Materials:
-
(S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole or similar amine-reactive derivatizing agent.
-
Borate (B1201080) Buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Dissolve the this compound standard or sample extract in the borate buffer.
-
Derivatization Reaction:
-
Add a molar excess of the derivatizing agent (dissolved in a compatible solvent like acetonitrile) to the sample solution.
-
Vortex the mixture gently.
-
Incubate the reaction at a specified temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours). Optimization of time and temperature is recommended.
-
-
Reaction Quenching: Stop the reaction by adding a small amount of an acid, such as formic acid, which will also make the sample compatible with reversed-phase chromatography mobile phases.
-
Analysis: Dilute the sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) and inject it into the LC-MS/MS system. The derivatized this compound will have a higher molecular weight and significantly improved ionization characteristics.
dot
Caption: Workflow for LC-MS signal enhancement via derivatization.
References
- 1. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
"resolving solubility issues with acetylserine in experimental buffers"
Welcome to the technical support center for resolving solubility issues with acetylserine in experimental buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preparing and using this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and which isomer should I use?
This compound is an acetylated derivative of the amino acid serine. It exists in two isomeric forms: O-acetylserine (OAS) and N-acetylserine (NAS).
-
O-acetylserine (OAS) * is a critical intermediate in the biosynthesis of cysteine in bacteria and plants.[1][2][3][4][5][6] It is often the isomer of interest in studies related to microbial or plant biochemistry and metabolism.
-
N-acetylserine (NAS) * acts as a physiological inducer of the cysteine regulon by activating the CysB protein.[7][8][9][10][11] It is relevant for studies on gene regulation in bacteria.
It is crucial to select the correct isomer for your specific experimental context.
Q2: I'm having trouble dissolving this compound. What are the common causes?
Solubility issues with this compound can arise from several factors:
-
Incorrect Isomer: Ensure you are using the correct isomer (O- or N-acetylserine) for your intended purpose, as their properties may differ.
-
Concentration Exceeds Solubility Limit: The desired concentration of your solution may be higher than the solubility of this compound in the chosen buffer and conditions.
-
pH of the Buffer: The pH of the experimental buffer can significantly influence the solubility of amino acid derivatives like this compound.[12][13][14][15][16][17]
-
Low Temperature: Attempting to dissolve this compound at a low temperature may reduce its solubility.
-
Inadequate Dissolution Technique: Simply adding the powder to the buffer without proper mixing, sonication, or gentle warming may result in incomplete dissolution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing high-concentration stock solutions, the following solvents are recommended:
-
For O-acetylserine:
-
Phosphate-Buffered Saline (PBS): Soluble up to 100 mg/mL.[18]
-
Water: Soluble up to 50 mg/mL, may require ultrasonication.[18] A solubility of 32 mg/mL with sonication has also been reported.[5]
-
DMSO: Soluble up to 29 mg/mL.[19] It is noted that hygroscopic DMSO can reduce solubility, so fresh DMSO should be used.[18][19]
-
-
For N-acetylserine:
It is always recommended to prepare stock solutions in a solvent like water or DMSO and then dilute them into your experimental buffer.[21]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
If you encounter precipitation when diluting your stock solution into an aqueous buffer, consider the following troubleshooting steps:
-
Adjust the pH: The solubility of compounds with acidic or basic groups is pH-dependent.[12][13][14][15][16][17] For acidic compounds like this compound, increasing the pH (making the buffer more basic) can increase solubility. Conversely, for basic compounds, decreasing the pH can enhance solubility. It is important to ensure the final pH is compatible with your experimental system.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can help dissolve the compound.[20] Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a bath sonicator can provide the energy needed to break up powder aggregates and enhance dissolution.[5][18][20]
-
Increase the Volume of Solvent: If the concentration is too high, simply increasing the volume of the buffer will lower the final concentration and may bring it within the solubility limit.
-
Add a Co-solvent: If your experimental system allows, a small percentage of an organic co-solvent like DMSO from the stock solution can help maintain solubility in the final aqueous solution.
Q5: How should I store my this compound solutions?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[18] For long-term storage, it is recommended to store solutions at -20°C or -80°C.[5][7][18] For short-term storage, refrigeration at 4°C is preferable to room temperature. Based on data for the related compound N-acetylcysteine, solutions stored under refrigeration are more stable than those at room temperature.[22][23][24][25] Diluted working solutions should ideally be prepared fresh for each experiment.[18]
Data Presentation: Solubility of this compound Isomers
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| O-Acetylserine | PBS | 100 mg/mL[18] | 680 mM | |
| Water | 50 mg/mL[18] | 340 mM | Requires sonication.[18] | |
| Water | 32 mg/mL[5] | 217 mM | Sonication is recommended.[5] | |
| DMSO | 29 mg/mL[19] | 197 mM | Use fresh, non-hygroscopic DMSO.[18][19] | |
| N-Acetylserine | Water | up to 100 mg/mL | up to 680 mM | Based on data for N-acetylcysteine; may require heating or sonication.[20] |
| DMSO | up to 100 mM | 100 mM | Based on data for N-acetylcysteine.[20] | |
| PBS | Soluble | Not specified | Based on data for N-acetylcysteine.[20][21] |
Molecular Weight of this compound (C₅H₉NO₄): 147.13 g/mol [26]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of O-Acetylserine
-
Weighing: Accurately weigh the desired amount of O-acetylserine powder.
-
Solvent Addition: Add a portion of the desired aqueous solvent (e.g., sterile PBS for a 100 mg/mL stock or sterile water for a 50 mg/mL stock) to the powder.
-
Dissolution:
-
Final Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[7]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.[7][18]
Protocol 2: Troubleshooting Precipitation in the Final Experimental Buffer
-
Initial Dilution: Prepare your experimental buffer at the desired final concentration.
-
Addition of this compound Stock: Slowly add the concentrated this compound stock solution to the experimental buffer while vortexing or stirring.
-
Observation: If a precipitate forms, proceed with the following steps.
-
pH Adjustment:
-
Measure the pH of the solution.
-
Since this compound is acidic, try increasing the pH slightly by adding small increments of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution of the precipitate. Ensure the final pH remains within the acceptable range for your experiment.
-
-
Sonication/Warming: If pH adjustment is not sufficient or desirable, try sonicating or gently warming the final solution as described in Protocol 1.
-
Concentration Reduction: If the precipitate persists, it is likely that the final concentration is above the solubility limit. Prepare a new solution with a lower final concentration of this compound.
Visualizations
Signaling and Metabolic Pathways
Caption: Cysteine biosynthesis pathway from L-serine, involving O-acetylserine as a key intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acetylserine | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The influence of pH of dissolution fluid and particle size of drug on the in-vitro release of drug from hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization [mdpi.com]
- 23. droracle.ai [droracle.ai]
- 24. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 26. This compound | C5H9NO4 | CID 65249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification Protocol for High-Purity O-acetylserine
Welcome to the technical support center for the purification of high-purity O-acetylserine (OAS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and purification of OAS.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying O-acetylserine?
A1: The most common and effective methods for purifying O-acetylserine are ion-exchange chromatography (IEX) and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5][6] Crystallization can be used as a final step to obtain highly pure solid material.
Q2: What are the likely impurities in a crude O-acetylserine sample?
A2: Impurities in crude O-acetylserine can originate from the starting materials, side reactions, or degradation products. Common impurities include unreacted L-serine, acetic anhydride (B1165640) or other acetylating agents, di-acetylated serine, and degradation products formed due to the relative instability of the O-acetyl group, especially at non-neutral pH and elevated temperatures.[7][] If produced via peptide synthesis methodologies, deletion sequences or incompletely deprotected byproducts could also be present.[9][10]
Q3: How can I assess the purity of my O-acetylserine sample?
A3: The purity of O-acetylserine is typically assessed using analytical RP-HPLC coupled with a UV detector.[11][12][13] Chiral HPLC can be employed to determine the enantiomeric purity.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the chemical structure and purity.
Q4: What are the stability considerations for O-acetylserine during purification?
A4: O-acetylserine is susceptible to hydrolysis of the acetyl group, particularly at pH values outside of the neutral range and at elevated temperatures.[7] It is advisable to work at neutral or slightly acidic pH and to keep samples cool throughout the purification process to minimize degradation. OAS can also be spontaneously converted to N-acetylserine (NAS) in a pH-dependent manner.[7][16]
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Suggested Solution |
| Low Yield of OAS | Suboptimal pH of buffers: OAS may not bind effectively if the pH is not appropriate for its charge. | O-acetylserine is an amino acid and its charge is pH-dependent. Determine the isoelectric point (pI) of OAS and select a buffer pH that ensures it carries a net charge for binding to the ion-exchange resin. For cation exchange, the buffer pH should be below the pI, and for anion exchange, it should be above the pI.[1][6] |
| Ionic strength of the loading buffer is too high: High salt concentrations can interfere with the binding of OAS to the resin. | Prepare the sample in a low ionic strength buffer. Ensure the conductivity of the sample is similar to that of the equilibration buffer.[1] | |
| Precipitation of OAS on the column: High concentrations of OAS may lead to precipitation. | Reduce the concentration of the OAS solution being loaded onto the column. | |
| Poor Resolution/Impure Fractions | Inappropriate elution gradient: A steep salt gradient may lead to co-elution of impurities with OAS. | Optimize the salt gradient for elution. A shallower gradient will provide better separation of molecules with similar charges.[1][5] |
| Column overloading: Exceeding the binding capacity of the resin will result in impurities in the flow-through and early eluting fractions. | Determine the binding capacity of your column for OAS and load a sample amount that is within the recommended range. | |
| Presence of strongly binding impurities: Some impurities may bind more tightly to the resin than OAS. | Use a wash step with an intermediate salt concentration to remove weakly bound impurities before eluting OAS. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH: The ionization state of OAS can affect its interaction with the stationary phase. | Adjust the pH of the mobile phase. For amino acids, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) is often used to ensure consistent protonation.[4] |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce the amount of sample injected onto the column. | |
| Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the amine group of OAS. | Use a high-purity silica (B1680970) column or an end-capped column to minimize silanol interactions. The addition of an ion-pairing agent to the mobile phase can also improve peak shape.[4] | |
| Low Retention of OAS | Mobile phase is too strong (too much organic solvent): OAS is a polar molecule and will elute quickly with high organic solvent concentrations. | Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. Start with a lower organic concentration and use a shallow gradient.[2] |
| Co-elution of Impurities | Suboptimal mobile phase composition: The selectivity of the separation may not be sufficient to resolve OAS from closely related impurities. | Experiment with different organic modifiers (acetonitrile vs. methanol) or different ion-pairing agents. Optimizing the gradient profile can also improve resolution.[2][4] |
| Column degradation: Loss of stationary phase can lead to reduced performance. | Use a fresh column or a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Purification of O-acetylserine by Cation-Exchange Chromatography
-
Resin and Buffer Preparation:
-
Select a strong cation-exchange resin (e.g., sulfopropyl-based).
-
Prepare an equilibration buffer (e.g., 20 mM sodium phosphate (B84403), pH 3.0).
-
Prepare an elution buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 3.0).
-
-
Column Packing and Equilibration:
-
Pack the column with the cation-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of equilibration buffer at a constant flow rate.
-
-
Sample Preparation and Loading:
-
Dissolve the crude OAS sample in the equilibration buffer.
-
Adjust the pH of the sample to match the equilibration buffer if necessary.
-
Filter the sample through a 0.22 µm filter.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound OAS using a linear gradient of 0-100% elution buffer over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence and purity of OAS using analytical RP-HPLC.
-
Pool the fractions containing high-purity OAS.
-
-
Desalting:
-
Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or by another round of RP-HPLC.
-
Protocol 2: Purification of O-acetylserine by Reverse-Phase HPLC
-
Column and Mobile Phase Preparation:
-
Use a C18 reverse-phase column suitable for polar compounds.
-
Prepare mobile phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
-
System Equilibration:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the OAS sample in mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
-
Gradient Elution:
-
Apply a linear gradient to elute the OAS. A typical gradient might be from 5% B to 50% B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the OAS peak.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Remove the solvent from the pooled high-purity fractions by lyophilization.
-
Visualizations
References
- 1. Protein purification by IE-chromatography [reachdevices.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. conductscience.com [conductscience.com]
- 4. hplc.eu [hplc.eu]
- 5. scispace.com [scispace.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. molnova.cn [molnova.cn]
- 12. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phenomenex.com [phenomenex.com]
- 16. academic.oup.com [academic.oup.com]
"minimizing background noise in acetylserine measurement assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common issues in acetylserine measurement assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound measurement assays?
High background noise in this compound assays can originate from several sources, broadly categorized as reagent-based and sample-based interference.
-
Reagent-Based Noise:
-
Non-specific binding: Assay reagents, such as antibodies or enzymes, may bind non-specifically to the plate or other proteins.[1][2]
-
Substrate instability: The substrate used in the assay may degrade spontaneously, leading to a false signal.
-
Contaminated reagents: Buffers, solvents, or enzyme preparations may contain impurities that contribute to the background signal.[3]
-
-
Sample-Based Noise:
-
Endogenous interfering substances: Biological samples can contain molecules that interfere with the assay, such as other thiols, reducing agents, or compounds that absorb light or fluoresce at the detection wavelength.[4][5][6]
-
Autofluorescence: In fluorescence-based assays, native compounds in the sample (e.g., NADH, flavins) can emit light at the same wavelength as the detection fluorophore.[7][8]
-
Matrix effects: The complex composition of biological samples can alter the behavior of assay reagents.[9]
-
Q2: How can I reduce non-specific binding of reagents in my assay?
Non-specific binding is a common cause of high background. Here are several strategies to mitigate this issue:
-
Blocking: Incubate the assay plate with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[10][11]
-
Washing: Increase the number and stringency of wash steps to remove unbound reagents. Adding a non-ionic detergent like Tween-20 to the wash buffer can also be effective.[12]
-
Reagent Concentration: Titrate your primary and secondary reagents (e.g., antibodies, enzymes) to determine the optimal concentration that provides the best signal-to-noise ratio.
Q3: My fluorescence-based this compound assay has high background. What are the likely causes and solutions?
High background in fluorescence assays is often due to autofluorescence from the sample or non-specific binding of fluorescent probes.
-
Autofluorescence:
-
Cause: Endogenous molecules in the biological sample (e.g., flavins, porphyrins) can fluoresce, especially with blue-light excitation.[8] Aldehyde fixatives can also induce autofluorescence.
-
Solution:
-
Use red-shifted fluorophores for detection, as autofluorescence is less pronounced at longer wavelengths.[10]
-
If possible, prepare a "no-probe" control with just the sample to quantify the level of autofluorescence and subtract it from your measurements.
-
Consider using chemical quenchers like Trypan Blue or Sudan Black B, though their effectiveness should be validated for your specific assay.
-
-
-
Probe Concentration:
-
Cause: Using an excessively high concentration of a fluorescent probe can lead to high background and potential signal quenching.
-
Solution: Perform a probe titration to find the lowest concentration that still provides a robust signal.
-
Q4: I'm using an O-acetylserine(thiol)lyase (OASTL) coupled enzyme assay. What specific factors can contribute to high background?
In OASTL assays, where the production of cysteine from O-acetylserine is measured, specific issues can arise:
-
Contaminating Sulfide (B99878): The presence of free sulfide in your reagents or sample can lead to a high initial signal.
-
Non-enzymatic Cysteine Formation: Under certain conditions, cysteine could be formed non-enzymatically, contributing to the background.
-
Substrate Purity: Ensure the purity of your O-acetylserine substrate, as contaminants could interfere with the reaction or detection.
Q5: How can I minimize interference from biological samples in my this compound measurements?
Biological samples are complex and can introduce various interfering substances.
-
Sample Preparation:
-
Protein Precipitation: For small molecule analysis like this compound, precipitating proteins with agents like acetonitrile (B52724) or trichloroacetic acid (TCA) can remove a significant source of interference.[9]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich for the analyte of interest, removing interfering compounds.
-
-
Use of Controls:
-
Matrix-matched standards: Prepare your standard curve in a matrix that closely resembles your sample to account for matrix effects.
-
Spike and Recovery: Add a known amount of this compound to your sample matrix to assess for suppression or enhancement of the signal by interfering substances.
-
Troubleshooting Guides
High Background in Colorimetric Assays
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure complete removal of wash buffer by inverting and tapping the plate on a clean paper towel.[12] |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[11] Try a different blocking agent (e.g., non-fat dry milk, casein). |
| Reagent Concentration Too High | Perform a titration of the primary and/or secondary reagents to find the optimal dilution. |
| Substrate Degradation | Prepare the substrate solution fresh before each use. Protect the substrate from light and heat. |
| Contaminated Reagents | Use high-purity water and reagents. Filter buffers to remove particulates. |
High Background in Fluorescence Assays
| Potential Cause | Troubleshooting Steps |
| Sample Autofluorescence | Include a "sample only" control (no fluorescent probe) to measure and subtract background fluorescence. Use red-shifted fluorophores with excitation/emission wavelengths above 600 nm. Use phenol (B47542) red-free culture media for cell-based assays. |
| Probe Concentration Too High | Perform a probe concentration titration to determine the optimal signal-to-noise ratio. |
| Non-specific Probe Binding | Include a blocking step with BSA or other appropriate blocking agents. Increase the stringency of wash steps. |
| Instrument Settings | Optimize the gain settings on the fluorescence reader to maximize signal without saturating the detector. |
Poor Signal-to-Noise Ratio in HPLC Assays
| Parameter | Optimization Strategy |
| Signal Enhancement | Increase injection volume (if detector response is linear). Concentrate the sample before injection. Optimize the mobile phase to achieve sharper peaks (less band broadening). Use a column with a smaller internal diameter. |
| Noise Reduction | Ensure proper mobile phase degassing. Use high-purity solvents. Clean the detector cell. Replace old lamps in the detector.[5] |
| Method Optimization | Adjust the gradient profile for better separation from interfering peaks. Optimize pH of the mobile phase for better peak shape. |
Experimental Protocols
Protocol 1: General Workflow for a Colorimetric O-acetylserine(thiol)lyase (OASTL) Assay
This protocol is adapted from methods used for measuring OASTL activity, which quantifies the production of cysteine from O-acetylserine.
-
Reagent Preparation:
-
Extraction Buffer: Prepare a suitable buffer for protein extraction (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Reaction Buffer: 100 mM HEPES, pH 7.0.
-
O-acetylserine (OAS) Solution: Prepare a 10 mM stock solution fresh before use.
-
Sodium Sulfide (Na₂S) Solution: Prepare a 10 mM stock solution.
-
Ninhydrin (B49086) Reagent: Prepare the acidic ninhydrin reagent for cysteine detection.
-
Dithiothreitol (DTT): 10 mM stock solution.
-
-
Sample Preparation (Crude Extract):
-
Homogenize cells or tissue in ice-cold extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract.
-
-
Assay Procedure (96-well plate format):
-
In each well, add the following in order:
-
Reaction Buffer
-
DTT solution
-
Na₂S solution
-
Crude protein extract
-
OAS solution to initiate the reaction.
-
-
Include a "no enzyme" control (replace extract with extraction buffer) and a "no substrate" control (replace OAS with water).
-
Incubate at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the acidic ninhydrin reagent.
-
Heat the plate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the amount of cysteine produced using a standard curve.
-
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference Assessment of Various Endogenous and Exogenous Substances on the Performance of the Eversense Long-Term Implantable Continuous Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Resolution for Acetylserine Isomers
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to enhance the chromatographic separation of acetylserine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound isomers. A systematic approach is crucial for efficiently resolving separation challenges.
Problem: Poor Resolution (Rs < 1.5) Between Isomer Peaks
Achieving baseline separation is critical for accurate quantification. The strategy for improving resolution depends heavily on the type of isomers being analyzed: constitutional isomers (N-acetylserine vs. O-acetylserine) or enantiomers (e.g., N-acetyl-L-serine vs. N-acetyl-D-serine).
Case 1: Separating Constitutional Isomers (N-acetylserine vs. O-acetylserine)
These isomers differ in the location of the acetyl group and thus have different physicochemical properties. Their separation can typically be achieved on standard achiral columns by optimizing chromatographic parameters.
Initial Steps to Improve Separation:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor.[1] For reversed-phase HPLC, systematically adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[1][2] A shallower gradient or an isocratic elution with a lower percentage of organic solvent often increases retention and improves resolution.[1]
-
Mobile Phase pH: The ionization state of the isomers can be manipulated by adjusting the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) or acetate). This can alter their interaction with the stationary phase and improve selectivity.[2][3]
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. Not all C18 columns offer the same selectivity.[1] Columns with alternative chemistries, such as Phenyl-Hexyl or Biphenyl phases, can provide different interactions (e.g., π-π interactions) that may enhance separation.[1][4] For these highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable alternative.
-
Temperature: Adjusting the column temperature can affect the thermodynamics of the isomer-stationary phase interaction.[1] Lowering the temperature may increase resolution, while higher temperatures can improve peak efficiency but potentially reduce retention.[1][5]
-
Flow Rate: Reducing the flow rate can increase column efficiency (number of theoretical plates) and thereby improve resolution, as described by the Van Deemter equation.[1][6]
Case 2: Separating Enantiomers (e.g., N-acetyl-L-serine vs. N-acetyl-D-serine)
Enantiomers have identical physicochemical properties in an achiral environment, making their separation on standard columns impossible. A chiral environment is mandatory.[7]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Crown-ether based CSPs: These are particularly well-suited for separating the D- and L-isomers of amino acids.[8][9]
-
Polysaccharide-based CSPs: Coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose) offer broad selectivity for a wide range of chiral compounds.[10][11]
-
Macrocyclic glycopeptide-based CSPs: These (e.g., Teicoplanin, Vancomycin) are also effective for separating amino acid enantiomers.[12][13]
-
-
Indirect Method (Chiral Derivatization): This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[14][15][16] For example, D/L-serine can be derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form separable diastereomers.[15][16]
Problem: Significant Peak Tailing
Peak tailing can compromise resolution and quantification accuracy.
-
Potential Cause: Secondary interactions between the analyte and active silanol (B1196071) groups on the silica (B1680970) surface of the column.
-
Solution: Use a modern, base-deactivated column with high purity silica. Alternatively, add a competitive base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.[1]
-
-
Potential Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary parameters to adjust for improving the resolution of closely eluting peaks? A1: The three factors that govern resolution (Rs) are efficiency (N), selectivity (α), and retention factor (k).[17] To improve resolution, you can:
-
Increase Retention Factor (k): Use a weaker mobile phase (e.g., decrease the percentage of organic solvent in reversed-phase).
-
Increase Selectivity (α): This is often the most powerful approach.[17] Change the mobile phase organic modifier (e.g., methanol (B129727) instead of acetonitrile), adjust the mobile phase pH, or change the stationary phase to one with a different chemistry.[17][18]
-
Increase Efficiency (N): Use a longer column or a column packed with smaller particles. Reducing the flow rate can also increase efficiency.[17][18]
Q2: How do I choose between a direct (CSP) and an indirect (derivatization) method for enantiomer separation? A2: The choice depends on several factors. Direct methods using Chiral Stationary Phases (CSPs) are often preferred as they are simpler, avoiding extra sample preparation steps and potential side reactions from derivatization.[12] However, indirect methods can be useful if a suitable CSP is not available or if higher sensitivity is required and the derivatizing agent is a fluorophore or chromophore that enhances detection.
Q3: Can mobile phase additives improve my chiral separation? A3: Yes, mobile phase additives can significantly enhance selectivity in chiral separations.[11] For example, adjusting the concentration of an acid (like formic acid) or a base can change the ionization state of the analyte and its interaction with the CSP, sometimes even reversing the elution order of the enantiomers.[11]
Q4: My O-acetylserine standard appears to convert to N-acetylserine over time. How can I prevent this? A4: O-acetylserine can undergo an O→N-acetyl shift, a reaction influenced by pH, temperature, and the ionic strength of the solution.[19] To minimize this conversion, prepare standards fresh in a slightly acidic mobile phase and store them at low temperatures. Analyze samples promptly after preparation.
Data Presentation
Table 1: Comparison of Stationary Phases for this compound Isomer Separation
| Stationary Phase Type | Interaction Mechanism | Target Isomers | Key Advantages |
| Achiral Phases | |||
| C18 (Octadecyl) | Hydrophobic | Constitutional | Widely applicable, good starting point for method development.[20] |
| Phenyl / Phenyl-Hexyl | Hydrophobic, π-π interactions | Constitutional | Offers alternative selectivity, especially for molecules with aromatic rings.[1][21] |
| Embedded Polar Group | Hydrophobic, H-bonding | Constitutional | Can provide unique selectivity for polar analytes and reduce peak tailing.[4] |
| HILIC | Partitioning into a water-enriched layer | Constitutional | Excellent for retaining and separating very polar compounds like this compound.[22] |
| Chiral Phases (CSPs) | |||
| Crown Ether | Inclusion complexation | Enantiomers | Especially effective for the separation of primary amines, like amino acids.[8] |
| Polysaccharide-based | H-bonding, dipole-dipole, π-π, steric hindrance | Enantiomers | Broad applicability for a wide range of chiral compounds.[10][11] |
| Macrocyclic Glycopeptide | H-bonding, π-π, ionic, steric hindrance | Enantiomers | Multi-modal interactions provide excellent resolving power for amino acids.[13][23] |
Table 2: Influence of Key Chromatographic Parameters on Resolution
| Parameter | Action | Effect on Resolution | Considerations |
| Mobile Phase Strength | Decrease % Organic (in RP-HPLC) | Generally Increases | Increases retention and analysis time.[18] |
| Mobile Phase pH | Adjust to alter analyte ionization | Can significantly increase or decrease selectivity (α). | Optimal pH depends on the pKa of the isomers and the stationary phase.[2] |
| Organic Modifier | Switch between Acetonitrile & Methanol | Changes selectivity (α). | Can be a very effective way to resolve co-eluting peaks.[17] |
| Column Temperature | Decrease Temperature | May Increase | Can improve selectivity but may decrease efficiency and increase backpressure.[5] |
| Flow Rate | Decrease Flow Rate | Generally Increases | Increases efficiency (N) but leads to longer run times.[6] |
| Column Particle Size | Decrease Particle Size | Increases | Increases efficiency (N) significantly, but requires higher pressure (UHPLC).[17][18] |
Experimental Protocols
Protocol 1: Method Development for Separating Constitutional Isomers (N- vs. O-acetylserine) via RP-HPLC
This protocol outlines a systematic approach to developing a separation method for N-acetylserine and O-acetylserine.
-
Column Selection:
-
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Using a buffer (e.g., 10 mM potassium phosphate) adjusted to a specific pH (e.g., pH 3.0) can provide more robust control over retention.
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Run a broad linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for both isomers.
-
-
Optimization:
-
Step A (Gradient Adjustment): Based on the screening run, create a shallower gradient around the elution point of the isomers to improve separation. For example, if the peaks elute at 20% B, try a gradient of 10% to 30% B over 15 minutes.
-
Step B (Isocratic Hold): If the gradient method provides sufficient separation, convert it to an isocratic method for simplicity and robustness. The optimal isocratic percentage will be slightly lower than the gradient percentage at which the peaks elute.
-
Step C (pH and Solvent Tuning): If resolution is still poor (Rs < 1.5), repeat the process using methanol as the organic modifier (Mobile Phase B). If isomers are ionizable, adjust the mobile phase pH.[18]
-
Step D (Column Screening): If mobile phase optimization fails, test alternative stationary phases like a Phenyl-Hexyl or a HILIC column under the most promising mobile phase conditions.[1]
-
Protocol 2: Chiral Separation of N-acetylserine Enantiomers using a Crown-Ether CSP
This protocol provides starting conditions for separating the D- and L-enantiomers of N-acetylserine.
-
Column: ChiroSil® SCA(-) or a similar (18-crown-6)-tetracarboxylic acid CSP (e.g., 15 cm x 4.6 mm, 5 µm).[8]
-
Mobile Phase Preparation:
-
Prepare an acidic methanolic solution. A typical mobile phase is 84% Methanol / 16% Water containing 5 mM Perchloric Acid (HClO₄).[8]
-
Caution: Perchloric acid is a strong oxidizer. Handle with appropriate care.
-
Alternatively, trifluoroacetic acid (TFA) at 0.1-0.5% can be used as a mobile phase modifier.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
Mobile Phase Ratio: If resolution is insufficient, adjust the methanol/water ratio. Increasing the water content will generally increase retention.
-
Acid Concentration: Vary the acid concentration. The ion-pairing agent is known to have a dominant effect on this type of chiral separation.[9]
-
Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition.[24]
-
Column Conformation: If available, using a CSP with the opposite conformation (e.g., ChiroSil® SCA(+)) will invert the elution order of the D- and L-isomers, which can be useful for peak identification.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. quora.com [quora.com]
- 4. separation of two isomers - Chromatography Forum [chromforum.org]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. scilit.com [scilit.com]
- 20. veeprho.com [veeprho.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. waters.com [waters.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. molnar-institute.com [molnar-institute.com]
Welcome to the Technical Support Center for acetylserine-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges and inconsistencies that can arise during the synthesis, quantification, and analysis of N-acetylserine and O-acetylserine.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound quantification?
A1: Inconsistent results in this compound quantification can stem from several factors, including:
-
Sample Stability: N-acetylserine and its isomer O-acetylserine can be unstable in solution. O-acetylserine can spontaneously convert to N-acetylserine at neutral pH. Both compounds can be susceptible to degradation depending on pH, temperature, and storage duration.
-
Extraction Efficiency: The recovery of this compound from complex biological matrices can be variable. The choice of extraction solvent and method needs to be optimized for your specific sample type.
-
Derivatization Inefficiency: Many quantification methods, such as HPLC with fluorescence detection, require a derivatization step. Incomplete or inconsistent derivatization will lead to inaccurate quantification.
-
Matrix Effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, inaccurate results.[1][2][3][4]
-
Enzymatic Activity: If studying the enzymatic production of this compound, variations in the activity of serine acetyltransferase (SAT) due to factors like cofactor availability, temperature, pH, or the presence of inhibitors can cause inconsistent results.[5][6][7]
Q2: How can I improve the stability of my this compound samples?
A2: To improve sample stability, consider the following:
-
Low Temperature Storage: Store samples at -80°C for long-term storage. For short-term storage, refrigeration at 4°C is preferable to room temperature.
-
pH Control: The stability of acetylated amino acids can be pH-dependent. It is generally recommended to store samples in a slightly acidic buffer to minimize degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use vials to prevent degradation from repeated freezing and thawing.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and extraction.
Q3: My serine acetyltransferase (SAT) assay is giving inconsistent results. What should I check?
A3: For inconsistent SAT assay results, verify the following:
-
Enzyme Activity: Ensure the enzyme has not lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.
-
Substrate Concentrations: Use saturating concentrations of L-serine and acetyl-CoA to ensure the reaction rate is not limited by substrate availability.
-
Cofactor Stability: Acetyl-CoA can be unstable. Prepare fresh solutions for each experiment.
-
Reaction Conditions: Maintain a consistent pH and temperature, as enzyme activity is sensitive to these parameters. The optimal pH for many SAT enzymes is around 7.5-8.0.[7]
-
Presence of Inhibitors: Cysteine is a known feedback inhibitor of SAT.[8] Ensure your sample preparation method removes or minimizes potential inhibitors.
-
Assay Linearity: Ensure the reaction is proceeding in the linear range with respect to time and enzyme concentration.
Troubleshooting Guides
Inconsistent Quantification by LC-MS/MS
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination.[2][4] 2. Inappropriate mobile phase pH. 3. Column Overload. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dilute the sample or inject a smaller volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[2] 2. Temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if retention times continue to shift. |
| Low Signal Intensity/Poor Sensitivity | 1. Ion suppression from matrix components.[1][3] 2. Suboptimal MS source parameters. 3. This compound degradation. | 1. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use a matrix-matched calibration curve. 2. Optimize source parameters (e.g., gas flow, temperature, voltage). 3. Prepare fresh samples and standards and keep them cold. |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Autosampler injection volume variability. 3. Sample carryover. | 1. Ensure consistent and precise pipetting during extraction and dilution steps. 2. Check the autosampler for proper function and maintenance. 3. Implement a robust needle wash protocol between injections.[2] |
Problems with Derivatization for HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Product Yield | 1. Incomplete reaction. 2. Reagent degradation. 3. Incorrect pH. | 1. Increase reaction time or temperature. 2. Use fresh derivatizing reagent. 3. Ensure the reaction buffer is at the optimal pH for the derivatization chemistry. |
| Multiple Peaks for a Single Analyte | 1. Side reactions. 2. Instability of the derivatized product. | 1. Optimize reaction conditions (temperature, time, reagent concentration) to minimize side products. 2. Analyze the sample immediately after derivatization or investigate conditions to improve product stability. |
| Baseline Noise or Interfering Peaks | 1. Excess derivatizing reagent. 2. Impurities in reagents or solvents. | 1. Add a quenching reagent after the desired reaction time. 2. Use high-purity (e.g., HPLC-grade) reagents and solvents. |
Data Presentation
Table 1: Stability of N-Acetylcysteine (a proxy for this compound) in Solution
The following table summarizes the stability of N-acetylcysteine (NAC), a structurally similar compound to N-acetylserine, under various storage conditions. This data can serve as a guideline for handling this compound samples.
| Concentration | Diluent | Storage Condition | Stability | Reference |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | 25°C in PVC bags | At least 98.7% of initial concentration after 72 hours | [9] |
| 30 mg/mL | 5% Dextrose | 25°C in PVC bags | Stable for 60 hours, >10% degradation at 72 hours | [9] |
| 25 mg/mL | D5W with 62.5 µg/mL zinc gluconate | 5 ± 3°C | Stable for at least 8 days | [10] |
| Not specified | HCl 0.5 M (acidic) | Not specified | 15% decrease in 1 minute | [10] |
| Not specified | NaOH 0.1 M (basic) | Not specified | 23% decrease in 10 minutes | [10] |
| Not specified | H₂O₂ 0.3% (oxidative) | Not specified | 6% decrease in 3 hours | [10] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Serine Acetyltransferase (SAT) Activity
This protocol is based on the detection of Coenzyme A (CoA) released during the SAT-catalyzed reaction using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[5][7]
Materials:
-
Purified SAT enzyme
-
L-serine solution (e.g., 200 mM in reaction buffer)
-
Acetyl-CoA solution (e.g., 10 mM in reaction buffer, prepare fresh)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, 1 mM EDTA
-
DTNB solution: 1 mM in reaction buffer
-
Coenzyme A standards (for standard curve)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve:
-
Prepare a series of CoA standards (e.g., 0-200 µM) in the reaction buffer.
-
To each standard, add DTNB solution to a final concentration of 0.1 mM.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. CoA concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
In a microplate well, prepare the reaction mixture containing:
-
50 µL of reaction buffer
-
10 µL of L-serine solution (final concentration 20 mM)
-
10 µL of purified SAT enzyme (concentration to be optimized to ensure the reaction is in the linear range)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of acetyl-CoA solution (final concentration 1 mM).
-
Incubate at 30°C for a defined period (e.g., 30 minutes). Ensure this time is within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and detect the generated CoA by adding 20 µL of 1 mM DTNB solution.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of CoA produced in your sample using the standard curve.
-
Calculate the SAT activity, typically expressed as µmol of product formed per minute per mg of enzyme.
-
Visualizations
Cysteine Biosynthesis and Regulation Pathway
The following diagram illustrates the synthesis of O-acetylserine by serine acetyltransferase (SAT) and its subsequent conversion to cysteine. It also depicts the regulatory feedback loop where cysteine inhibits SAT activity and the role of O-acetylserine in the dissociation of the cysteine synthase complex.
Caption: Cysteine biosynthesis pathway and its regulation.
Experimental Workflow for this compound Quantification by LC-MS/MS
This diagram outlines the key steps in a typical workflow for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.
References
- 1. shimadzu.at [shimadzu.at]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Unambiguous Structural Confirmation of Acetylserine via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. This guide provides a comparative analysis for the structural confirmation of acetylserine using Nuclear Magnetic Resonance (NMR) spectroscopy, contrasting its spectral data with its precursors, serine and acetic acid. Detailed experimental protocols and data visualizations are included to support robust and reliable characterization.
The acetylation of serine, a crucial modification in various biological pathways, results in the formation of this compound. Distinguishing between N-acetylserine and O-acetylserine, isomers with distinct chemical properties and biological roles, necessitates definitive analytical techniques. NMR spectroscopy stands as a powerful, non-destructive tool for this purpose, providing detailed information about the chemical environment of each atom within a molecule.
This guide will walk through the interpretation of 1H and 13C NMR data, supported by two-dimensional correlation spectroscopy, to unequivocally confirm the structure of N-acetylserine.
Comparative NMR Data Analysis
The structural confirmation of N-acetylserine is achieved by comparing its NMR spectra with those of its constituent parts: L-serine and acetic acid. The key is to observe the chemical shift changes upon the formation of the amide bond.
| Compound | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| N-Acetylserine | Acetyl CH₃ | ~2.03 | ~24.22 |
| α-CH | ~4.50 | ~59.18 | |
| β-CH₂ | ~3.88 | ~64.40 | |
| Carbonyl (Amide) | - | ~175 | |
| Carbonyl (Carboxyl) | - | ~175 | |
| L-Serine | α-CH | ~3.83 | ~59.10 |
| β-CH₂ | ~3.95 | ~62.91 | |
| Carbonyl (Carboxyl) | - | ~175.23 | |
| Acetic Acid | Methyl CH₃ | ~2.09 | ~20.8 |
| Carbonyl (Carboxyl) | ~11.8 (exchangeable) | ~177.2 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. Data is compiled from various sources including PubChem and the Biological Magnetic Resonance Bank.[1][2][3]
Key Observations for Structural Confirmation:
-
Appearance of the Acetyl Group: The 1H NMR spectrum of N-acetylserine shows a distinct singlet at approximately 2.03 ppm, characteristic of the methyl protons of an acetyl group.[2] This signal is absent in the spectrum of L-serine.
-
Downfield Shift of the α-Proton: The α-proton (the proton attached to the chiral carbon) in N-acetylserine experiences a significant downfield shift to around 4.50 ppm compared to its position at ~3.83 ppm in L-serine.[1][2] This is a direct consequence of the deshielding effect of the newly formed electron-withdrawing acetyl group on the adjacent nitrogen atom.
-
Correlation of Protons and Carbons: A 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment provides unambiguous correlation between the protons and their directly attached carbons. For N-acetylserine, the HSQC spectrum would show a cross-peak connecting the proton signal at ~2.03 ppm to the carbon signal at ~24.22 ppm, confirming the C-H bond of the acetyl methyl group.[2] Similarly, correlations for the α-CH and β-CH₂ groups would be observed.
Experimental Protocols
A standard protocol for acquiring high-quality NMR data for this compound is outlined below.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O). The choice of solvent is critical and should be one in which the analyte is soluble and which does not have signals that overlap with the analyte's signals.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or Tetramethylsilane (TMS) can be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Standard Experiments:
-
1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environments, and their coupling patterns.
-
1D ¹³C NMR: This experiment identifies the number of unique carbon environments. Proton-decoupled 13C NMR is standard, where all carbon signals appear as singlets.
-
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would show a correlation between the α-CH and β-CH₂ protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons. This is crucial for assigning carbon signals based on their attached proton signals.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound by comparing the NMR data of the product with its precursors.
Caption: Workflow for this compound Structural Confirmation.
This systematic approach, combining 1D and 2D NMR techniques with a comparative analysis against its precursors, provides unequivocal evidence for the formation and structure of N-acetylserine, ensuring data integrity for research and development applications.
References
A Guide to the Validation of HPLC-Based Methods for Acetylserine Quantification
Comparison of Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key performance parameters are assessed to demonstrate that the method is reliable, reproducible, and accurate. The following table summarizes these critical validation parameters and provides typical acceptance criteria based on international guidelines (e.g., ICH).
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the signal measured is unequivocally from acetylserine and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components). | The this compound peak should be well-resolved from other peaks, and there should be no interference at the retention time of this compound in blank or placebo samples. Peak purity analysis (e.g., using a Diode Array Detector) should confirm the homogeneity of the peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of this compound and the analytical response (e.g., peak area) over a defined range. | A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999. The y-intercept should be close to zero. |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. | The range should typically cover 80% to 120% of the expected sample concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. This is often assessed by spike-recovery experiments. | The mean percentage recovery should be within 98.0% to 102.0% at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[1] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst precision). | The Relative Standard Deviation (%RSD) should be ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. | Typically determined as the concentration that yields a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound in a sample that can be quantified with acceptable precision and accuracy. | Typically determined as the concentration that yields a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. | The system suitability parameters should remain within acceptance criteria when minor changes are made to parameters like mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).[1] |
Experimental Protocols
The following protocols are based on established methods for related compounds and provide a strong starting point for the quantification of this compound.
Proposed HPLC Method for this compound
This method is a reversed-phase HPLC (RP-HPLC) approach, which is well-suited for separating polar N-acetylated amino acids.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[3][4]
-
Mobile Phase: An isocratic elution with a mixture of a buffered aqueous phase and an organic modifier. A starting point could be a mobile phase composed of Acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: UV detection at a low wavelength, such as 210 nm or 212 nm, is often suitable for compounds with limited chromophores like this compound.[4][5]
-
Injection Volume: 20 µL.[1]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.[3]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration that falls within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[5]
Validation Experiments
1. Specificity:
-
Inject the mobile phase (blank), a solution of a placebo (matrix without this compound), and a standard solution of this compound.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound.
2. Linearity:
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
3. Accuracy:
-
Prepare placebo samples spiked with known amounts of this compound at three different concentration levels (e.g., low, medium, and high).
-
Analyze these samples in triplicate and calculate the percentage recovery for each level.
4. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD of the peak areas for each set of measurements.
5. LOD and LOQ:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio for a series of diluted solutions.
6. Robustness:
-
Introduce small, deliberate changes to the chromatographic conditions one at a time (e.g., flow rate, column temperature, mobile phase composition).
-
Inject a standard solution under each modified condition and evaluate the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Visualizing the Workflow and Logical Relationships
To better understand the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the validation parameters.
References
A Comparative Analysis of Acetylserine and Other Key Serine Derivatives in Biological Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of acetylserine with other significant serine derivatives. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Serine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a wide array of essential biomolecules. Its hydroxyl group allows for various modifications, giving rise to a class of molecules known as serine derivatives. These derivatives exhibit diverse and critical roles in cellular processes, ranging from metabolic intermediates to key signaling molecules. This guide focuses on a comparative analysis of this compound (both N-acetylserine and O-acetylserine) alongside other prominent serine derivatives, namely phosphoserine and serine ethyl ester. Understanding the distinct functionalities and mechanisms of these molecules is paramount for advancing research in cellular biology, disease pathogenesis, and the development of novel therapeutics.
Comparative Biological Activities
The biological significance of serine derivatives is dictated by the nature of the chemical group attached to the serine backbone. This section provides a comparative overview of the primary biological functions of this compound, phosphoserine, and serine ethyl ester.
| Derivative | Primary Biological Role(s) | Key Cellular Processes | Therapeutic/Research Relevance |
| N-Acetylserine | Inducer of the cysteine regulon in bacteria.[1][2] | Cysteine biosynthesis, sulfur metabolism.[1][2] | Research on bacterial metabolism and development of novel antimicrobial agents.[3] |
| O-Acetylserine | Intermediate in cysteine biosynthesis in bacteria and plants; signaling molecule.[4][5][6] | Cysteine and methionine metabolism, sulfur assimilation.[4][7][8] | Target for antimicrobial drug development; research in plant biology and bacterial physiology.[3][9] |
| Phosphoserine | Key post-translational modification; metabolic intermediate.[10][11][12] | Cellular signaling, protein function regulation, cell division, apoptosis, L-serine biosynthesis.[10][11] | Biomarker and therapeutic target in cancer, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and other chronic diseases.[10][13] |
| Serine Ethyl Ester | Building block in peptide synthesis; moisturizing agent.[14][][16] | Protein synthesis (in vitro), skincare formulations.[14][16] | Pharmaceutical development for improved drug delivery and formulation; cosmetic and food industries.[14] |
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines a generalized experimental protocol for assessing the biological activity of serine derivatives, using the induction of the cysteine regulon by N-acetylserine as an example.
Experimental Objective: To quantify the induction of β-galactosidase activity from a cysK-lacZ fusion in Escherichia coli in response to N-acetylserine.
Materials:
-
E. coli strain containing a cysK-lacZ transcriptional fusion.
-
Luria-Bertani (LB) medium.
-
N-acetyl-L-serine.
-
O-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol).
-
Sodium dodecyl sulfate (B86663) (SDS).
-
Sodium carbonate (Na2CO3).
Procedure:
-
Bacterial Growth: Inoculate the E. coli strain in LB medium and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into fresh LB medium to an OD600 of ~0.1. Add N-acetylserine to the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM). A control with O-acetylserine can be included for comparison.[2]
-
Incubation: Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Lysis: Take 1 ml of each culture and add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds to lyse the cells.
-
β-Galactosidase Assay:
-
Add 0.2 ml of ONPG solution (4 mg/ml in Z-buffer) to each tube.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 0.5 ml of 1 M Na2CO3.
-
-
Measurement: Record the time of the reaction. Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm and 550 nm.
-
Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the formula: Miller Units = 1000 × [OD420 - (1.75 × OD550)] / (t × v × OD600) where t = reaction time in minutes, and v = volume of culture used in ml.
Signaling Pathways and Molecular Interactions
The diverse functions of serine derivatives are underpinned by their specific interactions with cellular machinery and their roles in distinct signaling pathways.
Cysteine Biosynthesis Pathway
Both N-acetylserine and O-acetylserine are integral to the cysteine biosynthesis pathway in bacteria. O-acetylserine is a direct precursor to cysteine, while N-acetylserine acts as a crucial signaling molecule that induces the expression of genes required for this process.[1][2]
Caption: Cysteine biosynthesis pathway in bacteria.
Protein Phosphorylation and Cellular Signaling
Phosphoserine is a cornerstone of cellular signal transduction. Protein kinases catalyze the phosphorylation of serine residues on target proteins, while phosphatases reverse this modification. This dynamic interplay regulates a vast array of cellular processes.
Caption: General protein phosphorylation signaling pathway.
Conclusion
The comparative analysis of this compound with other serine derivatives underscores the remarkable functional diversity that arises from simple chemical modifications of a single amino acid. While O-acetylserine and N-acetylserine are key players in the metabolic pathway of cysteine synthesis, with the latter also acting as a regulatory molecule, phosphoserine stands out as a ubiquitous and critical component of cellular signaling networks. Serine ethyl ester, in contrast, serves primarily as a synthetic tool in biotechnology and other industries. A thorough understanding of the distinct and sometimes overlapping roles of these derivatives is crucial for researchers and professionals in the life sciences and drug development. Future research focusing on the intricate interplay between these derivatives and their respective pathways will undoubtedly unveil new therapeutic targets and deepen our understanding of fundamental biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isozyme-specific ligands for O-acetylserine sulfhydrylase, a novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TargetMol [targetmol.com]
- 6. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: O-Acetylserine (PAMDB000473) [pseudomonas.umaryland.edu]
- 8. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. What is Phosphoserine: What Are Its Functions and Uses | Bio-Techne [bio-techne.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Phosphoserine - Wikipedia [en.wikipedia.org]
- 13. Phosphoserine | AxisPharm [axispharm.com]
- 14. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
A Comparative Analysis of the Biological Activities of O-acetylserine and N-acetylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-acetylserine (OAS) and N-acetylserine (NAS) are structural isomers that play critical, yet distinct, roles in cellular metabolism and signaling. While OAS is a central intermediate in the biosynthesis of cysteine in bacteria and plants, NAS has emerged as a key signaling molecule, particularly in the regulation of sulfur metabolism in microorganisms.[1] This guide provides a comprehensive comparison of the biological activities of OAS and NAS, supported by experimental data and detailed methodologies, to aid researchers in understanding their divergent functions.
Core Biological Functions and Signaling Roles
O-acetylserine is primarily recognized for its role as the direct precursor to the amino acid cysteine. It is synthesized from L-serine and acetyl-CoA by the enzyme serine acetyltransferase (SAT). Subsequently, O-acetylserine (thiol)-lyase (OAS-TL) incorporates sulfide (B99878) into OAS to form cysteine.[1] Beyond this metabolic function, OAS acts as a signaling molecule in plants, accumulating under sulfur-deficient conditions to induce the expression of genes involved in sulfate (B86663) uptake and assimilation.[2]
N-acetylserine, on the other hand, is predominantly known for its role as a signaling molecule in bacteria. It functions as a physiological inducer of the cysteine regulon by binding to and activating the transcriptional regulator CysB.[3][4][5] O-acetylserine can spontaneously convert to N-acetylserine, and it is often considered that NAS is the true inducer of the cysteine regulon in many bacterial species.[3][4][5][6] In humans, N-acetylserine is a component of dietary proteins and is also found as a free amino acid.[1]
Comparative Data on Biological Activity
The primary distinction in the biological activity of O-acetylserine and N-acetylserine lies in their efficacy as inducers of the cysteine regulon in bacteria. Experimental evidence suggests that N-acetylserine has a higher affinity for the CysB protein and is a more potent activator of gene expression within this regulon.
| Parameter | O-acetylserine | N-acetylserine | Organism/System | Reference |
| Primary Role | Cysteine precursor, signaling molecule (plants) | Signaling molecule (bacteria) | Bacteria, Plants | [1] |
| Cysteine Regulon Induction | Inducer, but often considered a precursor to the true inducer | Potent inducer, binds to CysB | Salmonella typhimurium, Klebsiella aerogenes | [3][4][5][7] |
| CysB Protein Binding | Does not bind directly to CysB apoprotein | Binds to CysB apoprotein | Klebsiella aerogenes | [3][4] |
| Effect on NADPH-cytochrome c reductase activity (indicator of cysJIH expression) | Increased activity to 26% of fully derepressed levels in sulfide-grown S. typhimurium | Potent inducer in sulfur-limited cultures | S. typhimurium | [7] |
| Effect on O-acetylserine (thiol)-lyase activity | No appreciable effect in sulfide-grown S. typhimurium | Potent inducer in sulfur-limited cultures | S. typhimurium | [7] |
| Toxicity (NOAEL in rats) | Data not available | 839.7 mg/kg/day (male), 893.6 mg/kg/day (female) | Rats | [1] |
Signaling Pathways and Regulatory Mechanisms
The differential roles of O-acetylserine and N-acetylserine are most clearly illustrated in the regulation of the cysteine biosynthetic pathway in bacteria.
Cysteine Biosynthesis and Regulation in Bacteria
The synthesis of cysteine is tightly regulated in response to sulfur availability. Under sulfur-limiting conditions, the intracellular concentration of O-acetylserine increases. OAS can then be non-enzymatically converted to N-acetylserine. NAS binds to the transcriptional activator CysB, leading to a conformational change that promotes the transcription of genes in the cys regulon. These genes encode the proteins necessary for sulfate transport and reduction to sulfide, as well as the enzymes for cysteine synthesis.
Experimental Protocols
O-acetylserine (thiol)-lyase (OASTL) Activity Assay
This colorimetric assay measures the amount of cysteine produced from the reaction of O-acetylserine and sulfide, catalyzed by OASTL.
Materials:
-
Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 8.0), 10 mM KCl, 1 mM EDTA, 0.5 mM DTT.
-
Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 10 mM O-acetylserine, 5 mM Na2S.
-
Acid Ninhydrin (B49086) Reagent: Dissolve 1.25 g of ninhydrin in a mixture of 30 mL of glacial acetic acid and 20 mL of concentrated HCl.
-
Stopping Solution: 20% (w/v) Trichloroacetic acid (TCA).
-
Enzyme extract from cells or tissues.
Procedure:
-
Prepare the enzyme extract by homogenizing cells or tissues in ice-cold Extraction Buffer. Centrifuge to pellet cell debris and use the supernatant for the assay.
-
Initiate the reaction by adding the enzyme extract to the pre-warmed (30°C) Reaction Mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding the Stopping Solution.
-
Add the Acid Ninhydrin Reagent and boil for 10 minutes.
-
Cool the samples on ice and add 95% ethanol.
-
Measure the absorbance at 560 nm.
-
Quantify the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-cysteine.
Reference: This protocol is a generalized procedure based on principles described in various publications. For a detailed protocol for microalgae, see Salbitani et al.[8][9]
In Vitro Transcription Assay for Cysteine Regulon Induction
This assay directly measures the ability of O-acetylserine and N-acetylserine to induce transcription from a cys promoter in the presence of the CysB protein and RNA polymerase.
Materials:
-
Linear DNA template containing a cys promoter (e.g., cysJIH promoter) and a reporter gene.
-
Purified CysB protein.
-
Purified RNA polymerase holoenzyme.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
-
O-acetylserine and N-acetylserine solutions.
Procedure:
-
Set up reaction tubes containing the DNA template, CysB protein, and either O-acetylserine, N-acetylserine, or a control buffer in the Transcription Buffer.
-
Incubate to allow for CysB binding to the promoter.
-
Initiate transcription by adding RNA polymerase and the ribonucleoside triphosphates.
-
Allow the transcription reaction to proceed at 37°C for a specific time.
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) with tracking dyes).
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts by autoradiography.
-
Quantify the amount of transcript produced in the presence of O-acetylserine versus N-acetylserine to determine their relative inducing activity.
Reference: This is a generalized protocol. For specific details on setting up in vitro transcription assays, refer to established molecular biology manuals and publications on the topic.[10][11]
Workflow for Comparing OAS and NAS Effects on Gene Expression
Conclusion
O-acetylserine and N-acetylserine, despite being simple isomers, exhibit markedly different biological activities. O-acetylserine serves as a crucial metabolic intermediate for cysteine synthesis and as a signaling molecule for sulfur status in plants. In contrast, N-acetylserine functions as a more direct and potent signaling molecule for the induction of the cysteine regulon in many bacteria. Understanding these differences is essential for research in microbial and plant physiology, as well as for potential applications in drug development targeting bacterial sulfur metabolism. The provided experimental protocols offer a starting point for researchers wishing to further investigate the distinct roles of these two important biomolecules.
References
- 1. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana [bio-protocol.org]
- 9. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of O-acetylserine Sulfhydrylase Kinetics Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pivotal enzyme in the cysteine biosynthesis pathway. It catalyzes the final step, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent conversion of O-acetylserine (OAS) and sulfide (B99878) into L-cysteine and acetate.[1][2][3] Given its essential role in providing the sulfur donor for numerous cellular components, OASS is a significant target for research and drug development, particularly in pathogenic bacteria where this pathway is crucial for survival and virulence.[4] This guide provides a comparative overview of the kinetic properties of OASS from various organisms, supported by experimental data and methodologies.
Comparative Kinetic Parameters
The efficiency of OASS varies across different species, as reflected in its kinetic parameters. The Michaelis constant (Km) for its substrates, O-acetylserine and sulfide, indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into substrate affinity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is often expressed as the kcat/Km ratio.
Below is a summary of the kinetic parameters for OASS from several organisms, compiled from various studies.
| Organism | Isozyme | Km (O-acetylserine) (mM) | Km (Sulfide) (mM) | kcat (s-1) | Specific Activity (μmol/min/mg) | Reference |
| Salmonella typhimurium | OASS-A | ~10-fold lower than OASS-B | - | - | - | [5] |
| Salmonella typhimurium | OASS-B | - | - | 12.5-fold higher than OASS-A | - | [5] |
| Methanosarcina thermophila | - | 33 ± 12 (Kh) | 0.500 ± 0.080 | - | 129 | [6] |
| Aeropyrum pernix K1 | - | 28 | < 0.2 | 202 | - | [7] |
| Neisseria gonorrhoeae | CysK | Higher affinity for OAS than Na2S | - | - | - | [3][8] |
| Staphylococcus aureus | CysK | Higher affinity for OAS than Na2S | - | - | - | [3][8] |
| Arabidopsis thaliana | CS-LIKE | - | Km for sulfide is 2 orders of magnitude higher than other OASTL isoforms | - | - | [9] |
| Spinach (chloroplasts) | - | - | - | - | - | [6] |
Note: The kinetic mechanism for O-acetylserine sulfhydrylase from Salmonella typhimurium is a Ping Pong Bi Bi mechanism.[1][2] The enzyme exhibits a reaction cycle involving open and closed conformations.[1][2] In some organisms, like Methanosarcina thermophila, the enzyme shows positive cooperativity and substrate inhibition with O-acetyl-l-serine.[6]
Experimental Protocols
The kinetic parameters presented above are typically determined through a series of standardized enzymatic assays. While specific conditions may vary between laboratories, the general methodology remains consistent.
General Experimental Protocol for OASS Kinetic Assay:
-
Enzyme Purification: The OASS enzyme is first purified from the organism of interest using standard protein purification techniques, such as affinity and size-exclusion chromatography.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of the purified OASS enzyme and the co-factor pyridoxal 5'-phosphate (PLP).
-
Substrate Addition and Reaction Initiation: The reaction is initiated by adding varying concentrations of one substrate (e.g., O-acetylserine) while keeping the other substrate (e.g., sodium sulfide) at a saturating concentration, or vice versa.
-
Monitoring Product Formation: The rate of L-cysteine formation is monitored over time. A common method for this is the Gaitonde assay, which uses acid ninhydrin (B49086) to produce a colored product with cysteine that can be measured spectrophotometrically at a specific wavelength.[7]
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation or a suitable model for enzymes exhibiting cooperativity or substrate inhibition. The kcat value can be calculated from Vmax if the enzyme concentration is known.
Visualizing the Reaction and Workflow
To better understand the enzymatic process and the experimental approach, the following diagrams illustrate the OASS reaction mechanism and a typical experimental workflow.
Caption: The Ping Pong Bi Bi reaction mechanism of O-acetylserine sulfhydrylase.
Caption: A generalized workflow for determining the kinetic parameters of OASS.
References
- 1. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative thermodynamic studies on substrate and product binding of O-Acetylserine Sulfhydrylase reveals two different ligand recognition modes† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. An O-Acetylserine(thiol)lyase Homolog with l-Cysteine Desulfhydrase Activity Regulates Cysteine Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Acetylated Proteins
The Challenge of Specificity
Protein acetylation is a dynamic and reversible post-translational modification that plays a key role in regulating protein function, localization, and interaction. Antibodies designed to detect acetylated proteins must be rigorously validated to ensure they specifically recognize the acetylated epitope without binding to the corresponding non-acetylated sequence. The following sections compare the primary techniques used for this validation.
Comparative Analysis of Validation Methods
The choice of method for assessing antibody specificity depends on the required throughput, the need for quantitative data, and the experimental context. Below is a summary of quantitative data from various studies, highlighting the performance of different antibodies and methods.
| Method | Antibody/Reagent | Target | Specificity Measurement | Finding |
| ELISA | 7-Monoclone Mix | Acetylated Lysine (B10760008) | Fold-specificity (Acetylated vs. Non-acetylated peptides) | On average, the antibody clones were ~11.5-fold more specific for acetylated peptides. |
| Immuno-precipitation | CST Antibody | Acetylated Lysine | Percentage of identified peptides that are acetylated (Kac) | 41% of identified peptides were acetylated. |
| Immuno-precipitation | IMC Antibody | Acetylated Lysine | Percentage of identified peptides that are acetylated (Kac) | 16.8% of identified peptides were acetylated. |
| ELISA | Various (e.g., anti-H3 K9ac) | Histone H3 Peptides | Optical Density (OD) vs. Peptide Concentration | Clear discrimination in binding to acetylated versus non-acetylated histone peptides based on OD values. |
Key Experimental Protocols for Specificity Assessment
Accurate assessment of antibody cross-reactivity relies on meticulous experimental design. Below are detailed protocols for the most common and effective validation techniques.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a highly quantitative method for determining antibody specificity. It measures the ability of a free peptide (acetylated or non-acetylated) to compete with a plate-bound acetylated peptide for binding to the antibody. A highly specific antibody will show a significant decrease in signal only when pre-incubated with the acetylated peptide.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with 1-10 µg/mL of the acetylated peptide antigen in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody at its optimal dilution with serial dilutions of the competitor peptide (e.g., the acetylated target peptide, the non-acetylated counterpart, and an irrelevant acetylated peptide) for at least 1 hour at room temperature.
-
Incubation: After washing the blocked plate three times, transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with wash buffer. Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the concentration of the competitor peptide. A significant drop in signal in the presence of the acetylated peptide competitor indicates specificity.
Western Blotting
Western blotting provides a qualitative or semi-quantitative assessment of specificity by detecting the target protein in a complex mixture, such as a cell lysate. To validate an antibody, one can compare its ability to detect the acetylated protein versus the non-acetylated version, often by treating cells with deacetylase inhibitors to increase the amount of acetylated protein.
Protocol:
-
Sample Preparation: Prepare cell lysates from both untreated cells and cells treated with a histone deacetylase (HDAC) inhibitor (e.g., Trichostatin A) to enrich the acetylated protein population. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each lysate by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody should show a strong band at the correct molecular weight in the lysate from HDAC inhibitor-treated cells, and a significantly weaker or no band in the untreated lysate. A parallel blot with an antibody to the total (non-modified) protein should be performed as a loading control.
Dot Blot
The dot blot is a simple, rapid method for screening antibody specificity against purified peptides. It is less quantitative than ELISA but is useful for initial characterization.
Protocol:
-
Sample Application: Spot 1-2 µL of serial dilutions of the acetylated peptide, the non-acetylated peptide, and an irrelevant control peptide directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times in TBST and detect using an ECL substrate.
-
Analysis: A specific antibody will produce a strong signal for the acetylated peptide spot and little to no signal for the non-acetylated and control peptide spots.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. This allows for a precise determination of an antibody's preference for the acetylated versus the non-acetylated peptide.
Protocol:
-
Chip Preparation: Immobilize the primary antibody onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject precise concentrations of the analyte (acetylated peptide and non-acetylated peptide in separate cycles) over the chip surface at a constant flow rate.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the peptide binds to the antibody, generating a sensorgram that shows the binding response over time.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A much lower KD for the acetylated peptide compared to the non-acetylated peptide indicates high specificity.
Visualizing Workflows and Pathways
To better understand the context and procedures, the following diagrams illustrate the protein acetylation signaling pathway and the experimental workflows for assessing antibody specificity.
Caption: The dynamic cycle of protein lysine acetylation and specific antibody recognition.
Caption: Workflow for assessing antibody specificity using Competitive ELISA.
Caption: A tiered approach to validating antibody specificity against acetylated proteins.
Conclusion
No single method is sufficient to fully validate an antibody's specificity for an acetylated protein. A tiered approach, starting with simpler screening methods like Dot Blot and progressing to more rigorous, quantitative techniques such as Competitive ELISA and SPR, provides the most comprehensive and reliable assessment. By employing these methods, researchers can ensure the quality and reliability of their antibodies, leading to more accurate and reproducible scientific findings.
Validating the Functional Role of Acetylserine in Cysteine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the functional role of N-acetylserine (NAS) in the cysteine biosynthesis pathway, particularly its role as an inducer of the cys regulon in bacteria. This pathway is a crucial target for understanding microbial sulfur metabolism and for the development of novel antimicrobial agents. Here, we compare the effects of N-acetylserine, its isomer O-acetylserine (OAS), and a genetic knockout of the O-acetylserine synthesizing enzyme, serine acetyltransferase (cysE), on gene expression and enzyme activity.
Comparative Analysis of Inducer Effects on cys Regulon Expression
The following table summarizes the quantitative effects of N-acetylserine (NAS), O-acetylserine (OAS), and a cysE knockout on the expression of the cys regulon, which is essential for cysteine biosynthesis. The data is synthesized from studies in Salmonella typhimurium and Escherichia coli.
| Treatment/Genotype | Target Gene/Enzyme | Fold Induction/Activity Change | Key Findings |
| N-Acetylserine (NAS) | cysJIH promoter activity | 10- to 30-fold higher than OAS in vitro[1][2] | N-acetylserine is a potent inducer of the cysteine regulon, directly binding to the CysB regulatory protein.[3] |
| O-Acetylserine (OAS) | cysJIH promoter activity | Induces transcription in vitro, but less effectively than NAS.[1][2] | While OAS is the direct product of the CysE enzyme, it can spontaneously isomerize to NAS, which is considered the primary physiological inducer in many bacteria.[4][5] |
| cysE Knockout | cys regulon expression | Abolished induction in the absence of exogenous acetylserine. | Demonstrates the essential role of endogenously synthesized O-acetylserine/N-acetylserine for the induction of the cysteine biosynthesis pathway. |
| Wild-Type (Sulfur Limitation) | NADPH-cytochrome c reductase (cysJ) | 7- to 80-fold higher than sulfur-replete conditions.[6] | Sulfur limitation leads to the accumulation of OAS/NAS, triggering a strong induction of the cys regulon. |
| Wild-Type + Sulfide (B99878) | NADPH-cytochrome c reductase (cysJ) | Repressed expression.[6] | Sulfide acts as an anti-inducer, preventing the activation of the cys regulon even in the presence of this compound.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cysteine biosynthesis signaling pathway and a typical experimental workflow for validating the function of this compound.
Caption: Cysteine biosynthesis pathway showing the role of this compound.
Caption: Workflow for validating this compound's functional role.
Experimental Protocols
Construction of a cysE Knockout Mutant in Salmonella typhimurium
A cysE knockout mutant is essential as a negative control to demonstrate the necessity of endogenous O-acetylserine synthesis for cys regulon induction. This can be achieved using lambda red recombineering.
Materials:
-
S. typhimurium strain (e.g., SL1344)
-
Plasmid pKD46 (expressing lambda Red recombinase)
-
Plasmid pKD4 (template for kanamycin (B1662678) resistance cassette)
-
Primers with homology to the regions flanking cysE and to pKD4
-
Luria-Bertani (LB) agar (B569324) and broth
-
Kanamycin and ampicillin (B1664943)
-
Arabinose
-
Electroporator and cuvettes
Protocol:
-
Prepare Electrocompetent Cells: Grow S. typhimurium harboring pKD46 at 30°C in LB broth with ampicillin and L-arabinose to an OD600 of ~0.6 to induce the expression of the lambda Red recombinase.
-
Generate Targeting Cassette: Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp extensions homologous to the regions immediately upstream and downstream of the cysE coding sequence.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent S. typhimurium cells.
-
Selection: Plate the electroporated cells on LB agar containing kanamycin to select for mutants where the cysE gene has been replaced by the kanamycin resistance cassette.
-
Verification: Confirm the correct gene replacement by PCR using primers flanking the cysE locus and by DNA sequencing.
Quantitative Real-Time PCR (qPCR) for cys Gene Expression
This protocol measures the relative expression of a target cys gene (e.g., cysJ) in response to different treatments.
Materials:
-
Wild-type and cysE knockout S. typhimurium strains
-
Minimal medium with either a limiting (e.g., glutathione) or replete (e.g., sulfate) sulfur source
-
N-acetylserine (NAS) and O-acetylserine (OAS) solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (cysJ) and a housekeeping gene (e.g., rpoD)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Grow bacterial strains in minimal medium with the appropriate sulfur source to mid-log phase. Add NAS, OAS (typically 0.1-1 mM), or a vehicle control and incubate for a defined period (e.g., 30-60 minutes).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control condition.
O-Acetylserine Sulfhydrylase (CysK) Enzyme Assay
This assay measures the activity of a key enzyme in the cysteine biosynthesis pathway that is downstream of this compound.
Materials:
-
Bacterial cell lysate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
O-acetylserine (OAS)
-
Sodium sulfide (Na2S)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Protocol:
-
Prepare Cell Lysate: Grow and treat cells as described for the qPCR experiment. Harvest the cells, lyse them (e.g., by sonication), and clarify the lysate by centrifugation.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing OAS and Na2S. Incubate at 37°C for a set time (e.g., 15-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding acidic ninhydrin reagent. Heat the mixture to allow for color development, which is proportional to the amount of cysteine produced.
-
Measure Absorbance: Measure the absorbance at 560 nm.
-
Calculate Specific Activity: Determine the protein concentration of the cell lysate and calculate the specific activity of CysK (e.g., in nmol of cysteine produced per minute per mg of protein).
Logical Comparison of this compound Function
The following diagram illustrates the logical flow for validating the role of this compound.
Caption: Logical framework for validating this compound's function.
References
- 1. Molecular characterization of the cysJIH promoters of Salmonella typhimurium and Escherichia coli: regulation by cysB protein and N-acetyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the cysJIH promoters of Salmonella typhimurium and Escherichia coli: regulation by cysB protein and N-acetyl-L-serine | Semantic Scholar [semanticscholar.org]
- 3. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
N-Acetylserine Levels Under Different Growth Conditions: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
N-acetylserine (NAS), an isomer of the well-studied O-acetylserine (OAS), is emerging as a critical metabolite in cellular responses to nutrient stress, particularly sulfur limitation. Understanding the dynamics of NAS accumulation is crucial for research in metabolic regulation, stress response signaling, and potentially for the development of novel therapeutic strategies. This guide provides a quantitative comparison of N-acetylserine levels under different growth conditions, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the quantitative changes in N-acetylserine levels in the model plant Arabidopsis thaliana and the bacterium Escherichia coli under sulfur-deficient conditions compared to sulfur-sufficient (control) conditions.
| Organism | Growth Condition | Fold Change in N-Acetylserine (Relative to Control) | Reference |
| Arabidopsis thaliana | Sulfur Deficiency (-S) | ~2.5-fold increase | [1][2] |
| Escherichia coli | Sulfur Limitation (-S) | Elevated | [3] |
Note: While quantitative data for E. coli was not available in a tabular format, studies confirm a significant elevation of the N-acetylserine pool under sulfur-limiting conditions.[3]
Experimental Protocols
The quantification of N-acetylserine requires precise methodologies for metabolite extraction and analysis, typically employing liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate it from its isomer, O-acetylserine.
Growth Conditions
a) Arabidopsis thaliana (Sulfur Deficiency)
-
Plant Growth: Arabidopsis thaliana plants are grown hydroponically or on sterile agar (B569324) plates.
-
Control Medium (+S): A standard plant nutrient medium such as Murashige and Skoog (MS) is used, containing a sufficient sulfate (B86663) source (e.g., 1.5 mM MgSO₄).
-
Sulfur-Deficient Medium (-S): The sulfate source in the control medium is replaced with a chloride salt of the same cation (e.g., 1.5 mM MgCl₂) to maintain osmotic balance while inducing sulfur starvation.[1][2]
-
Treatment: Plants are typically grown for a period of 10-21 days under controlled light and temperature conditions before being transferred to the sulfur-deficient medium for a specified duration to induce the metabolic changes.
b) Escherichia coli (Sulfur Limitation)
-
Bacterial Strain and Culture: A prototrophic E. coli K-12 strain is grown in a defined minimal medium.
-
Sulfur-Excess Medium (+S): The minimal medium is supplemented with a sufficient sulfur source, such as 0.25 mM K₂SO₄.[3]
-
Sulfur-Limited Medium (-S): The primary sulfur source is replaced with a less readily available source, such as 0.25 mM taurine (B1682933) or glutathione, to induce a sulfur-limiting condition.[3]
-
Culture Conditions: Cells are grown in batch cultures with controlled aeration and temperature (e.g., 37°C) and harvested during the exponential growth phase.
Metabolite Extraction
-
Plant Tissue: Plant material (e.g., leaves or roots) is flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder. Metabolites are extracted using a cold solvent mixture, typically methanol (B129727):chloroform:water (e.g., in a 3:2:2 v/v/v ratio).
-
Bacterial Cells: Bacterial cultures are rapidly cooled and harvested by centrifugation. The cell pellet is washed with a cold buffer to remove residual medium. Cell lysis and metabolite extraction are performed using a cold solvent such as 80% methanol or by methods like bead beating or sonication in a buffered solution followed by protein precipitation with a solvent like acetonitrile.
N-Acetylserine Quantification by LC-MS/MS
-
Chromatographic Separation: Due to the isomeric nature of N-acetylserine and O-acetylserine, their separation is critical. This is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable column.
-
Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific quantification. This involves monitoring a specific precursor-to-product ion transition for N-acetylserine.
-
Quantification: Absolute or relative quantification is performed by comparing the peak area of N-acetylserine in the samples to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of N-acetylserine) or an external calibration curve.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the metabolic context of N-acetylserine, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Systems Rebalancing of Metabolism in Response to Sulfur Deprivation, as Revealed by Metabolome Analysis of Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur and Nitrogen Limitation in Escherichia coli K-12: Specific Homeostatic Responses - PMC [pmc.ncbi.nlm.nih.gov]
Orthologous Gene Complementation for Serine Acetyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of orthologous serine acetyltransferase (SAT) genes in complementing SAT-deficient model organisms, supported by experimental data. Serine acetyltransferase is a crucial enzyme in the cysteine biosynthesis pathway, making it a key target for research in agriculture, microbiology, and drug development. Understanding the functional interchangeability of SAT orthologs is vital for applications ranging from metabolic engineering to the development of novel antimicrobial agents.
Performance Comparison of Orthologous Serine Acetyltransferases
The functional complementation of a serine acetyltransferase deficiency in an Escherichia coli mutant (typically a cysE knockout strain) has been successfully demonstrated using orthologs from various plant species. This approach validates the conserved function of the enzyme across different biological kingdoms. While qualitative complementation (restoration of growth on minimal media) has been reported for SATs from Arabidopsis thaliana[1][2][3] and watermelon (Citrullus vulgaris)[4], detailed quantitative comparisons of enzyme activity are most thoroughly documented for isoforms from tomato (Solanum lycopersicum)[5][6].
The following table summarizes the specific activities of different tomato SAT isoforms when expressed in E. coli. This data provides a clear quantitative benchmark for their performance.
| Orthologous Gene | Source Organism | Host Organism | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| SlSERAT1;1 | Solanum lycopersicum (tomato) | Escherichia coli | ~15 | [5][6] |
| SlSERAT2;1 | Solanum lycopersicum (tomato) | Escherichia coli | ~25 | [5][6] |
| SlSERAT2;2 | Solanum lycopersicum (tomato) | Escherichia coli | ~40 | [5][6] |
| SlSERAT3;1 | Solanum lycopersicum (tomato) | Escherichia coli | ~5 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments in orthologous gene complementation studies for serine acetyltransferase.
Growth Complementation Assay
This assay qualitatively or semi-quantitatively assesses the ability of a heterologous SAT gene to restore the wild-type phenotype in a SAT-deficient E. coli strain.
1. Strain and Plasmid Preparation:
- Use an E. coli strain with a defined mutation in the cysE gene (e.g., JM39 (F+ cysE51 tfr-8))[7].
- Clone the coding sequence of the orthologous SAT gene into an appropriate E. coli expression vector (e.g., pBluescript II SK+)[7]. The vector should contain a selectable marker, such as ampicillin (B1664943) resistance.
- Transform the expression vector containing the orthologous SAT gene and an empty vector control into the cysE mutant strain.
2. Growth Conditions:
- Prepare M9 minimal medium agar (B569324) plates. This medium lacks cysteine, making it selective for cells with a functional cysteine biosynthesis pathway.
- Also, prepare M9 minimal medium plates supplemented with L-cysteine (e.g., 50 µg/mL) as a positive control for growth.
- Prepare LB agar plates with the appropriate antibiotic (e.g., ampicillin) to confirm the presence of the plasmid.
- Streak the transformed E. coli strains (orthologous SAT and empty vector control) onto all three types of plates.
- Incubate the plates at 37°C for 24-48 hours.
3. Data Analysis:
- Successful complementation is indicated by the growth of the cysE mutant containing the orthologous SAT gene on M9 minimal medium, while the same strain with the empty vector control fails to grow.
- The growth rate in liquid M9 minimal medium can be monitored spectrophotometrically (OD600) over time for a more quantitative comparison of complementation efficiency between different orthologs.
In Vitro Serine Acetyltransferase Enzyme Activity Assay
This assay directly measures the catalytic activity of the expressed orthologous SAT enzyme. This protocol is adapted from studies on tomato SAT isoforms[5][6].
1. Protein Expression and Purification:
- Grow the E. coli strain harboring the orthologous SAT expression plasmid in LB medium with the appropriate antibiotic to mid-log phase.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation.
- Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.
- Lyse the cells (e.g., by sonication) and centrifuge to remove cell debris.
- If the expressed protein has an affinity tag (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin)[5][6].
- Determine the protein concentration of the purified enzyme (e.g., by Bradford assay).
2. Enzyme Reaction:
- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, 20 mM L-serine, and 0.1 mM acetyl-CoA[5][6].
- Initiate the reaction by adding a known amount of the purified SAT enzyme to the reaction mixture.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes)[5][6].
3. Detection of CoA:
- The product of the SAT reaction, Coenzyme A (CoA), has a free thiol group that can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Stop the enzyme reaction and add DTNB solution (e.g., 1 mM final concentration).
- The reaction between the thiol group of CoA and DTNB produces a yellow-colored compound, 2-nitro-5-thiobenzoate.
- Measure the absorbance of the solution at 412 nm using a spectrophotometer[5][6].
- Calculate the amount of CoA produced using a standard curve and determine the specific activity of the enzyme.
Visualizations
Cysteine Biosynthesis Pathway
The following diagram illustrates the central role of serine acetyltransferase in the cysteine biosynthesis pathway.
Caption: The Cysteine Biosynthesis Pathway.
Experimental Workflow for Orthologous Gene Complementation
This diagram outlines the key steps involved in a typical orthologous gene complementation experiment for serine acetyltransferase.
Caption: Orthologous Gene Complementation Workflow.
References
- 1. Serine acetyltransferase from Arabidopsis thaliana can functionally complement the cysteine requirement of a cysE mutant strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and expression analysis of a serine acetyltransferase gene family involved in a key step of the sulfur assimilation pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SERAT1;1 serine acetyltransferase 1;1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Genomic structure and expression analyses of serine acetyltransferase gene in Citrullus vulgaris (watermelon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]
- 7. Overproduction of l-Cysteine and l-Cystine by Escherichia coli Strains with a Genetically Altered Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Acetylserine: A Potential But Unproven Clinical Biomarker
An in-depth comparison of O-acetylserine against established clinical biomarkers, supported by experimental data and methodologies, for researchers and drug development professionals.
The search for novel biomarkers is a critical endeavor in modern medicine, aiming to improve disease diagnosis, prognosis, and the monitoring of therapeutic responses. In this context, metabolites have gained significant attention as they can provide a direct readout of cellular activity. O-acetylserine (OAS), an intermediate in the biosynthesis of cysteine, has been identified as a signaling molecule in plants and bacteria. Its presence in humans raises the question of its potential as a clinical biomarker. This guide provides a comprehensive evaluation of O-acetylserine, comparing its known characteristics with those of established biomarkers and detailing the necessary experimental framework for its assessment.
Comparison with an Established Biomarker: C-Reactive Protein
To evaluate the potential of O-acetylserine as a biomarker, it is useful to compare its known properties against a well-established clinical biomarker like C-reactive protein (CRP), a widely used marker for inflammation.
| Feature | O-Acetylserine (Potential) | C-Reactive Protein (Established) |
| Biomarker Type | Small Molecule Metabolite | Acute Phase Protein |
| Primary Indication | Unknown in humans; potential for metabolic disorders or dietary intake | Inflammation, Infection, Cardiovascular Disease Risk |
| Matrix | Urine, Blood (theoretically) | Serum, Plasma |
| Normal Range | Urine: 24.7 umol/mmol creatinine[1]; Blood: Not yet quantified[1] | < 3.0 mg/L (low risk for cardiovascular disease) |
| Analytical Method | LC-MS/MS | Immunoassay (e.g., ELISA, nephelometry) |
| Sensitivity | Potentially high with LC-MS/MS | High |
| Specificity | Unknown for specific diseases | Low (general marker of inflammation) |
| Half-life | Likely short (as a metabolic intermediate) | ~19 hours |
| Clinical Validation | Lacking | Extensively validated |
Quantitative Data Summary
Currently, quantitative data for O-acetylserine in human clinical samples is sparse. The available data is summarized below.
| Analyte | Matrix | Concentration | Population | Comments | Reference |
| O-Acetylserine | Urine | 24.7 umol/mmol creatinine | Adult (>18 years old), Both sexes | Normal physiological level | [1] |
| O-Acetylserine | Blood | Expected but not Quantified | - | Further research is needed to establish a normal range in blood/plasma. | [1] |
Experimental Protocols
The accurate quantification of O-acetylserine in biological matrices is essential for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for this purpose due to its high sensitivity and specificity. Below is a representative protocol for the quantification of a small polar metabolite like O-acetylserine in human plasma. Note: This protocol is a general template and would require specific validation for O-acetylserine.
Protocol: Quantification of O-Acetylserine in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled O-acetylserine).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar analytes like O-acetylserine.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute O-acetylserine.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for O-acetylserine and the internal standard must be determined by infusion and optimization.
-
Data Analysis: Quantify O-acetylserine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Signaling Pathways and Experimental Workflows
While the role of O-acetylserine as a signaling molecule in humans is not well-defined, its function in the cysteine biosynthesis pathway is conserved in bacteria and plants. Understanding this pathway provides a basis for its potential biological significance.
The workflow for evaluating a novel biomarker like O-acetylserine involves several key stages, from initial discovery to clinical validation.
Conclusion
O-acetylserine presents an interesting but largely unexplored candidate as a clinical biomarker. Its established role in the fundamental metabolic pathway of cysteine synthesis and its detection in human urine provide a rationale for further investigation. However, there is a significant lack of clinical data regarding its association with human diseases, its normal physiological range in blood, and validated analytical methods for its quantification in clinical laboratories.
Future research should focus on developing and validating a robust LC-MS/MS assay for O-acetylserine in human plasma and serum. Subsequently, case-control and prospective cohort studies are needed to investigate its association with specific pathological conditions, such as metabolic syndromes, liver diseases, or inherited metabolic disorders. A thorough evaluation of its sensitivity, specificity, and predictive value compared to or in combination with existing biomarkers will be crucial to determine its potential clinical utility. Until such studies are conducted, O-acetylserine remains a molecule of interest with hypothetical biomarker potential rather than a clinically actionable tool.
References
A Comparative Metabolomic Guide to Acetylserine Pathways: Prokaryotes vs. Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-cysteine, a crucial amino acid for cellular life, hinges on the acetylserine pathway. While the core biochemical steps are remarkably conserved across prokaryotes and eukaryotes, the metabolic regulation and cellular context of this pathway exhibit significant divergence. Understanding these differences is paramount for advancements in drug development, metabolic engineering, and agricultural biotechnology. This guide provides an objective comparison of the this compound pathways in prokaryotes and eukaryotes, supported by experimental data and detailed methodologies.
Core Pathway Conservation: A Shared Biochemical Route
In both prokaryotes, such as the bacterium Escherichia coli, and eukaryotes, exemplified by the plant Arabidopsis thaliana, the this compound pathway facilitates the incorporation of inorganic sulfur into a carbon backbone to produce L-cysteine. This is a two-step process:
-
O-acetylserine (OAS) Synthesis: The enzyme serine acetyltransferase (SAT), also known as CysE in bacteria, catalyzes the acetylation of L-serine using acetyl-CoA to form O-acetylserine (OAS).[1][2]
-
Cysteine Synthesis: The enzyme O-acetylserine (thiol) lyase (OAS-TL), or CysK/CysM in bacteria, then incorporates sulfide (B99878) into OAS to produce L-cysteine, releasing acetate.[1][3]
While the fundamental reactions are the same, the localization and regulation of these enzymes, and consequently the flow of metabolites, differ significantly between these two domains of life.
Regulatory Divergence: A Tale of Two Systems
A key distinction lies in the intricate regulatory networks governing the this compound pathway.
In Prokaryotes:
Bacterial regulation is characterized by a highly coordinated genetic system known as the cys regulon. This regulon comprises genes involved in sulfate (B86663) transport, reduction, and cysteine synthesis.[3] The expression of these genes is primarily controlled by the LysR-type transcriptional regulator, CysB.[2] The inducers for this system are N-acetylserine (NAS), an isomer of OAS, and OAS itself.[2] This elegant feedback loop ensures that the synthesis of cysteine is tightly coupled to the availability of its precursors.
In Eukaryotes (Plants):
Eukaryotic regulation is multifaceted, involving compartmentalization, enzyme complexes, and signaling molecules. In plants, the synthesis of cysteine occurs in three cellular compartments: the cytosol, plastids, and mitochondria.[2] This subcellular distribution adds a layer of complexity to the regulation of metabolite flow.
A central feature of plant regulation is the formation of the cysteine synthase complex (CSC), a hetero-oligomeric complex composed of SAT and OAS-TL.[2] The formation and dissociation of this complex are dynamically regulated by the concentrations of OAS and sulfide.[2] High levels of OAS promote the dissociation of the complex, leading to the activation of OAS-TL and subsequent cysteine synthesis. Conversely, sulfide promotes the association of the complex, which activates SAT to produce more OAS. This mechanism allows plants to finely tune cysteine synthesis in response to sulfur availability. Furthermore, OAS itself acts as a signaling molecule in plants, accumulating under sulfur-deficient conditions and inducing the expression of genes involved in sulfate uptake and assimilation.[4]
Quantitative Comparison of Pathway Components
Direct comparative metabolomic data quantifying this compound pathway intermediates under identical conditions for prokaryotes and eukaryotes is scarce in the literature. However, a comparison of the kinetic properties of the key enzymes provides valuable insights into the differing metabolic capacities of these organisms.
| Enzyme | Organism | Substrate | Km | Ki (for L-cysteine) | Reference |
| Serine Acetyltransferase (SAT/CysE) | Escherichia coli | L-Serine | 4 mM (free CysE) | 180 nM | [1] |
| Acetyl-CoA | - | - | |||
| Escherichia coli (in CSC) | L-Serine | 16 mM | 700 nM | [1] | |
| Arabidopsis thaliana (AtSAT1) | L-Serine | 1.64 mM | - | [5] | |
| Acetyl-CoA | 0.16 mM | - | [5] | ||
| O-acetylserine (thiol) lyase (OAS-TL/CysK) | Arabidopsis thaliana (cytosolic, plastidial, mitochondrial) | O-acetylserine | 310-690 µM | - | [6] |
| Sulfide | 3-6 µM | - | [6] |
Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate. Ki (inhibition constant) is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor.
These data suggest that the prokaryotic SAT enzyme has a higher affinity for L-serine in its free form compared to when it is part of the cysteine synthase complex. In contrast, the eukaryotic SAT from Arabidopsis appears to have a higher affinity for L-serine than the E. coli enzyme. The eukaryotic OAS-TL isoforms exhibit a very high affinity for sulfide, suggesting they can efficiently utilize low concentrations of this substrate.
Visualizing the Pathways and Workflows
To better illustrate the differences and the experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of key experimental protocols for the analysis of the this compound pathway.
Metabolite Extraction
For Prokaryotic Cells (e.g., E. coli):
-
Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold (-20°C to -80°C) quenching solution (e.g., 60% methanol).
-
Cell Lysis and Extraction: Centrifuge the quenched cells and resuspend the pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Cell lysis can be achieved through methods like bead beating or sonication.
-
Protein and Debris Removal: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
For Eukaryotic Cells (e.g., Plant Tissues):
-
Harvesting and Quenching: Immediately freeze the plant tissue in liquid nitrogen to halt metabolic processes.
-
Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to pellet insoluble material.
-
Supernatant Collection: Collect the supernatant for subsequent analysis.
Quantification of O-acetylserine and Related Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific technique for quantifying low-abundance metabolites like OAS.
-
Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., a reversed-phase C18 column or a HILIC column) to separate the metabolites in the extract. A gradient elution with solvents such as water and acetonitrile, often with additives like formic acid, is typically employed.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for OAS and other target metabolites are monitored.
-
Quantification: Absolute quantification is achieved by creating a calibration curve using authentic standards of the metabolites of interest. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for identifying and quantifying a wide range of metabolites simultaneously without the need for chemical derivatization.
-
Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., J-resolved, COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
Metabolite Identification and Quantification: Metabolites are identified by comparing their chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB) or by spiking with authentic standards. Quantification is performed by integrating the area of specific NMR signals relative to the internal standard.
Conclusion and Future Directions
The this compound pathways in prokaryotes and eukaryotes, while biochemically similar at their core, are governed by distinct and sophisticated regulatory mechanisms. The prokaryotic system is characterized by its efficient and centralized genetic control through the cys regulon, whereas the eukaryotic pathway in plants showcases complexity through compartmentalization and the dynamic regulation of the cysteine synthase complex.
While kinetic data for the key enzymes provide some comparative insights, a significant gap remains in our understanding of the in vivo metabolite dynamics. Future research employing targeted, quantitative metabolomics under a range of physiological and stress conditions will be instrumental in elucidating the precise metabolic fluxes through these pathways. Such studies will not only deepen our fundamental understanding of cellular metabolism but also pave the way for novel strategies in drug design targeting microbial pathogens and in the metabolic engineering of crops for improved nutritional value and stress resilience.
References
- 1. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial Acetylserine Analytical Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate experimental results and regulatory compliance. This guide provides an objective comparison of methodologies to assess the purity of commercial acetylserine analytical standards, a key molecule in various biochemical pathways. This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows and relevant biological pathways to aid in the critical evaluation of these essential reagents.
Introduction to this compound Purity
This compound exists as two primary isomers, N-acetylserine and O-acetylserine, each with distinct biological roles. O-acetylserine is a crucial intermediate in the biosynthesis of cysteine in bacteria and plants.[1] N-acetylserine is involved in protein modification and metabolism.[2] The purity of an this compound analytical standard can be compromised by the presence of the other isomer, residual starting materials, by-products from synthesis, and enantiomeric impurities. Therefore, a multi-faceted analytical approach is required for a comprehensive purity assessment.
Comparative Analysis of Commercial this compound Standards
To illustrate the comparison process, this section presents hypothetical data for this compound analytical standards from three different commercial suppliers. The data is based on the application of the experimental protocols detailed in the subsequent sections.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Identified Impurities (%) |
| Supplier A | A-0123 | 4.52 | 99.85 | Serine (0.10), Acetate (0.05) |
| Supplier B | B-4567 | 4.51 | 99.50 | Serine (0.25), Unknown (0.25) |
| Supplier C | C-8910 | 4.53 | 98.90 | O-acetylserine (0.80), Serine (0.30) |
Table 2: Purity Determination by Quantitative ¹H NMR (qNMR)
| Supplier | Lot Number | Purity (%) |
| Supplier A | A-0123 | 99.9 |
| Supplier B | B-4567 | 99.6 |
| Supplier C | C-8910 | 99.1 |
Table 3: Chiral Purity Analysis by Chiral HPLC
| Supplier | Lot Number | L-enantiomer (%) | D-enantiomer (%) |
| Supplier A | A-0123 | 99.95 | 0.05 |
| Supplier B | B-4567 | 99.80 | 0.20 |
| Supplier C | C-8910 | 99.50 | 0.50 |
Table 4: Mass Spectrometry Analysis
| Supplier | Lot Number | Observed m/z | Expected m/z | Fragmentation Pattern |
| Supplier A | A-0123 | 148.0605 [M+H]⁺ | 148.0604 | Consistent with reference |
| Supplier B | B-4567 | 148.0607 [M+H]⁺ | 148.0604 | Consistent with reference |
| Supplier C | C-8910 | 148.0603 [M+H]⁺ | 148.0604 | Consistent with reference |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in the comparative data tables.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and any non-chiral impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound standard in 1 mL of Mobile Phase A.
Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides an absolute measure of purity against a certified internal standard.[3][4][5][6][7]
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate the well-resolved acetyl peak of this compound (~2.1 ppm) and the vinyl peak of maleic acid (~6.3 ppm).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses and the number of protons for each integrated signal.
-
Chiral Purity Analysis by Chiral HPLC
This method is used to separate and quantify the L- and D-enantiomers of this compound.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based chiral stationary phase).
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound standard in 1 mL of the mobile phase.
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of this compound.
-
Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Infusion Solvent: 50:50 (v/v) Acetonitrile / Water with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of the this compound standard in the infusion solvent to a concentration of approximately 10 µg/mL.
-
Analysis: Infuse the sample directly into the mass spectrometer and acquire the full scan spectrum.
Visualizing Workflows and Pathways
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound analytical standard.
Cysteine Biosynthesis Pathway
This diagram shows the role of O-acetylserine as a key intermediate in the cysteine biosynthesis pathway in bacteria and plants.[1][9][10][11][12]
Discussion of Potential Impurities
A thorough assessment of an this compound standard should also consider potential impurities that may arise during synthesis and storage. These can include:
-
Starting Materials: Residual L-serine and acetic anhydride (B1165640) or other acetylating agents.
-
Isomeric Impurities: The presence of O-acetylserine in an N-acetylserine standard, or vice-versa.
-
Enantiomeric Impurities: The presence of the D-enantiomer in a standard of the L-enantiomer.
-
Degradation Products: Hydrolysis of the acetyl group to yield serine and acetate.
-
Related Impurities: Di-acetylated serine or other side-products of the synthesis.[13][14][15]
Conclusion
The purity of commercial this compound analytical standards can vary, impacting the reliability and reproducibility of experimental results. A comprehensive assessment using a combination of HPLC, qNMR, chiral HPLC, and mass spectrometry is essential for quality control. The protocols and comparative framework provided in this guide offer a robust approach for researchers to critically evaluate and select the most suitable analytical standards for their specific needs, ensuring the integrity of their scientific work.
References
- 1. O-Acetylserine|Cysteine Biosynthesis Intermediate [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitors of O-Acetylserine Sulfhydrylase (OASS) Isozymes
For Researchers, Scientists, and Drug Development Professionals
O-acetylserine sulfhydrylase (OASS) is a critical enzyme in the cysteine biosynthesis pathway of bacteria, plants, and protozoa, making it a promising target for the development of novel antimicrobial agents.[1][2] In many organisms, OASS exists in two primary isoforms, OASS-A (encoded by cysK) and OASS-B (encoded by cysM), which exhibit differences in substrate specificity, regulation, and expression.[2][3] Understanding the inhibitory profiles of different compounds against these isozymes is crucial for designing selective and effective therapeutics. This guide provides a comparative analysis of inhibitors targeting OASS-A and OASS-B, supported by experimental data and detailed methodologies.
Inhibitor Potency Comparison
The following tables summarize the inhibitory activities of various compounds against OASS-A and OASS-B from Salmonella typhimurium. The data is presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of inhibitor potency and isozyme selectivity.
Table 1: Dissociation Constants (Kd) of Inhibitors for S. typhimurium OASS Isozymes [1]
| Compound | OASS-A Kd (µM) | OASS-B Kd (µM) | Selectivity (Fold, A vs. B) |
| Compound 1 | 3.7 ± 0.4 | 50 | ~13.5 |
| Compound 13 | 29 | 33 ± 2 | ~1.1 |
Data obtained from fluorescence-based binding assays.[1]
Table 2: IC50 Values of Fluoroalanine Derivatives against S. typhimurium OASS Isozymes [4]
| Compound | OASS-A IC50 (µM) | OASS-B IC50 (µM) | Selectivity (Fold, A vs. B) |
| Monofluoroalanine | 480 ± 50 | 1290 ± 230 | ~2.7 |
| Trifluoroalanine | 130 ± 10 | 940 ± 60 | ~7.2 |
Data obtained from enzyme activity assays.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Fluorescence-Based Ligand Binding Assay[1]
This method is employed to determine the binding affinity of inhibitors to OASS isozymes by monitoring changes in the fluorescence of the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP).
-
Protein Preparation: Purified OASS-A and OASS-B are prepared as previously described.[1]
-
Assay Buffer: The experiment is conducted in 100 mM HEPES buffer, pH 7.0.[1]
-
Fluorescence Measurement: The binding affinity is determined by monitoring the increase in fluorescence emission of the bound PLP at 500 nm following excitation at 412 nm.[1]
-
Titration: Emission spectra are collected at increasing concentrations of the ligand in the presence of 0.05–1 µM OASS at 20°C.[1]
-
Data Analysis: The dependence of the fluorescence emission intensity at 500 nm on the ligand concentration is fitted to a binding isotherm to calculate the dissociation constant (Kd).[1]
OASS Activity Assay[4][5]
This assay measures the enzymatic activity of OASS by quantifying the formation of cysteine.
-
Reaction Mixture: The standard reaction mixture (0.1 ml) contains 100 mM HEPES-NaOH (pH 7.5), 2.5 mM DTT, 10 mM O-acetylserine (OAS), and 5 mM Na2S.[5]
-
Enzyme and Inhibitor Incubation: OASS-A or OASS-B is incubated with increasing concentrations of the inhibitor for a few seconds before initiating the reaction.[4]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of OAS and incubated for 5-10 minutes at 25°C. The reaction is terminated by adding 50 µl of 20% (w/v) trichloroacetic acid.[5]
-
Cysteine Quantification: The amount of cysteine formed is determined. This can be done by various methods, including HPLC after derivatization with monobromobimane.[5]
-
IC50 Determination: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[4]
Visualizing OASS Inhibition and Cysteine Biosynthesis
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.
Caption: Workflow for OASS inhibitor screening and validation.
Caption: The final steps of the cysteine biosynthesis pathway and the point of OASS inhibition.
References
- 1. Isozyme-Specific Ligands for O-acetylserine sulfhydrylase, a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cysteine Synthase Complex Formation: Structure, Kinetics, and Regulation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine, a crucial amino acid in cellular metabolism, is predominantly catalyzed by the cysteine synthase complex (CSC). This bi-enzyme complex, formed by the association of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL), represents a critical regulatory hub in the sulfur assimilation pathway. Understanding the nuances of its formation, structure, and function across different organisms is paramount for basic research and for the development of novel therapeutic agents targeting this pathway. This guide provides a comparative analysis of CSC formation, supported by experimental data and detailed methodologies.
I. Structural Organization of the Cysteine Synthase Complex
The cysteine synthase complex is a dynamic structure whose composition can vary between organisms. In plants, the complex is generally understood to be a hetero-oligomer.[1] Computational modeling based on bacterial enzyme crystal structures suggests a quaternary conformation where SAT exists as a dimer of trimers and OAS-TL as a homodimer, potentially leading to an overall α6β4 subunit structure in the plant CSC.[1] In soybean, biophysical analyses have revealed a different architecture, with the complex (approximately 330 kDa) consisting of a single SAT trimer (around 110 kDa) associated with three OASS dimers (each about 70 kDa).[2][3]
Bioinformatic studies on cyanobacteria have also pointed towards the likelihood of hetero-oligomeric bi-enzyme CSC formation, indicating a conserved functional interaction between SAT and OAS-TL across different domains of life.[4] The interaction is critically dependent on the C-terminal region of the SAT protein, which has been shown to be bifunctional, contributing to both catalytic activity and the interaction with OAS-TL.[5][6]
II. Quantitative Analysis of Complex Formation and Kinetics
The formation of the cysteine synthase complex is a tightly regulated process influenced by the concentrations of substrates and products, allowing the complex to function as a sensor of the cell's sulfur status.[1][2] The binding affinity between the SAT and OAS-TL subunits has been quantified in detail in soybean, revealing a process of negative cooperativity.
| Organism/Study System | Method | Binding Event | Dissociation Constant (Kd) | Notes |
| Soybean | Isothermal Titration Calorimetry (ITC) | 1st OASS Dimer | 0.3 nM | Three distinct binding events were observed, indicating negative cooperativity.[2][3] |
| 2nd OASS Dimer | 7.5 nM | |||
| 3rd OASS Dimer | 78 nM | |||
| Soybean | Surface Plasmon Resonance (SPR) | 1st OASS Dimer | 0.2 nM | The equilibrium constants are in excellent agreement with ITC data.[2] |
| 2nd OASS Dimer | 5.1 nM | |||
| 3rd OASS Dimer | 72 nM | |||
| Escherichia coli | Pre-steady State Kinetics | - | - | A three-stage assembly mechanism has been proposed, involving an initial docking followed by conformational changes.[7] |
Upon formation of the complex, the enzymatic activities of the constituent enzymes are allosterically regulated. In vitro data shows that SAT requires binding to OAS-TL for its full activity, while the bound OAS-TL becomes inactivated.[1][2] In soybean, the formation of the CSC leads to a nearly 2-fold increase in the catalytic rate of O-acetylserine formation by SAT and an 8-fold increase in its catalytic efficiency for acetyl-CoA.[2] Furthermore, the complex formation renders SAT less susceptible to feedback inhibition by cysteine, with the Ki for cysteine increasing from 2 µM for free SAT to 70 µM for the CSC.[2][3]
III. Regulatory Dynamics of the Cysteine Synthase Complex
The dynamic association and dissociation of the CSC play a pivotal role in regulating sulfur metabolism.[8] Under conditions of sulfur sufficiency, the intermediate O-acetylserine (OAS) is converted to cysteine by the free, abundant OAS-TL.[2] However, under sulfur-limiting conditions, OAS accumulates. This accumulation of OAS promotes the dissociation of the CSC.[1][2] The dissociation leads to the inactivation of SAT, thereby down-regulating the production of OAS, and simultaneously activates the released OAS-TL to scavenge any available sulfide (B99878) for cysteine synthesis.[2][8] Conversely, sulfide has been shown to stabilize the complex.[1] This reversible, protein-interaction-based mechanism allows the cell to fine-tune cysteine biosynthesis in response to fluctuating sulfur availability.[1]
IV. Experimental Protocols
A variety of biophysical and biochemical techniques are employed to study the formation and dynamics of the cysteine synthase complex.
A. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.[9]
Exemplary Protocol for SAT-OASS Interaction:
-
Protein Preparation: Express and purify recombinant SAT and OASS proteins to homogeneity. Dialyze both proteins extensively against the same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Concentration Determination: Accurately determine the concentrations of both protein stocks using a reliable method such as UV-Vis spectrophotometry at 280 nm with calculated extinction coefficients.
-
ITC Experiment Setup:
-
Fill the sample cell of the calorimeter with a solution of SAT (e.g., 10-20 µM).
-
Load the injection syringe with a solution of OASS at a significantly higher concentration (e.g., 100-200 µM).
-
-
Titration: Perform a series of small, sequential injections of the OASS solution into the SAT solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable binding model (e.g., a three-site sequential binding model for the soybean CSC) to extract the thermodynamic parameters.[2]
B. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte to a ligand immobilized on the chip. This allows for the real-time monitoring of association and dissociation kinetics.[9]
Exemplary Protocol for SAT-OASS Interaction:
-
Chip Preparation: Immobilize one of the binding partners (the ligand, e.g., His-tagged SAT) onto a sensor chip (e.g., an Ni²⁺-NTA chip).[2]
-
Analyte Injection: Flow a series of solutions containing the other binding partner (the analyte, e.g., OASS) at different concentrations over the chip surface.
-
Association and Dissociation Monitoring: Record the change in the SPR signal over time to monitor the association (binding) and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model or more complex models for multi-site interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
C. Co-immunoprecipitation (Co-IP)
Principle: Co-IP is a technique used to identify protein-protein interactions in vivo or in vitro. An antibody against a "bait" protein is used to pull it out of a solution, along with any proteins that are bound to it (the "prey").
Exemplary Protocol for in vivo SAT-OASS Interaction:
-
Cell Lysis: Prepare a total protein extract from cells or tissues expressing both SAT and OASS.
-
Immunoprecipitation:
-
Incubate the protein extract with an antibody specific to one of the proteins (e.g., anti-SAT).
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other protein (e.g., anti-OASS) to confirm the interaction.
V. Visualizing CSC Dynamics and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Regulatory cycle of the Cysteine Synthase Complex in response to sulfur availability.
References
- 1. Functional analysis of the cysteine synthase protein complex from plants: structural, biochemical and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of the Cysteine Synthase Complex and the Regulatory Role of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of the cysteine synthase complex and the regulatory role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cysteine synthase complex from plants. Mitochondrial serine acetyltransferase from Arabidopsis thaliana carries a bifunctional domain for catalysis and protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-stage assembly of the cysteine synthase complex from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Acetylserine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of acetylserine in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with standard chemical waste management practices.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). While some forms of this compound are not classified as hazardous under OSHA's Hazard Communication Standard, others may be categorized as irritants.[1][2] Therefore, treating all forms with a consistent level of caution is the most prudent approach.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemically compatible gloves (e.g., nitrile gloves).
-
Body Protection: A standard lab coat is required.
In case of accidental release, avoid dust formation.[1][3] For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation in the handling area.[3]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for N-Acetyl-L-serine, which is essential for proper handling and storage decisions.
| Property | Value |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| Boiling Point | 468.4°C at 760 mmHg |
| Flash Point | 237.1°C |
| Density | 1.343 g/cm³ |
| Solubility | Sparingly soluble in water and methanol |
| Source: N-Acetyl-L-serine Safety Data Sheet[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for this compound disposal is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4][5] Disposal of chemicals down the drain or in the regular trash is strictly prohibited unless explicitly confirmed to be non-hazardous and permissible by local and institutional regulations.[4][6]
Step 1: Waste Collection and Containment
-
Designate a Waste Container: Use a container that is in good condition, leak-proof, and chemically compatible with this compound. The original product container is often a suitable choice.[4][7]
-
Collect Waste: Place all unwanted solid this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) into the designated waste container. Avoid mixing incompatible wastes.[7]
-
Keep Container Closed: The container must be kept securely closed at all times, except when adding waste.[4][5]
Step 2: Labeling and Storage
-
Properly Label the Container: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound Waste").
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[8]
Step 3: Arrange for Disposal
-
Request Pickup: Once the container is full or you no longer need to accumulate this waste stream, contact your institution's EHS or hazardous waste office to schedule a pickup.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. N-Acetyl-L-serine - Safety Data Sheet [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Acetylserine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Acetylserine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes and is snug at the forehead.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or a long-sleeved overall, and closed-toe shoes. For activities with a higher risk of splashes, a sleeve apron is recommended.[1] |
| Respiratory Protection | For handling powders that may generate dust, a certified particle-filtering half mask or a half mask with appropriate filters is required.[1] |
| Body Protection | A long-sleeved jacket and long trousers or a long-sleeved overall made of a suitable protective fabric.[1] |
Handling and Storage Procedures
Receiving and Inspection: Upon receiving a shipment of this compound, inspect the container for any signs of damage or leakage. Ensure the label is intact and legible.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage as a powder, -20°C is recommended.[2][3] Keep it away from moisture and store under nitrogen if possible.[3]
Preparation of Solutions: When preparing solutions, work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. For dissolving, sonication may be recommended.[3] If using a solvent such as DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[2]
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing immediately and wash it before reuse.[4]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.
Spill Management: In the event of a spill, wear appropriate PPE. For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
